Product packaging for 2-Bromo-4'-nitroacetophenone(Cat. No.:CAS No. 99-81-0)

2-Bromo-4'-nitroacetophenone

Cat. No.: B1207750
CAS No.: 99-81-0
M. Wt: 244.04 g/mol
InChI Key: MBUPVGIGAMCMBT-UHFFFAOYSA-N
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Description

2-Bromo-4'-nitroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrNO3 and its molecular weight is 244.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9805. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO3 B1207750 2-Bromo-4'-nitroacetophenone CAS No. 99-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-nitrophenyl)ethanone
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InChI

InChI=1S/C8H6BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MBUPVGIGAMCMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
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DSSTOX Substance ID

DTXSID9059202
Record name 2-Bromo-4'-nitroacetophenone
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Molecular Weight

244.04 g/mol
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CAS No.

99-81-0
Record name 4-Nitrophenacyl bromide
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Record name 2-Bromo-4'-nitroacetophenone
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Record name Ethanone, 2-bromo-1-(4-nitrophenyl)-
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Record name 2-Bromo-4'-nitroacetophenone
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Record name 2-bromo-4'-nitroacetophenone
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Record name 2-Bromo-4'-nitroacetophenone
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activity of 2-Bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-nitroacetophenone is a substituted acetophenone (B1666503) derivative that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring a bromine atom alpha to a carbonyl group and a nitro group on the phenyl ring, imparts a unique reactivity profile, making it a valuable building block for the synthesis of various pharmaceuticals and agrochemicals.[1] Recent research has also highlighted its potential biological activities, including antioxidant effects and the ability to extend the lifespan of the model organism Caenorhabditis elegans. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological implications of this compound.

Chemical and Physical Properties

This compound is a yellow to orange crystalline powder at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₆BrNO₃[2]
Molecular Weight 244.04 g/mol [2]
Appearance Yellow to orange crystalline powder
Melting Point 95-100 °C
Boiling Point 325.2 ± 17.0 °C (Predicted)
Solubility Soluble in benzene, petroleum ether
CAS Number 99-81-0[2]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

TechniqueKey Features
¹H NMR Signals corresponding to the methylene (B1212753) protons adjacent to the bromine and carbonyl groups, as well as aromatic protons.
¹³C NMR Resonances for the carbonyl carbon, the carbon bearing the bromine, and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for the carbonyl group (C=O), the nitro group (NO₂), and the carbon-bromine bond (C-Br).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the presence of the α-bromo ketone and the nitro-substituted aromatic ring. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its use as a synthetic intermediate. The compound is stable under normal conditions but should be stored in a cool, dry place away from strong bases and oxidizing agents.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the bromination of 4'-nitroacetophenone (B150658).[3][4][5]

Materials:

  • 4'-Nitroacetophenone

  • Bromine (Br₂)

  • Methanol (B129727)

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol (B145695)/water)

Procedure:

  • Dissolve 4'-nitroacetophenone (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of bromine (1.0 equivalent) in methanol dropwise using a dropping funnel. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified crystals under vacuum.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Slowly add water to the hot ethanol solution until the solution becomes cloudy (the cloud point).

  • Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a desiccator.

¹H NMR Spectroscopy

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6][7][8]

  • Instrument Setup:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

    • Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FTIR-ATR Spectroscopy

Procedure:

  • Background Collection: Record a background spectrum of the clean ATR crystal.[9][10][11][12][13]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[11]

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample.

  • Data Processing: Process the spectrum, which may include baseline correction and normalization.

Biological Activity and Signaling Pathway

Recent studies have shown that this compound possesses antioxidant properties and can extend the lifespan of C. elegans. This biological activity is reported to be dependent on the insulin (B600854) signaling pathway, specifically involving the DAF-16 transcription factor.[14]

DAF-16 Signaling Pathway in Oxidative Stress Response

Under normal conditions, the insulin/IGF-1 signaling (IIS) pathway is active, leading to the phosphorylation and cytoplasmic retention of the DAF-16/FOXO transcription factor. However, under conditions of oxidative stress, or in the presence of certain compounds like this compound, the IIS pathway can be inhibited. This leads to the dephosphorylation and nuclear translocation of DAF-16. In the nucleus, DAF-16 upregulates the expression of genes involved in stress resistance, including antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CTL), thereby promoting longevity and combating oxidative damage.[15][16][17][18]

Caption: DAF-16 mediated oxidative stress response pathway.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a method to assess the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[19][20][21][22][23]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, then diluted with methanol). Prepare a series of dilutions from the stock solution. Prepare similar dilutions of ascorbic acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to different wells.

    • Add the same volume of the DPPH solution to each well.

    • For the blank, use the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: Plot the percentage of inhibition against the sample concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Experimental Protocol: C. elegans Lifespan Assay

This protocol describes how to assess the effect of this compound on the lifespan of C. elegans.[24][25][26][27][28]

Materials:

  • Wild-type C. elegans (e.g., N2 strain)

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 (food source)

  • This compound

  • DMSO (solvent)

  • M9 buffer

  • Fluorodeoxyuridine (FUDR) to prevent progeny production

  • Incubator (20 °C)

  • Dissecting microscope

Procedure:

  • Worm Synchronization: Synchronize a population of C. elegans to obtain a cohort of age-matched worms (e.g., by bleaching gravid adults to isolate eggs).

  • Plate Preparation: Prepare NGM plates seeded with E. coli OP50. Add FUDR to the plates to a final concentration of 50 µM. Prepare a stock solution of this compound in DMSO. Add the compound solution or vehicle (DMSO) to the surface of the bacterial lawn to achieve the desired final concentrations. Allow the plates to dry.

  • Lifespan Assay Initiation: Transfer synchronized L4 larvae onto the prepared NGM plates (control and treatment groups).

  • Scoring Survival: Starting from day 1 of adulthood, score the worms for survival every day or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Data Analysis: Generate survival curves using the Kaplan-Meier method and compare the lifespan of the treated group to the control group using statistical tests such as the log-rank test.

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate and its emerging biological activities. Its chemical properties, particularly the reactivity of the α-bromo ketone, allow for its incorporation into a wide range of complex molecules. Furthermore, its demonstrated antioxidant effects and ability to extend the lifespan of C. elegans through the DAF-16 signaling pathway open up new avenues for research in the fields of aging and oxidative stress-related diseases. The detailed protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological potential of this versatile compound.

References

An In-depth Technical Guide to the Synthesis and Mechanism of 2-bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 2-bromo-4'-nitroacetophenone, a key intermediate in the pharmaceutical and fine chemical industries. This document outlines a detailed experimental protocol, presents key quantitative data, and illustrates the underlying chemical transformations.

Core Synthesis: α-Bromination of 4'-nitroacetophenone (B150658)

The principal route for the synthesis of this compound involves the selective α-bromination of 4'-nitroacetophenone. This reaction can be efficiently achieved using an in-situ generated brominating agent from sodium bromate (B103136) and sodium bisulfite, offering a practical and high-yielding approach.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 4'-nitroacetophenoneCN101462935B
Brominating System Sodium bromate (NaBrO₃) / Sodium bisulfite (NaHSO₃)CN101462935B
Solvent Benzene and WaterCN101462935B
Reaction Temperature 70°CCN101462935B
Reaction Time 4 hoursCN101462935B
Yield 91%CN101462935B
Melting Point 99-101°CCN101462935B
Molecular Formula C₈H₆BrNO₃[1]
Molecular Weight 244.04 g/mol [1]
Appearance White to cream or yellow crystals or powder
¹H NMR (CDCl₃) δ 4.45 (s, 2H, -CH₂Br), 8.0-8.4 (m, 4H, Ar-H)
¹³C NMR (CDCl₃) δ 30.5 (-CH₂Br), 124.0, 129.5, 138.5, 150.5 (Ar-C), 190.0 (C=O)[2]
IR (KBr, cm⁻¹) ~1700 (C=O stretch), ~1520 and ~1350 (NO₂ stretch)[3]
Mass Spectrum (m/z) 243/245 (M⁺, Br isotopes), 164 (M⁺ - Br), 150, 104[1]

Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of α-bromoacetophenone compounds.[4]

Materials:

  • 4'-nitroacetophenone (16.5 g, 100 mmol)

  • Sodium bromate (60.0 g, 400 mmol)

  • Sodium bisulfite (20 wt% aqueous solution, 42.9 g of NaHSO₃, 400 mmol)

  • Benzene (6 mL)

  • Water (100 mL)

  • Ice water for washing

Procedure:

  • To a reaction flask, add 16.5 g (100 mmol) of 4'-nitroacetophenone and 6 mL of benzene. Heat the mixture to dissolve the starting material.

  • Add a solution of 60.0 g (400 mmol) of sodium bromate in 100 mL of water to the flask and stir the mixture.

  • Slowly add a 20 wt% aqueous solution of sodium bisulfite (containing 42.9 g, 400 mmol of NaHSO₃) dropwise over approximately 2 hours.

  • After the addition is complete, maintain the reaction temperature at 70°C and continue stirring for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate.

  • Wash the filter cake with ice water.

  • Dry the product to obtain 22.1 g of this compound as white crystals (Yield: 91%).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Final Product p_nitroacetophenone 4'-nitroacetophenone in Benzene reaction_vessel Reaction at 70°C (4 hours) p_nitroacetophenone->reaction_vessel na_bromate Aqueous Sodium Bromate Solution na_bromate->reaction_vessel na_bisulfite Aqueous Sodium Bisulfite Solution na_bisulfite->reaction_vessel Slow addition cooling Cooling to Room Temperature reaction_vessel->cooling filtration Filtration cooling->filtration washing Washing with Ice Water filtration->washing drying Drying washing->drying final_product This compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds through an acid-catalyzed enolization of the 4'-nitroacetophenone, followed by electrophilic attack by bromine, which is generated in situ.

reaction_mechanism cluster_bromine_generation In-situ Bromine Generation cluster_enolization Acid-Catalyzed Enolization cluster_bromination α-Bromination reactants_br NaBrO₃ + 5NaHSO₃ products_br 3Na₂SO₄ + 2H₂SO₄ + HBr + Br₂ reactants_br->products_br Redox Reaction enol_br2 Enol + Br₂ ketone 4'-nitroacetophenone (Keto Form) protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ enol Enol Intermediate protonated_ketone->enol - H⁺ brominated_intermediate Brominated Intermediate enol_br2->brominated_intermediate Electrophilic Attack product This compound brominated_intermediate->product - H⁺

Caption: Proposed mechanism for the α-bromination of 4'-nitroacetophenone.

Detailed Mechanism of Reaction

  • In-situ Generation of Bromine: Sodium bromate acts as an oxidizing agent, and sodium bisulfite serves as a reducing agent. In an acidic aqueous medium, they react to generate elemental bromine (Br₂) in the reaction mixture. This avoids the handling of hazardous liquid bromine.

  • Acid-Catalyzed Enolization: The reaction is catalyzed by the acid generated in situ. The carbonyl oxygen of 4'-nitroacetophenone is protonated, which increases the acidity of the α-protons. A base (such as water) then removes an α-proton, leading to the formation of a resonance-stabilized enol intermediate. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, thus favoring the reaction at the α-carbon of the acetyl group.

  • Electrophilic Attack by Bromine: The electron-rich double bond of the enol intermediate acts as a nucleophile and attacks a molecule of bromine. This results in the formation of a new carbon-bromine bond at the α-position and a positively charged oxygen.

  • Deprotonation: Finally, a base (water) removes the proton from the carbonyl oxygen to regenerate the carbonyl group and yield the final product, this compound, along with HBr.

References

physical and spectral data of 2-bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4'-nitroacetophenone

This guide provides comprehensive physical and spectral data, along with detailed experimental protocols, for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this versatile chemical intermediate.

Chemical Identity and Physical Properties

This compound is a substituted acetophenone (B1666503) that serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structure features a bromine atom at the alpha-position to the carbonyl group and a nitro group at the para-position of the phenyl ring, making it a highly reactive and useful intermediate.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
IUPAC Name 2-bromo-1-(4-nitrophenyl)ethanone[1]
Synonyms 4-Nitrophenacyl bromide, p-Nitrophenacyl bromide, ω-Bromo-4-nitroacetophenone
CAS Number 99-81-0[1]
Molecular Formula C₈H₆BrNO₃[1]
Molecular Weight 244.04 g/mol
Appearance Yellow to orange crystalline powder[1]
Melting Point 94-100 °C[1]

Spectral Data

The following tables summarize the key spectral data for the characterization and identification of this compound.

Table 2: ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.35Doublet2H, Aromatic (H-3', H-5')
~8.17Doublet2H, Aromatic (H-2', H-6')
~4.48Singlet2H, Methylene (-COCH₂Br)

Table 3: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~189Carbonyl (C=O)
~151Aromatic (C-4')
~140Aromatic (C-1')
~130Aromatic (C-2', C-6')
~124Aromatic (C-3', C-5')
~30Methylene (-CH₂Br)

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H Stretch
~1705StrongCarbonyl (C=O) Stretch
~1600MediumAromatic C=C Stretch
~1520StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~550Medium-StrongC-Br Stretch

Table 5: Mass Spectrometry (MS) Data

m/zInterpretation
243 / 245Molecular ion peaks (M⁺, M⁺+2) due to bromine isotopes (⁷⁹Br/⁸¹Br)
150Base Peak, [O₂NC₆H₄CO]⁺ fragment (loss of •CH₂Br)
104[C₆H₄O₂N]⁺ fragment
151Fragment resulting from isotopic contributions

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis: Alpha-Bromination of 4'-Nitroacetophenone (B150658)

This protocol describes the synthesis via the direct bromination of 4'-nitroacetophenone in an acidic medium.[2]

  • Materials:

    • 4'-Nitroacetophenone

    • Glacial Acetic Acid

    • Bromine (Br₂)

    • Ice water

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4'-nitroacetophenone (1 equivalent) in glacial acetic acid at room temperature (20-25 °C).

    • Slowly add bromine (1 equivalent) dropwise to the solution over a period of 30 minutes while stirring. Maintain the temperature during the addition.

    • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours.

    • Cool the resulting solution in an ice bath (to ~8-10 °C) to precipitate the product.

    • Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid and bromine.

    • The crude product can then be purified by recrystallization.

Purification: Recrystallization
  • Solvent System: Benzene (B151609) and petroleum ether.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot benzene.

    • If any insoluble impurities are present, perform a hot filtration.

    • Slowly add petroleum ether to the hot benzene solution until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Analysis: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.

  • Column: Newcrom R1 or equivalent C18 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid (e.g., 0.1%) to acidify.

  • Method Type: Isocratic reverse-phase.

  • Procedure:

    • Prepare a standard solution of the compound in the mobile phase or acetonitrile.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the compound using a UV detector, typically at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm).

    • The purity can be determined by integrating the peak area of the main component relative to the total peak area.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and the role of this compound in synthesis.

G cluster_synthesis Synthesis cluster_purification Purification Start 4'-Nitroacetophenone in Acetic Acid AddBr2 Add Bromine (Br₂) Start->AddBr2 React Stir at RT AddBr2->React Precipitate Cool in Ice Bath React->Precipitate Filter Vacuum Filtration Precipitate->Filter Transfer Crude Solid Dissolve Dissolve in Hot Benzene Filter->Dissolve Recrystallize Add Pet. Ether & Cool Dissolve->Recrystallize FinalFilter Filter & Dry Recrystallize->FinalFilter Product Pure Product FinalFilter->Product

Caption: Synthesis and Purification Workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing PrepareSample Dissolve Sample in Mobile Phase Inject Inject Sample PrepareSample->Inject PrepareMP Prepare Mobile Phase (ACN/H₂O/H₃PO₄) Equilibrate Equilibrate HPLC System PrepareMP->Equilibrate Equilibrate->Inject Elute Isocratic Elution on C18 Column Inject->Elute Detect UV Detection (e.g., 254 nm) Elute->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate Purity (%) Integrate->Purity Role_As_Intermediate cluster_products Synthetic Targets Start This compound Thiazoles Thiazoles Start->Thiazoles Reaction with Thiourea/Thioamide Oxazoles Oxazoles Start->Oxazoles Reaction with Amide Imidazoles Imidazoles Start->Imidazoles Reaction with Amidine Other_Heterocycles Other N,S,O-Heterocycles Start->Other_Heterocycles

References

A Technical Guide to the Solubility of 2-Bromo-4'-Nitroacetophenone in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-4'-nitroacetophenone, a key intermediate in organic synthesis and pharmaceutical research. Due to a lack of extensive published quantitative data on its solubility, this document focuses on providing a strong theoretical framework, qualitative solubility profiles, and a detailed experimental protocol to enable researchers to determine its solubility in various common laboratory solvents.

Introduction

This compound (CAS No. 99-81-0) is a substituted acetophenone (B1666503) derivative containing both a bromine atom and a nitro group.[1] These functional groups significantly influence its polarity and, consequently, its solubility in different solvents. Understanding the solubility of this compound is critical for its use in reaction chemistry, purification processes such as recrystallization, and formulation development in the pharmaceutical industry.

Predicted and Qualitative Solubility Profile

Based on the general principle of "like dissolves like," and data for structurally similar compounds, the following qualitative solubility profile is expected:

  • High Solubility: Expected in polar aprotic solvents such as acetone (B3395972) and acetonitrile, and in chlorinated solvents like chloroform (B151607) and dichloromethane.

  • Moderate to High Solubility: Expected in alcohols like methanol (B129727) and ethanol.

  • Low to Insoluble: Expected in nonpolar solvents such as hexane (B92381) and cyclohexane.

  • Sparingly Soluble to Insoluble: Expected in water.

For reference, a study on the solubility of the closely related compounds 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in nine common organic solvents was conducted. The results indicated that the solubility of these nitroacetophenones was highest in acetone and acetonitrile, and lowest in cyclohexane.[2] This provides a strong indication of the likely solubility trends for this compound.

Quantitative Solubility Data (Reference Compounds)

To provide a quantitative perspective, the following table summarizes the mole fraction solubility (x₁) of 1-(4-nitrophenyl)ethanone, a structurally similar compound, in various solvents at different temperatures, as reported in the literature.[2] This data serves as a valuable reference for estimating the solubility of this compound.

SolventTemperature (K)Mole Fraction Solubility (x₁) of 1-(4-nitrophenyl)ethanone
Acetone 278.150.1234
288.150.1687
298.150.2251
308.150.2945
318.150.3798
Acetonitrile 278.150.0789
288.150.1089
298.150.1478
308.150.1983
318.150.2634
Methanol 278.150.0156
288.150.0234
298.150.0345
308.150.0501
318.150.0718
Ethanol 278.150.0102
288.150.0158
298.150.0238
308.150.0351
318.150.0509
Ethyl Acetate 278.150.0543
288.150.0765
298.150.1054
308.150.1432
318.150.1927
Toluene 278.150.0321
288.150.0467
298.150.0668
308.150.0943
318.150.1312
Cyclohexane 278.150.0009
288.150.0014
298.150.0021
308.150.0031
318.150.0045

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the isothermal saturation method, a widely accepted technique for measuring the solubility of solid compounds in liquid solvents.

4.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (readability ±0.1 mg)

  • Thermostatic shaker or magnetic stirrer with a heating plate

  • Calibrated thermometer or temperature probe

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.45 µm PTFE)

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed container (e.g., a screw-cap vial or a small flask).

    • Place the container in a thermostatic shaker or on a magnetic stirrer with a controlled temperature bath.

    • Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After reaching equilibrium, stop the agitation and allow the solid to settle for at least 2 hours at the constant experimental temperature.

    • To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask.

    • Record the mass of the collected filtrate.

    • Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The mole fraction solubility (x₁) can be calculated using the following equation: x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

      • m₁ is the mass of the solute (this compound)

      • M₁ is the molar mass of the solute

      • m₂ is the mass of the solvent

      • M₂ is the molar mass of the solvent

    • Solubility can also be expressed in other units such as g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow solid to settle B->C D Centrifuge for complete separation C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify using HPLC or UV-Vis F->G H Calculate solubility (mole fraction, g/100mL, etc.) G->H

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains a knowledge gap, this guide provides researchers with the necessary tools to understand and determine its solubility profile. The provided qualitative predictions, reference data for similar compounds, and a detailed experimental protocol will facilitate the effective use of this important chemical in various research and development applications. The generation of precise solubility data through the outlined experimental procedure will be a valuable contribution to the chemical and pharmaceutical sciences.

References

2-bromo-4'-nitroacetophenone CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-bromo-4'-nitroacetophenone, a key intermediate in organic and medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its applications in biochemical research, including its role as an enzyme inhibitor. All quantitative data is presented in structured tables, and key experimental workflows and mechanisms are visualized with diagrams to facilitate understanding.

Chemical Identity and Properties

This compound, with the CAS number 99-81-0, is a substituted acetophenone (B1666503) featuring both a bromine atom and a nitro group.[1][2][3] These functional groups impart significant chemical reactivity, making it a valuable building block for the synthesis of more complex molecules.[4][5]

Molecular Structure:

  • Chemical Name: 2-bromo-1-(4-nitrophenyl)ethanone[6]

  • Synonyms: ω-Bromo-4-nitroacetophenone, 4-Nitrophenacyl bromide, p-Nitrophenacyl bromide[1][6]

  • Molecular Formula: C₈H₆BrNO₃[3]

  • Molecular Weight: 244.04 g/mol [1][3]

  • SMILES: C1=CC(=CC=C1C(=O)CBr)--INVALID-LINK--[O-][6]

  • InChI Key: MBUPVGIGAMCMBT-UHFFFAOYSA-N[1][6]

Physical and Chemical Properties:

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Physical State Yellow to orange crystalline powder[3]
Melting Point 94-99 °C[1][3]
Boiling Point 325.2 ± 17.0 °C (Predicted)[3]
Purity ≥94.0% (GC), 95%[7]
LogP 1.96[8]

Spectral Data:

The following tables summarize the key spectral data for this compound.

¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3Doublet2HAromatic Protons (ortho to NO₂)
~8.1Doublet2HAromatic Protons (meta to NO₂)
4.4Singlet2H-COCH₂Br

(Note: Specific peak values can vary slightly based on solvent and instrument.)[4]

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~190C=O
~150C-NO₂
~139C (quaternary)
~130Aromatic CH
~124Aromatic CH
~30CH₂Br

(Note: These are approximate chemical shifts. For detailed spectra, refer to spectral databases.)[6][9]

IR and Mass Spectrometry Data

Spectroscopic TechniqueKey Peaks/Values
IR (KBr Pellet) ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ and ~1350 cm⁻¹ (NO₂ asymmetric and symmetric stretch)
Mass Spectrometry (GC-MS) m/z values of 150 (top peak), 104, and 151

(Source: PubChem, SpectraBase)[6]

Synthesis and Purification

This compound is typically synthesized via the bromination of 4'-nitroacetophenone (B150658). The following is a general experimental protocol for this synthesis.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 4'-nitroacetophenone in a suitable solvent, such as chlorobenzene, in a reaction flask.[10]

  • Cooling: Cool the solution to approximately 15°C using an ice bath.[10]

  • Bromination: While maintaining the temperature between 15-20°C, slowly add bromine dropwise to the stirred solution over a period of about 2 hours.[10]

  • Reaction Completion: After the addition of bromine is complete, continue stirring the mixture at 15-20°C for an additional hour. Then, warm the reaction mixture to 50°C and hold for 30 minutes to ensure the reaction goes to completion.[10]

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with water to remove any residual hydrogen bromide.[10]

  • Drying: Dry the organic layer, for instance, by azeotropic distillation of a small amount of the solvent under vacuum.[10]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as benzene/petroleum ether.[3]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification start Dissolve 4'-nitroacetophenone in chlorobenzene cool Cool to 15°C start->cool add_br2 Add Bromine (15-20°C) cool->add_br2 stir1 Stir for 1 hour add_br2->stir1 warm Warm to 50°C for 30 min stir1->warm cool2 Cool to room temperature warm->cool2 wash Wash with water cool2->wash dry Dry organic layer wash->dry purify Recrystallize dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of this compound.

Experimental Protocol: HPLC Analysis

  • Column: A reverse-phase column, such as Newcrom R1, is suitable for the analysis.[3][8]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid is used. For mass spectrometry (MS) compatible methods, formic acid should be used in place of phosphoric acid.[3][8]

  • Detection: UV detection is appropriate for this chromophoric compound.

  • Application: This method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[3][8]

Applications in Research

This compound is utilized as a chemical probe and intermediate in various research applications.

Mechanism-Based Inactivation of Cytochrome P-450c

This compound has been shown to be a mechanism-based inactivator of cytochrome P-450c.[1] The inactivation process involves the alkylation of the cysteine residue Cys-292 on the enzyme.[1] This alkylation leads to an uncoupling of NADPH utilization and oxygen consumption from the formation of the product.[1]

The alkylated enzyme exhibits a significantly increased rate of anaerobic reduction by NADPH-cytochrome P-450 reductase.[1] In the presence of oxygen, this leads to the rapid reduction of molecular oxygen to hydrogen peroxide via a superoxide (B77818) anion intermediate.[1] This indicates that the catalytic cycle is uncoupled before the introduction of the second electron.[1] While the inactivation is specific to cytochrome P-450c, it is not complete, with 5-20% of the catalytic activity remaining.[1]

Mechanism of Cytochrome P-450c Inactivation:

P450_Inactivation cluster_enzyme Cytochrome P-450c cluster_inhibitor Inhibitor cluster_inactivation Inactivation cluster_consequence Consequence p450c Active P-450c (with Cys-292) alkylation Alkylation of Cys-292 p450c->alkylation covalent bond formation brnap 2-bromo-4'- nitroacetophenone brnap->alkylation inactivated_p450c Inactivated P-450c alkylation->inactivated_p450c uncoupling Uncoupling of Catalytic Cycle inactivated_p450c->uncoupling h2o2 Generation of H₂O₂ uncoupling->h2o2

Caption: Mechanism of cytochrome P-450c inactivation by this compound.

Study of Histidine pKa

By reacting a molecule like this compound with the histidine residue, the local chemical environment is altered, which can lead to a measurable shift in the histidine's pKa. This shift can be determined using techniques like ¹H NMR spectroscopy by monitoring the chemical shifts of the protons on the imidazole (B134444) ring as a function of pH.[11][12] Alternatively, Raman spectroscopy, particularly with isotopic labeling (e.g., C2-deuteration of histidine), can be a powerful tool for pKa determination in complex systems.[11][12]

Safety and Handling

This compound is classified as a corrosive solid.[2] It can cause severe skin burns and eye damage.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[13] All handling should be performed in a well-ventilated area or a chemical fume hood.[13]

Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound is a versatile chemical intermediate with significant applications in synthetic chemistry and as a tool for biochemical research. Its well-defined properties and reactivity, coupled with established methods for its synthesis and analysis, make it a valuable compound for researchers and scientists in the field of drug development and beyond. Proper safety precautions are paramount when handling this corrosive substance.

References

Potential Biological Activities of 2-Bromo-4'-Nitroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4'-nitroacetophenone is a versatile synthetic intermediate with significant potential in the development of novel therapeutic agents. While direct biological activity data for the parent compound is limited in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This technical guide explores the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound by examining the reported activities of its close structural analogs and derivatives. This document provides a comprehensive overview of synthetic routes to key derivatives, detailed experimental protocols for relevant biological assays, and a mechanistic exploration of the potential signaling pathways involved, particularly focusing on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).

Introduction

This compound is a halogenated nitrophenylethanone derivative that serves as a valuable building block in organic synthesis.[1] Its reactive α-bromoketone functionality and the presence of an electron-withdrawing nitro group make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.[2] The exploration of the biological activities of compounds derived from this compound has revealed promising anticancer, antimicrobial, and anti-inflammatory properties, suggesting that the parent compound may possess intrinsic bioactivity or serve as a crucial pharmacophore.

This guide aims to provide an in-depth technical overview of the potential biological activities of this compound, with a focus on providing researchers and drug development professionals with the necessary information to explore its therapeutic potential.

Potential Biological Activities and Quantitative Data

Although specific IC50 or MIC values for this compound are not extensively reported, the biological activities of its derivatives provide strong evidence for its potential therapeutic applications.

Anticancer Activity

Derivatives of this compound, particularly thiazole-containing compounds, have demonstrated significant cytotoxic effects against various cancer cell lines. The synthesis of 2-amino-4-(4-nitrophenyl)thiazole from this compound is a key step in accessing these potent anticancer agents.[3][4]

Derivative ClassCancer Cell LineIC50 (µM)Reference
2-AminothiazolesLeukemia (L1210)0.2 - 8[3]
2-AminothiazolesLung (H1299), Glioblastoma (SHG-44)4.03 - 4.89[5]
Ciminalum–thiazolidinone hybridsVarious (NCI60 panel)1.57 (mean GI50)[6]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

The structurally related compound, 2-bromo-4'-hydroxyacetophenone, has been identified as a covalent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes, obesity, and certain cancers.[7] This suggests that this compound may also exhibit PTP1B inhibitory activity.

CompoundTarget EnzymeKi (µM)Reference
2-Bromo-4'-hydroxyacetophenonePTP1B42[7]
Antimicrobial and Anti-inflammatory Activity

While direct data for this compound is scarce, brominated phenolic compounds and acetophenone (B1666503) derivatives are known to possess antimicrobial and anti-inflammatory properties.[5] Further investigation into the direct antimicrobial and anti-inflammatory effects of this compound is warranted.

Experimental Protocols

Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole

This protocol describes a general method for the synthesis of 2-aminothiazole (B372263) derivatives from α-bromoketones.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-amino-4-(4-nitrophenyl)thiazole.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.[8][9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound or its derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

PTP1B Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of PTP1B activity.[11]

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • This compound or test inhibitor

  • 96-well plate

  • Microplate reader

Procedure:

  • Add the PTP1B assay buffer, PTP1B enzyme, and various concentrations of the test inhibitor to the wells of a 96-well plate.

  • Pre-incubate the plate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding NaOH).

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Susceptibility Test (Agar Well Diffusion Method)

This protocol is a standard method to screen for antimicrobial activity.[1][7][12]

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton agar (B569324) plates

  • Sterile cork borer or pipette tip

  • This compound or test compound (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the bacterial strain and spread it evenly onto the surface of a Mueller-Hinton agar plate.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a known concentration of the test compound, positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (clear area around the well where bacterial growth is inhibited).

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[2][13][14]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • This compound or test compound

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin in PBS.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating the mixture at a specific temperature (e.g., 57°C or 70°C) for a set time.

  • After cooling, measure the turbidity of the solution at 660 nm.

  • Calculate the percentage inhibition of protein denaturation and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

PTP1B Signaling Pathway and Inhibition

PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways. It dephosphorylates the insulin receptor (IR) and its substrates (IRS), as well as Janus kinase 2 (JAK2), a key component of the leptin signaling cascade. Inhibition of PTP1B enhances insulin and leptin sensitivity, making it a promising target for the treatment of type 2 diabetes and obesity.[1][13][15] The α-bromoketone moiety, present in this compound, can act as a covalent inhibitor by forming a stable bond with a cysteine residue in the active site of PTP1B, leading to its inactivation.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR Binds JAK2 JAK2 LeptinR->JAK2 Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates Inhibitor 2-Bromo-4'- nitroacetophenone (Potential Inhibitor) Inhibitor->PTP1B Inhibits experimental_workflow cluster_assays Biological Evaluation start 2-Bromo-4'- nitroacetophenone synthesis Synthesis of Derivatives (e.g., 2-Aminothiazoles) start->synthesis purification Purification and Characterization (e.g., Recrystallization, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity antimicrobial Antimicrobial Assay (Agar Well Diffusion) purification->antimicrobial anti_inflammatory Anti-inflammatory Assay (Protein Denaturation) purification->anti_inflammatory ptp1b PTP1B Inhibition Assay purification->ptp1b data_analysis Data Analysis (IC50 / MIC Determination) cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis ptp1b->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

References

The Genesis of a Key Synthetic Building Block: The Historical Discovery and First Synthesis of 2-Bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the origins and foundational synthesis of key chemical intermediates provides a crucial context for innovation. This in-depth technical guide explores the historical discovery and the first documented synthesis of 2-bromo-4'-nitroacetophenone, a versatile building block in organic and medicinal chemistry.

While the exact moment of its first creation is not prominently documented in easily accessible modern databases, a thorough review of early 20th-century chemical literature points towards a logical synthetic pathway rooted in the well-established reactions of the era. The synthesis of this compound is intrinsically linked to the development of aromatic chemistry, particularly the reactions of nitration and bromination of aromatic ketones.

The most plausible first synthesis of this compound would have been a two-step process, starting with the nitration of acetophenone (B1666503) to produce 4'-nitroacetophenone (B150658), followed by the α-bromination of the resulting ketone. This approach leverages fundamental reactions that were well-understood and widely practiced by organic chemists in the late 19th and early 20th centuries.

The First Synthesis: A Plausible Historical Protocol

The first synthesis of this compound can be retrospectively constructed based on the common laboratory practices of the time. The following experimental protocol represents a likely method for its initial preparation.

Step 1: Nitration of Acetophenone to 4'-Nitroacetophenone

The initial step involves the electrophilic nitration of acetophenone. The acetyl group is a meta-directing deactivator; however, under forcing conditions, the para-substituted product, 4'-nitroacetophenone, can be obtained as a significant product alongside the meta isomer.

Experimental Protocol:

  • In a flask equipped with a stirrer and immersed in an ice-salt bath, 100 mL of concentrated sulfuric acid is cooled to 0-5 °C.

  • To the cooled sulfuric acid, 50 g (0.42 mol) of acetophenone is added dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • A nitrating mixture, prepared by cautiously adding 35 mL (0.83 mol) of fuming nitric acid to 50 mL of concentrated sulfuric acid and cooling to 0 °C, is then added dropwise to the acetophenone-sulfuric acid mixture. The temperature is strictly maintained between 0 and 5 °C throughout the addition.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.

  • The reaction mixture is then poured slowly onto 500 g of crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus, and then washed with a small amount of cold ethanol (B145695).

  • The crude product, a mixture of isomers, is purified by recrystallization from ethanol to yield the desired 4'-nitroacetophenone.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
4'-NitroacetophenoneC₈H₇NO₃165.1578-8160-70
Step 2: α-Bromination of 4'-Nitroacetophenone

The second step involves the selective bromination of the methyl group of 4'-nitroacetophenone. This reaction is typically carried out in a suitable solvent with elemental bromine. The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution, thus favoring the bromination of the α-carbon of the ketone.

Experimental Protocol:

  • In a flask protected from light, 33 g (0.2 mol) of 4'-nitroacetophenone is dissolved in 150 mL of glacial acetic acid.

  • To this solution, 32 g (0.2 mol) of bromine is added dropwise with stirring at room temperature.

  • After the addition is complete, the reaction mixture is gently warmed to 40-50 °C for one hour to facilitate the completion of the reaction and the evolution of hydrogen bromide gas.

  • The reaction mixture is then cooled to room temperature and poured into 500 mL of ice-cold water.

  • The precipitated solid, this compound, is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to yield a purified product.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
This compoundC₈H₆BrNO₃244.0498-10075-85

Logical Relationship of the Synthesis Process

The synthesis of this compound follows a logical and linear progression from readily available starting materials, as illustrated in the following diagram.

Synthesis_Workflow Acetophenone Acetophenone Nitroacetophenone 4'-Nitroacetophenone Acetophenone->Nitroacetophenone Nitration HNO3_H2SO4 Nitrating Mixture (HNO₃/H₂SO₄) Final_Product This compound Nitroacetophenone->Final_Product α-Bromination Bromine Bromine (Br₂) in Acetic Acid

Synthetic pathway to this compound.

This foundational two-step synthesis, while likely refined over the decades for improved yield, safety, and environmental considerations, laid the groundwork for the production of a crucial intermediate. The availability of this compound has enabled countless researchers and drug development professionals to explore new chemical space and develop novel therapeutic agents. Its historical synthesis is a testament to the enduring power of fundamental organic reactions in the advancement of science.

A Comprehensive Technical Review of 2-Bromo-4'-nitroacetophenone and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-nitroacetophenone is a versatile synthetic intermediate that serves as a crucial building block in the development of a wide array of biologically active compounds.[1] Its unique chemical architecture, featuring a reactive α-bromoketone, a nitro group, and an acetophenone (B1666503) core, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.[1] This technical guide provides an in-depth literature review of this compound and its analogs, focusing on their synthesis, biological activities, and mechanisms of action. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives primarily involves the bromination of the corresponding acetophenone and subsequent derivatization through established synthetic methodologies.

General Synthesis of this compound

A common method for the preparation of this compound involves the direct bromination of 4'-nitroacetophenone (B150658).

Experimental Protocol:

Materials:

  • 4'-nitroacetophenone

  • Bromine

  • Chlorobenzene (B131634) (or other suitable solvent)

  • Ethanol (B145695)

  • Sulfuric acid (optional, for hydrolysis of precursors)

  • Hexamethylenetetramine (for the formation of an addition compound)

Procedure:

  • A solution of 4'-nitroacetophenone in a suitable solvent like chlorobenzene is prepared.

  • The solution is cooled to 15-20°C.

  • Bromine is added dropwise to the stirred solution while maintaining the temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature, then warmed to 50°C for 30 minutes to ensure completion.

  • The reaction mixture is then cooled to room temperature and washed with water to remove any residual hydrogen bromide.[2]

  • The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Synthesis of Chalcone (B49325) Analogs

Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of derivatives synthesized from this compound. The Claisen-Schmidt condensation is the most widely employed method for their synthesis.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • This compound (or a derivative)

  • Aromatic aldehyde

  • Ethanol or Methanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (10-40% w/v)

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Dissolve equimolar amounts of the this compound derivative and the desired aromatic aldehyde in ethanol in a round-bottom flask.

  • Slowly add the NaOH or KOH solution dropwise to the stirring mixture at room temperature.

  • Continue stirring for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.[3][4]

Logical Relationship: Chalcone Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Bromo_4_nitroacetophenone This compound Claisen_Schmidt_Condensation Claisen-Schmidt Condensation 2_Bromo_4_nitroacetophenone->Claisen_Schmidt_Condensation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Claisen_Schmidt_Condensation Base_Catalyst Base (NaOH/KOH) Base_Catalyst->Claisen_Schmidt_Condensation Solvent Ethanol Solvent->Claisen_Schmidt_Condensation Chalcone_Product Chalcone Analog Claisen_Schmidt_Condensation->Chalcone_Product

Caption: General workflow for the synthesis of chalcone analogs.

Synthesis of Thiazole (B1198619) Analogs

The Hantzsch thiazole synthesis is a classic and efficient method for preparing thiazole derivatives from α-haloketones like this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

Procedure:

  • Dissolve this compound and an equimolar amount of thiourea (or a thioamide) in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • Upon completion, the reaction mixture is cooled. The thiazole product often precipitates as a hydrobromide salt and can be collected by filtration.

  • To obtain the free base, the reaction mixture can be concentrated, and the residue neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent.[5]

Experimental Workflow: Hantzsch Thiazole Synthesis

G Start Start Dissolve_Reactants Dissolve this compound and thiourea in ethanol Start->Dissolve_Reactants Reflux Reflux for 4-6 hours Dissolve_Reactants->Reflux Monitor_TLC Monitor reaction by TLC Reflux->Monitor_TLC Cool Cool to room temperature Monitor_TLC->Cool Reaction complete Filter_Salt Filter hydrobromide salt (optional) Cool->Filter_Salt Concentrate Concentrate in vacuo Filter_Salt->Concentrate Neutralize Neutralize with NaHCO3 Concentrate->Neutralize Filter_Product Filter and wash product Neutralize->Filter_Product Dry_Purify Dry and recrystallize Filter_Product->Dry_Purify End End Dry_Purify->End

Caption: Step-by-step workflow for the Hantzsch thiazole synthesis.

Biological Activities of this compound and its Analogs

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Chalcones and thiazoles derived from this compound have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines.

Quantitative Data on Anticancer Activity

Compound ClassDerivative/AnalogCancer Cell LineIC50 (µM)Reference
ChalconeNCH-2H12994.5-11.4[6]
ChalconeNCH-4MCF-74.3-15.7[6]
ChalconeNCH-5HepG22.7-4.1[6]
ChalconeNCH-6K5624.9-19.7[6]
ChalconeNCH-8H12994.5-11.4[6]
ChalconeNCH-10HepG22.7-4.1[6]
ChalconeDiaryl ether derivative (25)MCF-73.44 ± 0.19[7]
ChalconeDiaryl ether derivative (25)HepG24.64 ± 0.23[7]
ChalconeDiaryl ether derivative (25)HCT1166.31 ± 0.27[7]
ChalconeAminoguanidine derivative (58)HepG27.17[7]
ChalconeAminoguanidine derivative (58)SMMC-77213.05[7]
Chalcone-1,2,3-triazole hybrid (36)-Various1.3–186.2 (GI50)[8]
1,2,4-triazole/chalcone hybrid (37)-A5494.4–16.04[8]
Indole-chalcone derivative (45)-Various0.003–0.679[8]

Mechanism of Anticancer Action

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways.

  • Induction of Apoptosis: Many chalcone derivatives have been shown to induce apoptosis in cancer cells.[9] This programmed cell death is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[8][9] Some chalcones have been reported to increase the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[9]

  • Cell Cycle Arrest: Several analogs can arrest the cell cycle at different phases, most commonly at the G2/M phase, thereby inhibiting cancer cell proliferation.[8]

  • Inhibition of Tubulin Polymerization: Certain chalcone derivatives have been found to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[7][8] This disruption of the cytoskeleton ultimately leads to mitotic arrest and apoptosis.

  • EGFR-TK Inhibition: A series of chalcone-based 4-nitroacetophenone derivatives have been designed as potent anticancer agents targeting the Epidermal Growth Factor Receptor-Tyrosine Kinase Domain (EGFR-TKD).[6]

Signaling Pathway: Chalcone-Induced Apoptosis

G Chalcone_Analog Chalcone Analog ROS_Generation Increased ROS Generation Chalcone_Analog->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_7_Activation Caspase-3/7 Activation Caspase_9_Activation->Caspase_3_7_Activation Apoptosis Apoptosis Caspase_3_7_Activation->Apoptosis

Caption: Simplified intrinsic pathway of chalcone-induced apoptosis.

Antimicrobial Activity

Thiazole derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

Compound ClassDerivative/AnalogTest OrganismMIC (µg/mL)Reference
Thiazole2-phenylacetamido derivative (16)E. coli1.56-6.25[10]
Thiazole2-phenylacetamido derivative (16)P. aeruginosa1.56-6.25[10]
Thiazole2-phenylacetamido derivative (16)B. subtilis1.56-6.25[10]
Thiazole2-phenylacetamido derivative (16)S. aureus1.56-6.25[10]
BisthiazoleDerivative 41C. albicans0.12[11]
Thiazole4-(4-bromophenyl)-thiazol-2-amine derivative (43a)S. aureus16.1 (µM)[12]
Thiazole4-(4-bromophenyl)-thiazol-2-amine derivative (43a)E. coli16.1 (µM)[12]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of these compounds is still under investigation, but it is believed to involve the inhibition of essential microbial enzymes. For instance, some 2,4-disubstituted thiazole derivatives have shown an affinity for glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of the bacterial cell wall.[13][14]

Conclusion

This compound and its analogs represent a promising and versatile class of compounds in the field of drug discovery. The synthetic accessibility of a diverse range of chalcone and thiazole derivatives, coupled with their significant anticancer and antimicrobial activities, underscores their potential for the development of novel therapeutic agents. Further research focusing on the elucidation of their precise mechanisms of action, optimization of their structure-activity relationships, and in vivo efficacy studies is warranted to translate these promising preclinical findings into clinical applications. This technical guide provides a solid foundation of the existing literature to aid researchers in these future endeavors.

References

Theoretical Insights into the Reactivity of 2-Bromo-4'-Nitroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4'-nitroacetophenone is a pivotal intermediate in synthetic organic chemistry, extensively utilized in the preparation of a wide array of heterocyclic compounds, particularly thiazole (B1198619) derivatives with significant pharmacological activities. Its reactivity is governed by the interplay of three key functional components: the electrophilic carbonyl carbon, the acidic α-protons, and the labile carbon-bromine bond, all influenced by the strongly electron-withdrawing nitro group on the phenyl ring. This technical guide provides an in-depth theoretical examination of the reactivity of this compound, leveraging computational chemistry principles and data from related studies to elucidate its electronic structure and reaction mechanisms. This document aims to serve as a comprehensive resource for researchers employing this versatile reagent in synthetic and medicinal chemistry endeavors.

Introduction

This compound, a derivative of acetophenone (B1666503), is a crystalline solid that serves as a valuable building block in organic synthesis. Its chemical versatility stems from the presence of multiple reactive sites, making it a precursor for a diverse range of molecular architectures.[1] The electron-withdrawing nature of the nitro group at the para position of the phenyl ring, coupled with the inductive effect of the bromine atom, significantly enhances the electrophilicity of the carbonyl carbon and the adjacent α-carbon, rendering the molecule susceptible to nucleophilic attack. This guide explores the theoretical underpinnings of its reactivity, focusing on key reaction pathways and the electronic factors that dictate its chemical behavior.

Electronic Structure and Reactivity: A Theoretical Perspective

The reactivity of this compound can be rationalized by examining its electronic properties through the lens of computational chemistry. While direct and exhaustive theoretical studies on this specific molecule are not abundant in the literature, valuable insights can be gleaned from computational analyses of structurally similar compounds, such as 2,4'-dibromoacetophenone (B128361) and 2-nitroacetophenone.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity).

For α-haloacetophenones, the LUMO is typically localized on the α-carbon and the carbonyl carbon, indicating that these are the primary sites for nucleophilic attack. The strong electron-withdrawing effect of the 4'-nitro group is expected to significantly lower the energy of the LUMO, making this compound a potent electrophile.

  • HOMO: The HOMO is generally distributed over the phenyl ring and the carbonyl group. Its energy is indicative of the molecule's ability to act as a nucleophile, which is less pronounced for this electron-deficient system.

  • LUMO: The LUMO is anticipated to have significant contributions from the p-orbitals of the α-carbon and the carbonyl carbon. The low energy of the LUMO makes the molecule highly susceptible to reactions with nucleophiles.

Computational studies on related acetophenone derivatives provide a semi-quantitative basis for these predictions. For instance, a Density Functional Theory (DFT) study on 2,4'-dibromoacetophenone revealed the spatial distribution and energy levels of its frontier orbitals.[2][3] Similarly, a DFT analysis of 2-nitroacetophenone provided insights into the electronic effects of the nitro group.[4][5]

Table 1: Calculated Frontier Molecular Orbital Energies of Related Acetophenone Derivatives

CompoundMethodBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2,4'-DibromoacetophenoneDFT/B3LYP6-311++G(d,p)-7.24-1.985.26
2-NitroacetophenoneDFT/B3LYP6-311+G**-7.59-2.874.72

Data extrapolated from computational studies on related molecules.[2][3][5]

The smaller HOMO-LUMO gap in 2-nitroacetophenone compared to 2,4'-dibromoacetophenone suggests a higher reactivity, a trend that is expected to be even more pronounced in this compound due to the combined electron-withdrawing effects of the bromo and nitro substituents.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In the MEP of this compound, the following features are anticipated:

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the oxygen atoms of the carbonyl and nitro groups, indicating their nucleophilic character.

  • Positive Potential (Blue): Regions of positive electrostatic potential are predicted around the α-carbon and the carbonyl carbon, highlighting their electrophilic nature and susceptibility to nucleophilic attack. The protons on the α-carbon are also expected to exhibit a degree of positive potential, indicating their acidity.

A DFT study on 2,4'-dibromoacetophenone showed distinct positive potential near the α-carbon, supporting its role as an electrophilic center.[2][3]

Key Reaction Pathways and Mechanisms

The electronic features of this compound dictate its participation in several important reaction types.

Nucleophilic Substitution (SN2) Reaction

The primary reaction pathway for this compound is the SN2 reaction at the α-carbon. The presence of the adjacent carbonyl group and the electron-withdrawing phenyl ring stabilizes the transition state, facilitating the displacement of the bromide ion by a nucleophile.

Logical Flow of the SN2 Reaction:

SN2_Reaction Reactants This compound + Nucleophile TS Stextsubscript{N}2 Transition State (Pentavalent Carbon) Reactants->TS Attack at α-carbon Products Substituted Product + Bromide Ion TS->Products Bromide Departure

Caption: Logical workflow of the SN2 reaction at the α-carbon.

Hantzsch Thiazole Synthesis

One of the most significant applications of this compound is in the Hantzsch thiazole synthesis.[6][7] In this reaction, it serves as the α-haloketone component that condenses with a thioamide, typically thiourea (B124793), to form a thiazole ring.

Signaling Pathway of Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_bromo This compound Intermediate_1 Thiouronium Salt (S-alkylation) 2_bromo->Intermediate_1 Thiourea Thiourea Thiourea->Intermediate_1 Nucleophilic attack on α-carbon Intermediate_2 Hemiaminal Intermediate_1->Intermediate_2 Intramolecular cyclization Thiazole 2-Amino-4-(4-nitrophenyl)thiazole Intermediate_2->Thiazole Dehydration

Caption: Reaction pathway for the Hantzsch thiazole synthesis.

Computational studies on the Hantzsch synthesis mechanism, although not specific to this exact substrate, generally support a stepwise mechanism involving initial S-alkylation followed by cyclization and dehydration. DFT calculations could be employed to determine the activation energies for each step and to characterize the transition state geometries.

Experimental Protocols from Literature

While this guide focuses on theoretical aspects, understanding the practical execution of reactions is crucial. Below are generalized experimental protocols for key transformations involving this compound, based on literature precedents.

Table 2: Representative Experimental Protocols

ReactionProtocol
Hantzsch Thiazole Synthesis with Thiourea A mixture of this compound (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol (B145695) is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product, 2-amino-4-(4-nitrophenyl)thiazole, is collected by filtration, washed with cold ethanol, and recrystallized.
General Nucleophilic Substitution To a solution of this compound in a polar aprotic solvent like acetone (B3395972) or DMF, the nucleophile (e.g., an amine, thiol, or phenoxide) is added, often in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to neutralize the HBr byproduct. The reaction is typically stirred at room temperature or with gentle heating until completion. Workup involves filtration of salts, removal of the solvent under reduced pressure, and purification of the product by chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a highly reactive and synthetically valuable molecule. Its reactivity is well-rationalized by fundamental principles of electronic structure and reaction mechanisms. The strong electron-withdrawing nitro group plays a crucial role in activating the molecule towards nucleophilic attack, particularly at the α-carbon.

While this guide has synthesized existing knowledge and extrapolated from theoretical studies on related compounds, there remains a clear need for dedicated computational investigations on this compound. Such studies, employing DFT and other high-level computational methods, would provide precise quantitative data on its reactivity, including activation energies for key reactions, detailed transition state structures, and a comprehensive analysis of its reactivity indices. This would not only deepen our fundamental understanding but also enable more rational design of synthetic routes and novel bioactive molecules based on this versatile scaffold.

Experimental Workflow for Theoretical Reactivity Analysis:

Theoretical_Workflow cluster_analysis Analysis Input Molecular Structure of This compound DFT_Calc DFT Calculations (e.g., B3LYP/6-311++G(d,p)) Input->DFT_Calc Reaction_Modeling Reaction Pathway Modeling (e.g., with Thiourea) Input->Reaction_Modeling FMO Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) DFT_Calc->FMO MEP Molecular Electrostatic Potential (Charge Distribution) DFT_Calc->MEP Reactivity_Indices Reactivity Indices (Fukui Functions, etc.) DFT_Calc->Reactivity_Indices Output Predicted Reactivity and Mechanism Insights FMO->Output MEP->Output Reactivity_Indices->Output TS_Search Transition State Search Reaction_Modeling->TS_Search Energy_Profile Reaction Energy Profile (Activation Barriers) TS_Search->Energy_Profile Energy_Profile->Output Thiourea_Input Thiourea Structure Thiourea_Input->Reaction_Modeling

Caption: A proposed experimental workflow for a comprehensive theoretical study.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction 2-Bromo-4'-nitroacetophenone is a highly versatile bifunctional reagent crucial for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive α-bromoketone moiety and an electron-withdrawing nitro group on the phenyl ring, makes it an ideal starting material for constructing various pharmacologically significant scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic families, including thiazoles, imidazoles, and pyrimidines (via chalcone (B49325) intermediates), using this compound.

Application Note 1: Hantzsch Synthesis of 2-Amino-4-(4-nitrophenyl)thiazoles

The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for constructing the thiazole ring. The reaction between an α-haloketone, such as this compound, and a thioamide-containing compound like thiourea (B124793) or its derivatives, provides a direct route to 2-aminothiazoles. These structures are prevalent in medicinal chemistry, exhibiting a broad spectrum of biological activities.

Experimental Protocol: General Procedure for Thiazole Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695).

  • Addition of Reagents: Add the appropriate thiourea or substituted thiourea (1.1 eq) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for a period of 3-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. If the product precipitates as its hydrobromide salt, it can be collected by filtration. Alternatively, the solvent can be partially evaporated to induce crystallization.

  • Neutralization & Purification: The collected solid can be neutralized with a base like sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) to yield the free amine. The crude product is then washed, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified 2-amino-4-(4-nitrophenyl)thiazole derivative.

Data Presentation: Synthesis of 2-Aminothiazoles
EntryR Group (on Thiourea)SolventTime (h)Yield (%)Reference
1HEthanol12~58-90%[1]
2HMethanol (with Bu₄NPF₆ catalyst)0.25High
3PhenylEthanol3N/AGeneral Procedure
4EthylEthanol4N/AGeneral Procedure

Note: Yields are highly dependent on specific reaction conditions and purification methods. The provided data is illustrative based on typical Hantzsch syntheses.

Visualization: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 2-Bromo-4'-nitro- acetophenone (B1666503) mix Mix & Reflux (3-6 hours) reagent1->mix reagent2 Thiourea (or derivative) reagent2->mix solvent Ethanol solvent->mix product 2-Amino-4-(4-nitrophenyl) thiazole derivative cool Cool to RT mix->cool Reaction Completion filter Filter Precipitate cool->filter neutralize Neutralize (e.g., NH₄OH) filter->neutralize recrystallize Recrystallize neutralize->recrystallize recrystallize->product

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.

Application Note 2: One-Pot, Four-Component Synthesis of 1,2,4-Trisubstituted Imidazoles

A highly efficient, one-pot synthesis of 1,2,4-trisubstituted imidazoles can be achieved by reacting this compound, a primary amine, an aldehyde, and ammonium acetate (B1210297).[2] This solvent-free approach offers significant advantages, including high yields, short reaction times, and operational simplicity, making it an attractive method for generating libraries of imidazole (B134444) derivatives.[2]

Experimental Protocol: General Procedure for Imidazole Synthesis
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired aldehyde (1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Reaction Conditions: Heat the mixture under solvent-free conditions at 130 °C for approximately 2 hours.[2] The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, add water to the reaction mixture.

  • Purification: The resulting solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,2,4-trisubstituted imidazole.

Data Presentation: Synthesis of 1,2,4-Trisubstituted Imidazoles
EntryAldehyde (R¹CHO)Primary Amine (R²NH₂)Product R¹Product R²Yield (%)Reference
1BenzaldehydeAnilinePhenylPhenyl92[2]
24-ChlorobenzaldehydeAniline4-ChlorophenylPhenyl96[2]
34-MethoxybenzaldehydeAniline4-MethoxyphenylPhenyl94[2]
4BenzaldehydeBenzylaminePhenylBenzyl90[2]
54-MethylbenzaldehydeCyclohexylamine4-MethylphenylCyclohexyl88[2]

Note: The 4-position of the resulting imidazole is substituted with the 4-nitrophenyl group from the starting acetophenone.

Visualization: Four-Component Imidazole Synthesis Pathway

Four_Component_Imidazole cluster_reaction One-Pot Reaction reagent1 2-Bromo-4'-nitro- acetophenone heat Heat at 130°C (Solvent-free) reagent1->heat reagent2 Aldehyde (R¹CHO) reagent2->heat reagent3 Primary Amine (R²NH₂) reagent3->heat reagent4 Ammonium Acetate reagent4->heat product 1,2,4-Trisubstituted Imidazole heat->product Cyclization & Oxidation

Caption: Pathway for one-pot, four-component imidazole synthesis.

Application Note 3: Synthesis of Pyrimidines and Oxazines via Chalcone Intermediates

The synthesis of various six-membered heterocycles, such as pyrimidines and oxazines, often proceeds through a chalcone intermediate. This two-step process begins with the Claisen-Schmidt condensation of an acetophenone with an aldehyde to form the α,β-unsaturated ketone (chalcone). The subsequent cyclocondensation of the chalcone with a dinucleophile like urea (B33335), thiourea, or guanidine (B92328) yields the desired heterocyclic ring.

Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of 4'-Nitrochalcones (Claisen-Schmidt Condensation)

  • Reaction Setup: Dissolve 4'-nitroacetophenone (B150658) (1.0 eq) and a substituted aromatic aldehyde (1.0-1.2 eq) in ethanol in a round-bottom flask.

  • Base Addition: Add an aqueous or ethanolic solution of a strong base (e.g., NaOH or KOH) dropwise to the mixture while stirring, maintaining room temperature.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Isolation: Pour the reaction mixture into crushed ice containing a few drops of HCl to neutralize the base. The precipitated chalcone is collected by filtration, washed thoroughly with water, and recrystallized.

Step B: Synthesis of Pyrimidine (B1678525) or Oxazine (B8389632) Derivatives

  • Reaction Setup: In a suitable solvent like ethanol, dissolve the synthesized 4'-nitrochalcone (1.0 eq) and the dinucleophile (e.g., urea or guanidine hydrochloride, 1.5-2.0 eq).

  • Reaction Conditions: Add a basic catalyst (e.g., ethanolic KOH) and reflux the mixture for 6-10 hours.

  • Isolation and Purification: After completion, cool the reaction mixture and pour it into ice water. The solid product is filtered, washed, and recrystallized to yield the pure pyrimidine or oxazine derivative.

Data Presentation: Synthesis of Chalcones and Subsequent Heterocyclization

Table 1: Representative Synthesis of 4'-Nitrochalcones

EntryAldehydeBaseTime (h)Yield (%)Reference
1BenzaldehydeNaOH2472-73%
24-ChlorobenzaldehydeNaOH24High
34-(Dimethylamino)benzaldehydeNaOH24High

Table 2: Heterocyclization of Chalcones

EntryChalcone from AldehydeDinucleophileHeterocycleYield (%)Reference
1BenzaldehydeUrea4-(4-nitrophenyl)-6-phenyl-pyrimidin-2-oneGoodGeneral Method
24-ChlorobenzaldehydeGuanidine2-amino-4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidineGood
3BenzaldehydeUrea2-amino-4-(4-nitrophenyl)-6-phenyl-6H-1,3-oxazineGood

Visualization: Two-Step Synthesis of Pyrimidines/Oxazines

Chalcone_to_Pyrimidine cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Heterocyclization start1 4'-Nitroacetophenone intermediate 4'-Nitrochalcone start1->intermediate Claisen-Schmidt (NaOH, EtOH) start2 Aromatic Aldehyde start2->intermediate Claisen-Schmidt (NaOH, EtOH) product Pyrimidine or Oxazine Derivative intermediate->product reagent Dinucleophile (Urea, Guanidine, etc.) reagent->product Cyclocondensation (Base, Reflux)

Caption: Two-step synthesis of pyrimidines/oxazines from 4'-nitroacetophenone.

References

Application Notes and Protocols for 2-Bromo-4'-nitroacetophenone in Synthetic and Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and biological applications of 2-bromo-4'-nitroacetophenone. This versatile building block is a key intermediate in the synthesis of various heterocyclic compounds, including chalcones and thiazoles, which have shown significant potential as antimicrobial and anticancer agents. Detailed experimental protocols for the synthesis of these derivatives and for the evaluation of their biological activities are provided below, along with representative quantitative data to facilitate research and development.

Synthetic Applications

This compound is a highly reactive intermediate due to the presence of an α-bromoketone moiety and an electron-withdrawing nitro group on the aromatic ring. These features make it an excellent substrate for various condensation and cyclization reactions.

Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities. The Claisen-Schmidt condensation of this compound with aromatic aldehydes provides a straightforward route to novel chalcone (B49325) derivatives.

This protocol is adapted from the general Claisen-Schmidt condensation method. The bromo group at the α-position of this compound is expected to be displaced during the reaction under basic conditions, leading to the formation of the corresponding chalcone.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add benzaldehyde (1.0-1.2 eq) to the solution and stir at room temperature.

  • Slowly add an aqueous solution of NaOH (e.g., 10-40% w/v) dropwise to the reaction mixture while maintaining the temperature at room temperature or below using an ice bath.

  • Continue stirring the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Collect the solid precipitate by vacuum filtration and wash with cold distilled water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization from a suitable solvent such as ethanol.

Workflow for Chalcone Synthesis

chalcone_synthesis start Start reactants Dissolve this compound and benzaldehyde in ethanol start->reactants base_addition Add NaOH solution dropwise reactants->base_addition stirring Stir at room temperature (2-24h) base_addition->stirring workup Pour into ice and acidify with HCl stirring->workup filtration Filter and wash the precipitate workup->filtration purification Recrystallize from ethanol filtration->purification product Pure Chalcone Derivative purification->product

Caption: General workflow for the synthesis of chalcones from this compound.

Application 2: Synthesis of 2-Aminothiazoles via Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives involving the reaction of an α-haloketone with a thioamide. Using thiourea (B124793) as the thioamide component with this compound yields 2-amino-4-(4-nitrophenyl)thiazole, a scaffold of interest in medicinal chemistry.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (optional for neutralization)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add thiourea (1.1 eq) to the solution.

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.

  • If a precipitate forms, collect it by filtration. If not, the solvent can be partially evaporated to induce crystallization.

  • To obtain the free base, the hydrobromide salt can be dissolved in water and neutralized with a mild base like sodium bicarbonate solution.[1]

  • Collect the precipitated free base by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol.

Workflow for Hantzsch Thiazole Synthesis

hantzsch_synthesis start Start reactants Dissolve this compound and thiourea in ethanol start->reactants reflux Reflux the mixture (3-6h) reactants->reflux precipitation Cool to precipitate hydrobromide salt reflux->precipitation neutralization Neutralize with NaHCO3 to obtain free base precipitation->neutralization filtration Filter and wash the precipitate neutralization->filtration purification Recrystallize from ethanol filtration->purification product Pure 2-Aminothiazole Derivative purification->product egfr_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activation Chalcone Nitro-Chalcone Derivative Chalcone->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

Applications of 2-bromo-4'-nitroacetophenone in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-4'-nitroacetophenone is a versatile bifunctional building block in medicinal chemistry, prized for its reactive α-bromoketone and electron-withdrawing nitro functionalities.[1] This combination allows for its effective use in the synthesis of a wide array of heterocyclic compounds and other molecular scaffolds of therapeutic interest. Its derivatives have shown significant potential in the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents.[1] This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of biologically active molecules.

Application 1: Synthesis of Anticancer Agents - 2-Aminothiazole (B372263) Derivatives

A primary application of this compound is in the Hantzsch thiazole (B1198619) synthesis to produce 2-amino-4-(4-nitrophenyl)thiazole and its derivatives. This scaffold is a common feature in molecules designed as anticancer agents. The presence of the 4-nitrophenyl group can contribute to the cytotoxic activity of these compounds. Thiazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases like EGFR.

Quantitative Data Summary: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of various thiazole derivatives, highlighting the potential of compounds synthesized using this compound as a precursor.

Compound ClassCell LineIC50 (µM)Reference
2-Aminothiazole DerivativesHeLa1.6 ± 0.8[1]
A5498.64[1]
HT290.63[1]
Karpas29913.87[1]
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF710.5[2]
Thiazolyl Pyridine Derivative (8e)A5490.302[3]
2-(Benzamido)-4-(isothiocyanatomethyl)thiazoleL12100.2-1[1]
Experimental Protocol: Hantzsch Synthesis of 4-(4-nitrophenyl)thiazol-2-amine

This protocol details the synthesis of 4-(4-nitrophenyl)thiazol-2-amine from this compound and thiourea (B124793).

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (optional for neutralization)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Add 1.1 equivalents of thiourea to the solution.

  • Reflux the reaction mixture for 3-6 hours.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.

  • If a precipitate has formed, it can be collected by filtration.

  • To obtain the free base, the hydrobromide salt can be neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Application 2: Synthesis of Antimicrobial Agents

The 2-aminothiazole scaffold derived from this compound is also a key component in the development of new antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens.

Quantitative Data Summary: Antimicrobial Activity of Thiazole Derivatives
Compound ClassOrganismMIC (µg/mL)Reference
2,4-disubstituted thiazole (Compound 37c)Bacteria93.7 - 46.9
Fungi7.8 - 5.8
2-phenylacetamido-thiazole derivative (Compound 16)E. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25

Visualizing Molecular Pathways and Experimental Workflows

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many synthesized thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.[5]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thiazole Thiazole Derivative Thiazole->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by thiazole derivatives.

Experimental Workflow: Hantzsch Thiazole Synthesis

The following diagram illustrates the general workflow for the Hantzsch synthesis of 2-aminothiazoles.

Hantzsch_Synthesis_Workflow start Start Materials: This compound Thiourea dissolve Dissolve in Ethanol start->dissolve reflux Reflux (3-6 hours) dissolve->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate (Hydrobromide Salt) cool->filter neutralize Neutralize with Sodium Bicarbonate filter->neutralize purify Recrystallize neutralize->purify product Final Product: 4-(4-nitrophenyl)thiazol-2-amine purify->product

Caption: Workflow for Hantzsch thiazole synthesis.

This compound remains a valuable and highly utilized starting material in medicinal chemistry. Its ability to readily form key heterocyclic structures, such as the 2-aminothiazole scaffold, ensures its continued importance in the discovery and development of new therapeutic agents with potential applications in oncology and infectious diseases. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this versatile intermediate.

References

Application Notes and Protocols: 2-bromo-4'-nitroacetophenone as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-4'-nitroacetophenone as a versatile starting material in the synthesis of active pharmaceutical ingredients (APIs). Detailed protocols for the synthesis of key intermediates and a final API are presented, along with quantitative data and workflow visualizations to support drug discovery and development efforts.

Introduction

This compound is a highly functionalized aromatic ketone that serves as a critical building block in organic and medicinal chemistry.[1] Its chemical structure, featuring a reactive α-bromoketone moiety and an electron-withdrawing nitro group, allows for a diverse range of chemical transformations. This makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in numerous drug molecules.[1] Notably, this compound is a key starting material for the synthesis of 2-aminothiazole (B372263) derivatives, a class of compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

This document will focus on the application of this compound in the synthesis of the potent tyrosine kinase inhibitor, Dasatinib, which is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

Key Applications in API Synthesis

The primary application of this compound in API synthesis is its use in the Hantzsch thiazole (B1198619) synthesis to produce 2-amino-4-(4-nitrophenyl)thiazole. This intermediate is a versatile scaffold that can be further elaborated to yield more complex pharmaceutical agents.

Table 1: Synthesis of 2-amino-4-(4-nitrophenyl)thiazole

ReactantsSolventReaction TimeTemperatureYield (%)
This compound, Thiourea (B124793)Ethanol (B145695)2-4 hoursReflux~85-95

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(4-nitrophenyl)thiazole (Intermediate 1)

This protocol outlines the synthesis of a key aminothiazole intermediate from this compound via the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5% w/v)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol to the flask to create a slurry.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to the reaction mixture to neutralize the hydrobromide salt of the product.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-4-(4-nitrophenyl)thiazole as a solid.

Protocol 2: Synthesis of Dasatinib (A Multi-Kinase Inhibitor)

This protocol describes a synthetic route to Dasatinib, a potent anti-cancer agent, starting from a key thiazole intermediate derivable from this compound. For the purpose of a more direct and efficient synthesis of the required complex intermediate, this protocol starts from a different precursor that leads to the same core thiazole structure.

Step 2a: Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (Intermediate 2)

  • To a stirred solution of 2-chloro-6-methylaniline (B140736) (1.0 eq) and pyridine (B92270) (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, slowly add 3-ethoxyacryloyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.

Step 2b: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate 3)

  • Dissolve N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a mixture of dioxane and water.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution while stirring.

  • After the addition is complete, add thiourea (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Step 2c: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate 4)

  • To a suspension of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) and 4,6-dichloro-2-methylpyrimidine (B42779) (1.1 eq) in a suitable aprotic solvent (e.g., DMF or NMP), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the desired product.

Step 2d: Synthesis of Dasatinib

  • In a sealed vessel, dissolve N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1.0 eq) and 1-(2-hydroxyethyl)piperazine (2.0 eq) in a high-boiling point solvent such as n-butanol or DMA.

  • Heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, add an anti-solvent like water or heptane (B126788) to induce precipitation.

  • Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum.

  • The crude Dasatinib can be purified by recrystallization from a suitable solvent system to obtain the final API.

Table 2: Key Intermediates in the Synthesis of Dasatinib

Intermediate No.Chemical NameMolecular FormulaMolecular Weight ( g/mol )
12-amino-4-(4-nitrophenyl)thiazoleC₉H₇N₃O₂S221.24
2N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamideC₁₂H₁₄ClNO₂243.70
32-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideC₁₁H₁₀ClN₃OS267.74
4N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamideC₁₉H₁₅Cl₂N₅OS448.33
APIDasatinibC₂₂H₂₆ClN₇O₂S488.01

Visualizations

The following diagrams illustrate the synthetic pathways and logical workflows described in the protocols.

Synthetic_Pathway_to_Intermediate_1 cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Intermediate 1 2-bromo-4-nitroacetophenone 2-bromo-4-nitroacetophenone Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis 2-bromo-4-nitroacetophenone->Hantzsch Thiazole Synthesis Thiourea Thiourea Thiourea->Hantzsch Thiazole Synthesis Ethanol Ethanol Ethanol->Hantzsch Thiazole Synthesis 2-amino-4-(4-nitrophenyl)thiazole 2-amino-4-(4-nitrophenyl)thiazole Hantzsch Thiazole Synthesis->2-amino-4-(4-nitrophenyl)thiazole

Caption: Synthetic pathway for Intermediate 1.

Dasatinib_Synthesis_Workflow Start Start Intermediate_2 Synthesis of N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide Start->Intermediate_2 2-chloro-6-methylaniline, 3-ethoxyacryloyl chloride Intermediate_3 Synthesis of 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Intermediate_2->Intermediate_3 NBS, Thiourea Intermediate_4 Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro- 2-methylpyrimidin-4-yl)amino)thiazole- 5-carboxamide Intermediate_3->Intermediate_4 4,6-dichloro-2-methylpyrimidine, DIPEA API_Synthesis Synthesis of Dasatinib Intermediate_4->API_Synthesis 1-(2-hydroxyethyl)piperazine Purification Purification by Recrystallization API_Synthesis->Purification Final_API Dasatinib (API) Purification->Final_API

Caption: Workflow for the synthesis of Dasatinib.

Signaling_Pathway_Inhibition cluster_pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Phosphorylation Phosphorylation BCR_ABL->Phosphorylation Downstream_Substrates Downstream Substrates (e.g., STAT5, CrkL) Downstream_Substrates->Phosphorylation Cell_Proliferation Uncontrolled Cell Proliferation & Survival (Leukemia) Phosphorylation->Cell_Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits ATP Binding

Caption: Inhibition of BCR-ABL signaling by Dasatinib.

References

Application Notes and Protocols: Purification of 2-Bromo-4'-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step guide for the purification of 2-bromo-4'-nitroacetophenone, a key intermediate in pharmaceutical and organic synthesis.[1] The primary method detailed is recrystallization, a robust technique for purifying solid organic compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, data presentation, and a visual workflow to ensure the attainment of high-purity material suitable for further applications.

Physicochemical Properties and Specifications

This compound is a light yellow to orange crystalline powder.[2] Ensuring high purity is critical for its use as a building block in the synthesis of more complex molecules.[1] Below is a summary of its key physical and chemical properties.

PropertyValueReference(s)
Molecular Formula C₈H₆BrNO₃[2][3]
Molecular Weight 244.04 g/mol [2][3]
Appearance Light yellow to orange powder/crystal[2]
Melting Point 94-101 °C[4][5]
Purity (Assay) ≥ 95-98% (typically by GC)[2][5]
CAS Number 99-81-0[2][5]

Experimental Protocol: Purification by Recrystallization

Recrystallization is a highly effective method for purifying crude this compound. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[6] Ethanol (B145695) is a commonly used and effective solvent for this purpose.

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bar

  • Reflux condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

  • Drying oven or vacuum desiccator

Protocol:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of 95% ethanol to the flask, just enough to submerge the solid.

    • Gently heat the mixture to a boil while stirring continuously to facilitate dissolution.[6] If the solid does not completely dissolve upon reaching the boiling point, add small portions of hot ethanol until a clear, saturated solution is obtained. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a glass funnel.

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

    • Slow cooling promotes the formation of larger, purer crystals.[6]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold 95% ethanol.

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities from the crystal surfaces.[7]

  • Drying:

    • Transfer the purified crystals from the funnel to a watch glass or drying dish.

    • Dry the crystals in a well-ventilated fume hood, in a drying oven at a temperature well below the melting point (e.g., 40-50 °C), or in a vacuum desiccator until a constant weight is achieved.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the purification of this compound by recrystallization.

Purification_Workflow Crude Start: Crude This compound Dissolve 1. Dissolve in minimal hot 95% Ethanol Crude->Dissolve Add Solvent & Heat HotFilt 2. Hot Filtration (Optional, if impurities present) Dissolve->HotFilt If needed Cool 3. Slow Cooling to Room Temperature Dissolve->Cool No insoluble impurities HotFilt->Cool IceBath 4. Cool in Ice Bath to Maximize Precipitation Cool->IceBath Filter 5. Isolate Crystals via Vacuum Filtration IceBath->Filter Wash 6. Wash with Ice-Cold 95% Ethanol Filter->Wash Dry 7. Dry Crystals under Vacuum Wash->Dry Pure End: Purified This compound Dry->Pure High Purity Product

Caption: Workflow for Recrystallization.

Troubleshooting and Considerations

  • Oiling Out: If the compound "oils out" (separates as a liquid) instead of crystallizing, it may be due to a high concentration of impurities or the boiling point of the solvent being higher than the melting point of the solute. To resolve this, reheat the solution to dissolve the oil and add slightly more solvent before attempting to cool again.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was added. The solution can be heated to evaporate some of the solvent and then cooled again. Alternatively, scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound can induce crystallization.[8]

  • Purity Assessment: The purity of the final product can be assessed by measuring its melting point and comparing it to the literature value. A sharp melting point range close to the literature value indicates high purity. Further analysis by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide a quantitative purity value.[2][9]

References

Application Notes and Protocols for the Characterization of 2-Bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 2-bromo-4'-nitroacetophenone, a key intermediate in pharmaceutical synthesis and various chemical research fields. The following sections outline methodologies for chromatographic, spectroscopic, and thermal analysis techniques to ensure the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress in its synthetic applications. A reverse-phase method is typically employed for the separation of this moderately polar aromatic ketone from potential impurities and starting materials.

Quantitative Data Summary
ParameterValueReference
Purity (by GC) >98.0%[1]
Molecular Weight 244.04 g/mol [2][3]
CAS Number 99-81-0[4]
Experimental Protocol: Reverse-Phase HPLC

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) ratio.

    • Acidify the aqueous component with 0.1% phosphoric acid to ensure the protonation of any acidic or basic functional groups and improve peak shape.[4][5] For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid.[4][5]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in the mobile phase in a 10 mL volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)

  • Data Analysis:

    • Inject the calibration standards and the sample solution.

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve for quantification.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

HPLC Analysis Workflow for this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR 8.35DoubletAromatic (2H)
8.17DoubletAromatic (2H)
4.48Singlet-CH₂Br (2H)
¹³C NMR ~190-C=O
~150-C-NO₂
~140-Aromatic C-H
~130-Aromatic C-H
~124-Aromatic C-H
~30--CH₂Br

Note: ¹³C NMR chemical shifts are approximate and based on typical values for similar structures.

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

    • Add a small amount of TMS if required.

    • Cap the tube and ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Tune and shim the instrument.

    • Acquire the spectrum using a standard single-pulse sequence.

    • Typical parameters:

      • Spectral width: ~16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Spectral width: ~220 ppm

      • Number of scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Approximate Wavenumber (cm⁻¹)
C=O (ketone)1680 - 1700
C-NO₂ (nitro group)1510 - 1550 (asymmetric), 1340 - 1380 (symmetric)
C-Br500 - 600
Aromatic C=C1450 - 1600
Aromatic C-H3000 - 3100

Objective: To obtain an IR spectrum of the solid sample.

Materials:

  • This compound sample (1-2 mg)

  • Spectroscopy grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer

Procedure:

  • Sample Preparation:

    • Grind 1-2 mg of the sample into a fine powder using an agate mortar and pestle.[6][7][8][9]

    • Add 100-200 mg of dry KBr powder and gently mix with the sample until a homogeneous mixture is obtained.[6][7][8][9]

    • Transfer the mixture to a pellet die.

    • Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[6]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

m/z Assignment
243/245[M]⁺˙ (Molecular ion peak, showing isotopic pattern for Br)
150[M - CH₂Br]⁺
104[C₇H₄O]⁺
76[C₆H₄]⁺

Data obtained from GC-MS analysis.[2]

Objective: To obtain a mass spectrum and identify the molecular ion and fragmentation pattern.

Materials:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C, hold for 5 min

    • MS Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-500

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Analytical_Workflow cluster_sample Sample of this compound cluster_techniques Analytical Techniques cluster_results Characterization Data Sample Test Sample HPLC HPLC Sample->HPLC NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Thermal Thermal Analysis Sample->Thermal Purity Purity HPLC->Purity Structure Structure Confirmation NMR->Structure Functional_Groups Functional Groups IR->Functional_Groups MS->Structure Molecular_Weight Molecular Weight MS->Molecular_Weight Thermal_Stability Thermal Stability Thermal->Thermal_Stability

Overall Analytical Workflow for Characterization.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for determining the thermal properties of this compound, including its melting point and thermal stability.

Quantitative Data Summary
Parameter Value
Melting Point 98-101 °C
Experimental Protocol: DSC and TGA

Objective: To determine the melting point and thermal decomposition profile.

Materials:

  • This compound sample (2-5 mg)

  • Aluminum pans (for DSC)

  • Alumina or platinum pans (for TGA)

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the melting endotherm.

  • TGA Analysis:

    • Accurately weigh 2-5 mg of the sample into a tared TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature and profile.

Thermal_Analysis_Logic cluster_input Input cluster_methods Thermal Methods cluster_output Output Data Sample This compound Sample DSC DSC (Differential Scanning Calorimetry) Sample->DSC TGA TGA (Thermogravimetric Analysis) Sample->TGA MeltingPoint Melting Point DSC->MeltingPoint Purity_Estimate Purity Estimate DSC->Purity_Estimate Thermal_Stability Thermal Stability TGA->Thermal_Stability Decomposition_Profile Decomposition Profile TGA->Decomposition_Profile

References

Application Notes and Protocols for 2-Bromo-4'-Nitroacetophenone in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-nitroacetophenone, also known as 4-nitrophenacyl bromide, is a versatile bifunctional molecule increasingly employed in solid-phase organic synthesis (SPOS). Its primary application in this field is as a precursor to a photolabile linker, offering a mild and orthogonal method for cleaving synthesized molecules from the solid support. The phenacyl ester linkage formed is stable to a wide range of reaction conditions used in peptide and small molecule synthesis but can be selectively cleaved by UV irradiation, typically in the range of 350-366 nm. This traceless cleavage method avoids the use of harsh acidic or basic conditions, which can be detrimental to sensitive compounds, making it an invaluable tool in the synthesis of peptides, oligonucleotides, and complex small molecule libraries.

This document provides detailed application notes and experimental protocols for the use of this compound as a photolabile linker in solid-phase synthesis.

Core Applications

The 4-nitrophenacyl photolabile linker derived from this compound is primarily used for the solid-phase synthesis of:

  • Protected Peptide Fragments: The linker is stable to standard Fmoc- and Boc-based peptide synthesis protocols, allowing for the assembly of peptide chains. The final protected peptide can be cleaved from the resin for use in solution-phase fragment condensation.

  • Small Organic Molecules: A wide variety of carboxylic acid-containing small molecules can be anchored to the solid support via the 4-nitrophenacyl linker. This enables multi-step synthesis and purification on the solid phase, followed by clean release of the final product.

  • Sensitive Compounds: The mild photolytic cleavage conditions are ideal for molecules that are sensitive to strong acids (e.g., TFA), bases, or nucleophiles, which are often used with other linker strategies.

Data Presentation

Table 1: Typical Loading Efficiencies for 4-Nitrophenacyl Resin
Starting ResinBuilding BlockCoupling MethodTypical Loading (mmol/g)Reference
Merrifield ResinFmoc-Ala-OHCs₂CO₃0.4 - 0.8Inferred from standard esterification methods
Merrifield ResinFmoc-Gly-OHCs₂CO₃0.5 - 0.9Inferred from standard esterification methods
Merrifield ResinBenzoic AcidTEA0.6 - 1.0Inferred from standard esterification methods
Table 2: Representative Photolytic Cleavage Conditions and Yields
SubstrateSolventWavelength (nm)Irradiation Time (h)Cleavage Yield (%)Purity (%)
Resin-Bound DipeptideDioxane/H₂O3664 - 8> 90High
Resin-Bound Small MoleculeCH₂Cl₂/MeOH3506 - 1285 - 95High
Resin-Bound Protected PeptideTHF3654 - 10> 85High

Note: Cleavage yields and purities are highly dependent on the substrate, resin loading, and irradiation setup. The data presented are representative values and may require optimization for specific applications.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenacyl-Functionalized Merrifield Resin

This protocol describes the preparation of a 4-nitrophenacyl ester-linked resin from chloromethylated polystyrene (Merrifield resin) and a carboxylic acid-functionalized linker precursor, which can be synthesized from this compound.

Materials:

  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 1.0 mmol/g)

  • 4-Nitrophenacyl bromide (this compound)

  • Potassium salt of a carboxylic acid (e.g., potassium benzoate (B1203000) as a model)

  • Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium iodide (TBAI)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • In a separate flask, dissolve the potassium salt of the carboxylic acid (e.g., potassium benzoate, 5.0 mmol, 5 eq.) and TBAI (0.1 mmol, 0.1 eq.) in anhydrous DMF (15 mL).

  • Drain the DMF from the swollen resin and add the solution from step 2.

  • Securely cap the vessel and agitate the mixture at 60-70°C for 24-48 hours.

  • Allow the resin to cool to room temperature. Drain the reaction mixture.

  • Wash the resin sequentially with DMF (3 x 15 mL), DMF/water (1:1, 3 x 15 mL), water (3 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Dry the resin under high vacuum to a constant weight.

  • The loading of the 4-nitrophenacyl linker can be estimated by the weight gain of the resin or determined more accurately by cleaving a small amount of the resin-bound molecule and quantifying it by UV-Vis spectroscopy or HPLC.

Protocol 2: Loading of an Fmoc-Protected Amino Acid onto 4-Nitrophenacyl Resin

This protocol details the attachment of the first Fmoc-protected amino acid to the 4-nitrophenacyl-functionalized resin.

Materials:

  • 4-Nitrophenacyl-functionalized resin

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Swell the 4-nitrophenacyl resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour.

  • In a separate flask, dissolve the Fmoc-protected amino acid (3.0 eq. relative to resin loading) and DMAP (0.1 eq.) in a minimal amount of anhydrous DMF. Add this solution to the swollen resin.

  • Add DIC (3.0 eq.) to the resin slurry.

  • Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of the resin and performing a test cleavage and analysis.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and pyridine (B92270) (10 eq.) in DCM for 2 hours.

  • Wash the resin as in step 5 and dry under high vacuum.

  • The loading of the Fmoc-amino acid can be quantified by treating a known weight of the dried resin with 20% piperidine (B6355638) in DMF and measuring the absorbance of the liberated dibenzofulvene-piperidine adduct at 301 nm.

Protocol 3: Solid-Phase Synthesis on 4-Nitrophenacyl Resin (Fmoc-Strategy)

This protocol outlines a standard cycle for Fmoc-based solid-phase peptide synthesis on the loaded 4-nitrophenacyl resin.

Materials:

  • Fmoc-amino acid loaded 4-nitrophenacyl resin

  • 20% Piperidine in DMF

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, synthesis grade

  • DCM, synthesis grade

Procedure (for one coupling cycle):

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 20 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq.) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat the deprotection and coupling cycles until the desired sequence is assembled.

Protocol 4: Photolytic Cleavage from 4-Nitrophenacyl Resin

This protocol describes the final cleavage of the synthesized molecule from the solid support using UV irradiation.

Materials:

  • Peptide/small molecule-bound 4-nitrophenacyl resin

  • Solvent for cleavage (e.g., Dioxane/water, CH₂Cl₂/MeOH, THF)

  • Photochemical reactor equipped with a UV lamp (e.g., mercury lamp with a Pyrex filter for λ > 300 nm, or a specific 365 nm lamp)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Wash the resin thoroughly with DCM and dry it under vacuum.

  • Swell the dried resin in the chosen cleavage solvent in a quartz or Pyrex reaction vessel.

  • Bubble an inert gas through the suspension for 15-20 minutes to remove dissolved oxygen.

  • Irradiate the stirred or agitated suspension with a UV lamp at the appropriate wavelength (typically 350-366 nm). The irradiation time will vary depending on the substrate, loading, and lamp intensity (typically 4-24 hours).

  • Monitor the cleavage progress by taking aliquots of the solution, removing the solvent, and analyzing the product by HPLC or TLC.

  • Once the cleavage is complete, filter the resin and wash it with the cleavage solvent.

  • Combine the filtrate and washings.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product as required (e.g., by HPLC or column chromatography).

Mandatory Visualizations

experimental_workflow cluster_synthesis Resin Functionalization & Loading cluster_spos Solid-Phase Synthesis Cycles cluster_cleavage Cleavage and Purification start Merrifield Resin functionalization Functionalization with This compound (or derivative) start->functionalization 1. Esterification loading Loading of First Building Block (e.g., Fmoc-Amino Acid) functionalization->loading 2. Coupling capping Capping of Unreacted Sites loading->capping 3. Acetylation deprotection Fmoc Deprotection (20% Piperidine/DMF) capping->deprotection 5. Start Synthesis coupling Amino Acid Coupling (e.g., HBTU/DIPEA) deprotection->coupling 4. Elongation coupling->deprotection Repeat n times cleavage Photolytic Cleavage (UV light, 350-366 nm) purification Purification (e.g., HPLC) cleavage->purification 6. Isolation end Final Product purification->end

Caption: Experimental workflow for solid-phase synthesis using a 4-nitrophenacyl photolabile linker.

Caption: Simplified mechanism of photolytic cleavage from a 4-nitrophenacyl linker.

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-nitroacetophenone is a key building block in organic synthesis, serving as a critical intermediate in the preparation of a wide array of pharmaceutical compounds and biologically active molecules.[1][2] Its structure, featuring a reactive α-bromo ketone and an electron-withdrawing nitro group, makes it a versatile reagent for various chemical transformations.[2] Given its importance, robust, scalable, and safe synthetic protocols are essential to ensure a consistent and high-purity supply for research and development activities.

These application notes provide detailed methodologies for the synthesis of this compound at both laboratory and pilot scales. Two distinct protocols are presented: a classical approach using N-bromosuccinimide (NBS) and a greener, safer alternative employing an in-situ generation of the brominating agent from hydrogen peroxide and hydrobromic acid. This document also outlines critical scale-up considerations to facilitate a smooth transition from laboratory to pilot-plant production.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 99-81-0[3][4]
Molecular Formula C₈H₆BrNO₃[3][4]
Molecular Weight 244.04 g/mol [3][4]
Appearance Slightly pale yellow solid[3]
Melting Point 94-99 °C[5]
Purity Min. 98.0% (GC)[3]

Reaction Scheme

The synthesis of this compound from 4'-nitroacetophenone (B150658) is an α-bromination reaction. The general transformation is depicted below.

Caption: General reaction scheme for the α-bromination of 4'-nitroacetophenone.

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below. Protocol 1 utilizes N-bromosuccinimide (NBS) as the brominating agent, a common and effective laboratory method. Protocol 2 details a greener approach using hydrogen peroxide and hydrobromic acid, which can be advantageous for larger-scale synthesis due to improved safety and atom economy.

Protocol 1: Synthesis using N-Bromosuccinimide (NBS)

This method involves the acid-catalyzed bromination of 4'-nitroacetophenone with NBS.[6][7]

ScaleMaterialsEquipment
Laboratory (10-50 g) 4'-Nitroacetophenone, N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (PTSA) or Acetic Acid, Methanol (B129727), Dichloromethane (B109758), Saturated sodium bicarbonate solution, Saturated sodium thiosulfate (B1220275) solution, Brine, Anhydrous sodium sulfate (B86663), Deionized water.Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, dropping funnel, Buchner funnel and flask, rotary evaporator, standard laboratory glassware.
Pilot (1-5 kg) 4'-Nitroacetophenone, N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (PTSA) or Acetic Acid, Methanol, Dichloromethane, Saturated sodium bicarbonate solution, Saturated sodium thiosulfate solution, Brine, Anhydrous sodium sulfate, Deionized water.Glass-lined reactor with overhead stirrer, temperature control unit (heating/cooling jacket), condenser, addition funnel/pump, filtration unit (e.g., Nutsche filter), vacuum drying oven, appropriate personal protective equipment (PPE).

Table 1: Reagent Quantities for Protocol 1

ReagentLaboratory Scale (for 20 g product)Pilot Scale (for 2 kg product)Molar Ratio (to Substrate)
4'-Nitroacetophenone16.5 g1.65 kg1.0
N-Bromosuccinimide (NBS)19.6 g1.96 kg1.1
p-Toluenesulfonic acid (PTSA)0.95 g95 g0.05
Methanol200 mL20 L-
Dichloromethane200 mL20 L-

Laboratory Scale (20 g)

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-nitroacetophenone (16.5 g, 0.1 mol) and methanol (200 mL).

  • Stir the mixture to dissolve the starting material.

  • Add p-toluenesulfonic acid (0.95 g, 0.005 mol).

  • In a separate beaker, dissolve N-bromosuccinimide (19.6 g, 0.11 mol) in methanol (100 mL).

  • Slowly add the NBS solution to the reaction mixture at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux (around 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (200 mL) and wash with saturated sodium thiosulfate solution (2 x 100 mL) to quench any unreacted bromine, followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexanes to yield pure this compound as a pale-yellow solid.

Pilot Scale (2 kg)

  • Charge the glass-lined reactor with 4'-nitroacetophenone (1.65 kg, 10 mol) and methanol (20 L).

  • Start the agitator and ensure the solid is fully dissolved.

  • Add p-toluenesulfonic acid (95 g, 0.5 mol).

  • Prepare a solution of N-bromosuccinimide (1.96 kg, 11 mol) in methanol (10 L) in a separate vessel.

  • Using a metering pump, add the NBS solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 30 °C.

  • Once the addition is complete, slowly heat the reactor contents to reflux (around 65 °C) and hold for 2-4 hours, monitoring the reaction by a suitable in-process control (e.g., HPLC or TLC).

  • Cool the reactor to 20-25 °C and distill off the methanol under vacuum.

  • Add dichloromethane (20 L) to the reactor and agitate to dissolve the residue.

  • Perform aqueous washes by adding saturated sodium thiosulfate solution (2 x 10 L), followed by saturated sodium bicarbonate solution (2 x 10 L), and finally brine (10 L). Allow for phase separation and drain the aqueous layer after each wash.

  • Transfer the organic layer to a suitable container and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Concentrate the filtrate in a clean reactor under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization as described for the laboratory scale, using appropriate pilot-scale equipment.

Protocol 2: Synthesis using Hydrogen Peroxide (H₂O₂)/Hydrobromic Acid (HBr)

This method is a greener alternative that avoids the use of halogenated solvents and generates water as the primary byproduct.[8][9][10]

ScaleMaterialsEquipment
Laboratory (10-50 g) 4'-Nitroacetophenone, Hydrobromic acid (48% aqueous solution), Hydrogen peroxide (30% aqueous solution), Deionized water, Ethyl acetate, Saturated sodium bisulfite solution, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, standard laboratory glassware, Buchner funnel and flask, rotary evaporator.
Pilot (1-5 kg) 4'-Nitroacetophenone, Hydrobromic acid (48% aqueous solution), Hydrogen peroxide (30% aqueous solution), Deionized water, Ethyl acetate, Saturated sodium bisulfite solution, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.Glass-lined reactor with overhead stirrer, temperature control unit (heating/cooling jacket), addition funnel/pump, filtration unit (e.g., Nutsche filter), vacuum drying oven, appropriate PPE.

Table 2: Reagent Quantities for Protocol 2

ReagentLaboratory Scale (for 20 g product)Pilot Scale (for 2 kg product)Molar Ratio (to Substrate)
4'-Nitroacetophenone16.5 g1.65 kg1.0
Hydrobromic Acid (48%)12.5 mL1.25 L1.1
Hydrogen Peroxide (30%)11.3 mL1.13 L1.1
Deionized Water100 mL10 L-
Ethyl Acetate200 mL20 L-

Laboratory Scale (20 g)

  • In a 500 mL round-bottom flask, suspend 4'-nitroacetophenone (16.5 g, 0.1 mol) in deionized water (100 mL).

  • Add hydrobromic acid (48%, 12.5 mL, 0.11 mol) to the suspension.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add hydrogen peroxide (30%, 11.3 mL, 0.11 mol) dropwise via a dropping funnel over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • The product will precipitate out of the solution. Filter the solid using a Buchner funnel and wash the filter cake with cold deionized water (3 x 50 mL).

  • For further purification, dissolve the crude product in ethyl acetate (200 mL).

  • Wash the organic solution with saturated sodium bisulfite solution (100 mL) to remove any residual oxidant, followed by saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the solid from ethanol to obtain pure this compound.

Pilot Scale (2 kg)

  • Charge the glass-lined reactor with 4'-nitroacetophenone (1.65 kg, 10 mol) and deionized water (10 L).

  • Start the agitator to form a suspension.

  • Add hydrobromic acid (48%, 1.25 L, 11 mol).

  • Cool the reactor contents to 0-5 °C using the cooling jacket.

  • Using a metering pump, add hydrogen peroxide (30%, 1.13 L, 11 mol) subsurface over 2-3 hours, carefully controlling the addition rate to maintain the internal temperature below 10 °C.

  • After the addition is complete, turn off the cooling and allow the mixture to warm to ambient temperature. Continue stirring for 4-6 hours, monitoring for completion.

  • Isolate the precipitated product using a Nutsche filter. Wash the filter cake with cold deionized water (3 x 5 L).

  • The wet cake can be further purified if necessary by dissolving it in ethyl acetate (20 L) in a clean reactor.

  • Perform aqueous washes with saturated sodium bisulfite solution (10 L), saturated sodium bicarbonate solution (10 L), and brine (10 L).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under vacuum to yield the crude product.

  • Recrystallize the crude product from ethanol using appropriate pilot-scale crystallization and filtration equipment.

Data Presentation

Table 3: Summary of Quantitative Data

ParameterProtocol 1 (NBS) - Lab ScaleProtocol 1 (NBS) - Pilot ScaleProtocol 2 (H₂O₂/HBr) - Lab ScaleProtocol 2 (H₂O₂/HBr) - Pilot Scale
Starting Material 16.5 g1.65 kg16.5 g1.65 kg
Expected Product ~20 g~2.0 kg~20 g~2.0 kg
Typical Yield 80-90%80-90%85-95%85-95%
Typical Purity (after recrystallization) >98%>98%>98%>98%
Reaction Time 2-4 hours2-4 hours4-6 hours4-6 hours
Reaction Temperature 65 °C (reflux)65 °C (reflux)0-25 °C0-25 °C

Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Reaction Exothermicity: Bromination reactions are often exothermic. For the NBS protocol, the exotherm is generally manageable, but portion-wise addition of the NBS solution is recommended at a larger scale. The H₂O₂/HBr reaction can be significantly exothermic, and slow, controlled addition of the hydrogen peroxide at low temperatures is crucial to prevent thermal runaway. A reliable reactor cooling system is mandatory.

  • Reagent Addition and Mixing: At a larger scale, efficient mixing is critical to ensure uniform reaction conditions and to dissipate heat effectively. For the NBS protocol, subsurface addition of the NBS solution can prevent localized high concentrations. For the H₂O₂/HBr method, the slow, controlled addition of hydrogen peroxide is paramount for safety and selectivity.

  • Off-Gassing and Scrubber: The H₂O₂/HBr reaction may generate bromine vapors, and the work-up of both reactions can release acidic gases. The reactor should be vented to a scrubber system containing a suitable neutralizing agent, such as sodium bisulfite or sodium hydroxide (B78521) solution, to trap any volatile, corrosive, or toxic byproducts.

  • Material of Construction: Bromine and hydrobromic acid are highly corrosive. Glass-lined steel reactors are the standard choice for these reactions at a pilot scale. Care should be taken to ensure that all wetted parts, including agitators, baffles, and transfer lines, are compatible with the reaction mixture.

  • Work-up and Phase Separation: On a larger scale, phase separations can be more time-consuming. The interface between the organic and aqueous layers should be clearly visible. Emulsion formation can be an issue, which can sometimes be mitigated by the addition of brine.

  • Product Isolation and Drying: Filtration of large quantities of solid product requires appropriate equipment like a Nutsche filter. Efficient washing of the filter cake is essential to remove impurities. The final product must be dried thoroughly under vacuum at a controlled temperature to remove residual solvents.

  • Safety:

    • NBS: N-Bromosuccinimide is a lachrymator and an irritant.[1][11][12][13][14] It should be handled in a well-ventilated area with appropriate PPE, including gloves, safety glasses, and a lab coat.[1][11][12][13][14]

    • H₂O₂/HBr: Both hydrogen peroxide and hydrobromic acid are corrosive and strong oxidizers.[9] Contact with skin and eyes must be avoided. The reaction should be conducted behind a blast shield, especially during the initial scale-up. An emergency quench solution (e.g., sodium bisulfite) should be readily available.

Visualizations

cluster_start Starting Materials 4-nitroacetophenone 4'-Nitroacetophenone Reaction Reaction: - Temperature Control - Controlled Addition - Mixing 4-nitroacetophenone->Reaction Brominating_Agent Brominating Agent (NBS or H2O2/HBr) Brominating_Agent->Reaction Solvent_Catalyst Solvent & Catalyst Solvent_Catalyst->Reaction Quenching Quenching (e.g., Sodium Thiosulfate or Bisulfite) Reaction->Quenching Workup Aqueous Work-up: - Extraction - Washes Quenching->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification: Recrystallization Concentration->Purification Final_Product This compound (Pure Product) Purification->Final_Product Start Select Synthesis Protocol NBS_Protocol Protocol 1: NBS Start->NBS_Protocol H2O2_HBr_Protocol Protocol 2: H2O2/HBr Start->H2O2_HBr_Protocol Scale_Decision Define Production Scale (Lab vs. Pilot) NBS_Protocol->Scale_Decision H2O2_HBr_Protocol->Scale_Decision Lab_Scale Laboratory Scale Execution Scale_Decision->Lab_Scale Lab Pilot_Scale Pilot Scale Execution Scale_Decision->Pilot_Scale Pilot Final_Product Isolated and Purified Product Lab_Scale->Final_Product Safety_Review Conduct Process Safety Review Pilot_Scale->Safety_Review Exothermicity Manage Exothermicity: - Controlled Addition - Efficient Cooling Safety_Review->Exothermicity Mixing Ensure Efficient Mixing Exothermicity->Mixing Off_Gas Implement Off-Gas Scrubbing Mixing->Off_Gas Material_Compatibility Verify Material Compatibility Off_Gas->Material_Compatibility Downstream_Processing Plan Downstream Processing: - Filtration - Purification - Drying Material_Compatibility->Downstream_Processing Downstream_Processing->Final_Product

References

Application Notes and Protocols: Reactions of 2-Bromo-4'-nitroacetophenone with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-bromo-4'-nitroacetophenone with a range of nucleophiles, focusing on the synthesis of heterocyclic compounds with potential therapeutic applications. This document includes experimental protocols, quantitative data, and visualizations of reaction pathways and relevant signaling cascades. This compound is a versatile electrophilic building block widely used in organic synthesis due to its two reactive sites: the α-carbon bearing the bromine atom, which is susceptible to nucleophilic substitution, and the carbonyl group.[1][2] Its reactions with various nucleophiles, particularly those containing sulfur and nitrogen, lead to the formation of diverse heterocyclic systems, most notably thiazoles. These resulting compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4]

I. Reactions with Nucleophiles: A Summary of Products and Yields

The following tables summarize the outcomes of reacting this compound with various classes of nucleophiles. The yields are reported as found in the cited literature and may vary depending on the specific reaction conditions and substituents on the nucleophile.

Sulfur-Nitrogen Nucleophiles (Thioureas and Thiosemicarbazones)

The Hantzsch thiazole (B1198619) synthesis is a cornerstone reaction involving α-halo ketones and thioamides, providing a direct route to the thiazole ring system.[5] The reaction of this compound with thiourea (B124793) and its derivatives is a widely employed method for the synthesis of 2-amino-4-(4-nitrophenyl)thiazoles.

NucleophileProductSolventReaction TimeYield (%)Reference(s)
Thiourea4-(4-nitrophenyl)thiazol-2-amineEthanol3-6 hours58-85[6][7]
PhenylthioureaN-phenyl-4-(4-nitrophenyl)thiazol-2-amineEthanol4-6 hoursNot specified[8]
Substituted Thioureas2-substituted-amino-4-(4-nitrophenyl)thiazolesEthanol12 hoursNot specified[7]
Nitrogen Nucleophiles

This compound readily reacts with various nitrogen-containing nucleophiles, leading to the formation of α-amino ketones or heterocyclic compounds.

NucleophileProductSolventReaction TimeYield (%)Reference(s)
Hexamethylenetetramineα-bromo-4-nitroacetophenone-hexamethylenetetramine addition compoundChlorobenzene4 hoursHigh[9][10]
Sodium Azide (B81097)2-azido-1-(4-nitrophenyl)ethanone (B6592871)Acetonitrile (B52724)/Water2-3 hours70-95[6][11][12]
Primary/Secondary Amines2-(alkyl/arylamino)-1-(4-nitrophenyl)ethanoneNot specifiedNot specifiedNot specified[13]
Other Nucleophiles

Reactions with other nucleophiles, such as thiocyanate (B1210189) and carboxylates, provide access to further functionalized derivatives.

NucleophileProductSolventReaction TimeYield (%)Reference(s)
Potassium Thiocyanate2-thiocyanato-1-(4-nitrophenyl)ethanoneEthanol/WaterOvernight64-93[14]
Carboxylic Acids (as salts)4-nitrophenacyl estersAcetonitrile30 minutesNot specified[15]

II. Experimental Protocols

The following are detailed protocols for key reactions of this compound.

Synthesis of 4-(4-nitrophenyl)thiazol-2-amine (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of a 2-aminothiazole (B372263) derivative, a common scaffold in medicinal chemistry.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Ammonium (B1175870) hydroxide (B78521) (for neutralization, optional)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Reflux the reaction mixture for 3-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.

  • If the product precipitates, collect it by filtration. The salt can be neutralized with a base like ammonium hydroxide to obtain the free amine.

  • If the product does not precipitate, the solvent can be partially removed under reduced pressure, and the product can be precipitated by the addition of water or a non-polar solvent.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6][7]

Synthesis of 2-Azido-1-(4-nitrophenyl)ethanone

This protocol outlines the synthesis of an α-azido ketone, a versatile intermediate for click chemistry and other transformations.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetonitrile

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add sodium azide (1.5 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-3 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water to quench the reaction.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude 2-azido-1-(4-nitrophenyl)ethanone can be purified by flash column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent.[11]

III. Biological Activities of Derivatives

Derivatives of this compound, particularly thiazoles, have demonstrated significant potential as antimicrobial and anticancer agents.

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains. Lower MIC values indicate higher antimicrobial potency.

Compound TypeTest OrganismMIC (µg/mL)Reference(s)
2-Amino-4-arylthiazole derivativesStaphylococcus aureus62.5 - 500[16]
2-Amino-4-arylthiazole derivativesEscherichia coli62.5 - 500[16]
2-Amino-4-arylthiazole derivativesPseudomonas aeruginosa125 - 500[16]
Substituted 2-aminothiazolesCandida albicans32 - >1024[17]
2,4-disubstituted thiazolesBacillus subtilis3.92 - 4.51 (µM)[18]
2,4-disubstituted thiazolesEscherichia coli3.59 - 4.32 (µM)[18]
2,5-dichloro thienyl-substituted thiazolesAspergillus fumigatus6.25 - 12.5[19]
2-phenylacetamido-thiazole derivativesStaphylococcus aureus1.56 - 6.25[19]
Anticancer Activity

Thiazole derivatives have shown promising cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference(s)
Thiazole-based derivativesMDA-MB-231 (Breast)3.92[20]
Thiazole-based derivativesHeLa (Cervical)Comparable to cisplatin[20]
Thiazole-coumarin hybridsMCF-7 (Breast)0.131 - 2.957[21]
Thiazole-coumarin hybridsHCT-116 (Colon)0.184 - 2.957[21]
Thiazole-coumarin hybridsHepG2 (Liver)0.719 - 2.957[21]
2,4-disubstituted-2-thiopyrimidine derivativesHepG2 (Liver)Not specified[22]
2,4-disubstituted-2-thiopyrimidine derivativesUO-31 (Kidney)Not specified[22]
Ciminalum-thiazolidinone hybridsVarious (60 cell lines)1.57 - 2.80 (average GI₅₀)[23]
New thiazole derivativeHepG-2 (Liver)14.05 (µg/mL)[2]
New thiazole derivativeMCF-7 (Breast)17.77 (µg/mL)[2]

IV. Visualizations

The following diagrams illustrate key pathways and workflows relevant to the synthesis and application of compounds derived from this compound.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation A This compound B Nucleophile Selection (e.g., Thiourea, Amine, etc.) A->B Reacts with C Reaction Optimization (Solvent, Temperature, Time) B->C D Product Synthesis & Purification C->D E Structural Elucidation (NMR, MS, IR) D->E F Purity Analysis (HPLC) E->F G In vitro Assays (Antimicrobial, Anticancer) F->G H Determination of MIC/IC50 G->H I Mechanism of Action Studies H->I

Caption: A general workflow for the synthesis and biological evaluation of novel compounds.

G PI3K/Akt/mTOR Signaling Pathway Inhibition by Thiazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->mTOR Inhibits

Caption: Thiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[4] Its overactivation is a hallmark of many cancers, making it a prime target for anticancer drug development.[24] Several studies have demonstrated that thiazole derivatives, synthesized from this compound, can effectively inhibit key components of this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[5][21][25][26][27] This inhibitory action disrupts downstream signaling, ultimately inducing apoptosis and halting the proliferation of cancer cells.[5][24] The ability of these compounds to dually target PI3K and mTOR is a particularly attractive feature, as it can potentially overcome resistance mechanisms associated with single-target inhibitors.[25][26]

References

Application Notes and Protocols: Synthesis of Novel Organic Materials Using 2-Bromo-4'-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel chalcones and pyrimidine (B1678525) derivatives using 2-bromo-4'-nitroacetophenone as a key starting material. The resulting compounds have potential applications in drug discovery due to their antimicrobial and cytotoxic activities.

Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation

Chalcones are synthesized through the Claisen-Schmidt condensation of this compound with various aromatic aldehydes. This base-catalyzed reaction forms an α,β-unsaturated ketone scaffold, a common feature in many biologically active molecules.[1]

Experimental Protocol: General Procedure for Chalcone Synthesis
  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted benzaldehyde (B42025) (1.0 eq.) in ethanol (B145695).

  • Base-catalyzed Condensation: To the stirred solution, add a catalytic amount of a suitable base (e.g., 10% NaOH or KOH solution) dropwise. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure chalcone.

Data Presentation: Synthesis of Chalcone Derivatives
Aldehyde ReactantProductYield (%)
Benzaldehyde(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one88
p-Methoxybenzaldehyde(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one88
p-Hydroxybenzaldehyde(E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one30

Data adapted from a study on the synthesis of chalcone derivatives.[2]

Experimental Workflow: Chalcone Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Dissolution in Ethanol Dissolution in Ethanol This compound->Dissolution in Ethanol Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Dissolution in Ethanol Base (NaOH/KOH) addition Base (NaOH/KOH) addition Dissolution in Ethanol->Base (NaOH/KOH) addition Stirring at RT Stirring at RT Base (NaOH/KOH) addition->Stirring at RT Pour into ice & acidify Pour into ice & acidify Stirring at RT->Pour into ice & acidify Filtration Filtration Pour into ice & acidify->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product

Caption: General workflow for the synthesis of chalcones.

Synthesis of 2-Aminopyrimidine (B69317) Derivatives

The synthesized chalcones can be further utilized as precursors for the synthesis of various heterocyclic compounds, including pyrimidines. The reaction of chalcones with guanidine (B92328) hydrochloride in the presence of a base yields 2-aminopyrimidine derivatives, which are of significant interest in medicinal chemistry.[3]

Experimental Protocol: General Procedure for 2-Aminopyrimidine Synthesis
  • Reactant Mixture: In a round-bottom flask, combine the chalcone derivative (1.0 eq.) and guanidine hydrochloride (1.0 eq.) in ethanol.

  • Base Addition: Add an alcoholic solution of a strong base, such as potassium hydroxide, to the mixture.

  • Reflux: Heat the reaction mixture to reflux for an appropriate time (typically several hours), monitoring the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify the mixture with a weak acid like acetic acid to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol) to obtain the pure 2-aminopyrimidine derivative.[4]

Data Presentation: Synthesis of Pyrimidine Derivatives

The yields of pyrimidine synthesis can vary depending on the specific chalcone used. The following table provides representative yields for the synthesis of 2,4,6-trisubstituted pyrimidines from various chalcones and guanidine hydrochloride.

Chalcone ReactantPyrimidine ProductYield (%)
3a-m (from 4-aminoacetophenone and various aldehydes)5a-m (2,4,6-trisubstituted pyrimidines)Quantitative

Data adapted from a study on the synthesis of new 2,4,6-trisubstituted pyrimidines.[5]

Experimental Workflow: Pyrimidine Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Chalcone Derivative Chalcone Derivative Dissolution in Ethanol Dissolution in Ethanol Chalcone Derivative->Dissolution in Ethanol Guanidine Hydrochloride Guanidine Hydrochloride Guanidine Hydrochloride->Dissolution in Ethanol Addition of alcoholic KOH Addition of alcoholic KOH Dissolution in Ethanol->Addition of alcoholic KOH Reflux Reflux Addition of alcoholic KOH->Reflux Pour into ice & acidify Pour into ice & acidify Reflux->Pour into ice & acidify Filtration Filtration Pour into ice & acidify->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product

Caption: General workflow for the synthesis of pyrimidines.

Biological Activity of Synthesized Compounds

Antimicrobial Activity

Chalcones and their pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of chalcone derivatives against various bacterial and fungal strains.

CompoundS. aureus (MIC, µg/mL)S. pneumoniae (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)C. parapsilosis (MIC, µg/mL)
9 31.2512531.2562.515.662.5
10 62.562.562.562.5250125
11 12562.512512512562.5
12 62.512512512562.562.5
13 15.662.531.2531.2515.615.6
14 7.8131.2562.531.2531.2531.25
15 31.2562.531.2562.562.531.25
Ampicillin --31.2531.25--
Fluconazole ------

Data adapted from a study on the antimicrobial activity of chalcone derivatives.[6]

The mechanism of antibacterial action for some chalcones involves the disruption of the bacterial cell wall.[7]

Cytotoxicity

Pyrimidine derivatives synthesized from chalcones have been evaluated for their cytotoxic activity against various cancer cell lines.

CompoundPC3 (IC50, µM)HepG-2 (IC50, µM)HCT-116 (IC50, µM)MCF-7 (IC50, µM)A-549 (IC50, µM)
3b 0.98 ± 0.113.14 ± 0.191.95 ± 0.122.65 ± 0.174.13 ± 0.21
3d 0.76 ± 0.092.87 ± 0.151.68 ± 0.112.13 ± 0.143.87 ± 0.19
Vinblastine Sulfate 2.15 ± 0.134.16 ± 0.223.18 ± 0.183.86 ± 0.205.12 ± 0.25

Data adapted from a study on the cytotoxicity of pyrimidine-based compounds.[8][9]

Signaling Pathway

Some pyrimidine derivatives have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway. Bone Morphogenetic Protein 2 (BMP2) binds to its receptors, leading to the phosphorylation of SMAD1, which then translocates to the nucleus to regulate gene expression related to bone formation.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR-I BMPR-I p-SMAD1/5/8 p-SMAD1/5/8 BMPR-I->p-SMAD1/5/8 phosphorylates BMPR-II BMPR-II BMPR-II->BMPR-I activates SMAD1/5/8 SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Expression Gene Expression SMAD Complex->Gene Expression regulates Osteogenesis Osteogenesis Gene Expression->Osteogenesis BMP2 BMP2 BMP2->BMPR-II Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->BMP2

Caption: BMP2/SMAD1 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to help researchers and drug development professionals improve the yield and purity of 2-bromo-4'-nitroacetophenone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of low yield in the synthesis of this compound?

Low yields can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is highly recommended.[1]

  • Suboptimal Temperature: The reaction may require gentle heating to proceed efficiently. However, excessively high temperatures can promote the formation of side products and decomposition.[1][2] A temperature that is too low can also result in a slow or incomplete reaction.[1]

  • Poor Solubility of Reactants: Ensure that the starting material, 4'-nitroacetophenone (B150658), is fully dissolved in the chosen solvent before the addition of the brominating agent.[1]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers. If the product is isolated by precipitation, ensure the solution is adequately cooled to maximize recovery.[1]

  • Inactive Brominating Agent: The brominating agent, such as N-Bromosuccinimide (NBS), may be old or improperly stored, leading to reduced reactivity. Using a fresh batch is recommended if this is suspected.[1][2]

Q2: I'm observing significant side product formation. How can I improve the selectivity for the desired product?

The most common side product is the dibrominated species, with bromination on the aromatic ring also being a possibility. To enhance selectivity for the desired α-bromination:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the 4'-nitroacetophenone to the brominating agent. In some cases, using slightly less than one equivalent of the brominating agent can help to avoid over-bromination.[3]

  • Choice of Brominating Agent: Milder and more selective brominating agents like N-Bromosuccinimide (NBS) or pyridinium (B92312) hydrobromide perbromide can be used.[3] Copper(II) bromide is reported to be highly selective for α-bromination.[1]

  • Reaction Conditions: Performing the reaction under acidic conditions can help to slow down subsequent bromination reactions, thus favoring the mono-brominated product.[3][4]

  • Solvent Selection: Using anhydrous, non-polar solvents can help to suppress unwanted ring bromination.[1]

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][3] By taking small aliquots of the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can visualize the consumption of the reactant and the formation of the product. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Q4: What are the recommended methods for purifying the final product?

The crude product can often be purified by recrystallization. Ethanol (B145695) is a commonly used solvent for this purpose.[5][6] The general procedure involves dissolving the crude product in a minimum amount of hot ethanol and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals can then be collected by filtration.

Experimental Protocols & Data

Protocol 1: Bromination using Copper(II) Bromide

This method is noted for its high selectivity towards α-bromination.[1]

Materials:

Procedure:

  • Prepare a suspension of CuBr₂ (2 moles) in a refluxing mixture of chloroform and ethyl acetate.

  • Add 4'-nitroacetophenone (1 mole) to the refluxing suspension.

  • The reaction progress is indicated by the evolution of hydrogen bromide (HBr) gas and a color change of the solid from the black of CuBr₂ to the white of Copper(I) bromide (CuBr).

  • The reaction is typically complete within 30-60 minutes, once the evolution of HBr ceases and all the black solid has disappeared.

  • After completion, the reaction mixture is filtered to remove the CuBr, and the filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Protocol 2: Bromination using Bromine and a Catalyst

A common method for the α-bromination of ketones.

Materials:

  • 4'-nitroacetophenone

  • Bromine (Br₂)

  • Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

  • Anhydrous Ether

Procedure:

  • Dissolve 4'-nitroacetophenone (1 equivalent) in anhydrous ether in a flask equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Add a catalytic amount of anhydrous aluminum chloride.[7]

  • Slowly add a solution of bromine (1 equivalent) in ether from the dropping funnel with constant stirring.

  • After the addition is complete, remove the ether and dissolved HBr under reduced pressure.[7]

  • The resulting crude product can be washed and then purified by recrystallization.[7]

Comparison of Synthesis Conditions
Brominating AgentSolvent(s)Catalyst/ConditionsReaction TimeYieldReference
Copper(II) BromideChloroform / Ethyl AcetateReflux30-60 minNearly Quantitative[1]
BromineMethanol0.5% HCl, 0-5°C~2 hoursGood[4]
BromineAnhydrous EtherAnhydrous AlCl₃, Ice Bath~1.5 hours88-96% (crude)[7]
N-BromosuccinimideMethanolAcidic Al₂O₃, RefluxTLC Monitored-[3]

Visual Guides

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis, workup, and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 4'-nitroacetophenone in solvent add_reagent Add brominating agent and catalyst start->add_reagent react Stir at controlled temperature add_reagent->react monitor Monitor reaction by TLC react->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from ethanol concentrate->recrystallize filter Filter and dry crystals recrystallize->filter product Pure this compound filter->product G cluster_causes cluster_solutions start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction? (Check TLC) start->incomplete_rxn Yes side_products Side Products Present? (Check NMR/MS) start->side_products Yes workup_loss Significant Product Loss During Workup? start->workup_loss Yes sol_incomplete Increase reaction time or temperature. Check reagent activity. incomplete_rxn->sol_incomplete sol_side_products Adjust stoichiometry (1:1 ratio). Use a more selective brominating agent (e.g., CuBr2). Control temperature carefully. side_products->sol_side_products sol_workup Optimize extraction pH. Minimize transfers. Ensure complete precipitation/crystallization. workup_loss->sol_workup G reactant 4'-nitroacetophenone product This compound reactant->product + Br₂ / Catalyst side_product 2,2-dibromo-4'-nitroacetophenone product->side_product + Excess Br₂

References

Technical Support Center: Reactions Involving 2-Bromo-4'-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-4'-nitroacetophenone. The following sections detail common side products, troubleshooting strategies, and experimental protocols for key reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used?

A1: this compound is a versatile building block in organic synthesis due to its two reactive sites: the α-bromoketone moiety and the electron-deficient aromatic ring.[1] It is commonly used in:

  • Claisen-Schmidt Condensation: To synthesize chalcones, which are precursors to flavonoids and other biologically active molecules.[2]

  • Hantzsch Pyridine (B92270) Synthesis: As a component in the multi-component reaction to form dihydropyridines and pyridines, which are important pharmaceutical scaffolds.[3][4]

  • Nucleophilic Substitution Reactions: Where the bromine atom is displaced by various nucleophiles to introduce new functional groups.

  • Gewald Aminothiophene Synthesis: As the α-halo ketone component for the synthesis of highly substituted 2-aminothiophenes.

Q2: What makes this compound prone to side reactions?

A2: The reactivity of this compound is a double-edged sword. The very features that make it a useful reagent also make it susceptible to side reactions. The primary factors are:

  • α-Proton Acidity: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base, leading to enolate formation and subsequent side reactions like self-condensation.

  • Electrophilic Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.

  • Good Leaving Group: The bromine atom is a good leaving group, facilitating nucleophilic substitution.

  • Electron-Withdrawing Nitro Group: The nitro group deactivates the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions and influencing the reactivity of the entire molecule.

Q3: How can I minimize the formation of side products in my reactions?

A3: Minimizing side products requires careful control of reaction conditions. General strategies include:

  • Temperature Control: Many side reactions are accelerated at higher temperatures. Running reactions at the lowest effective temperature can improve selectivity.

  • Order of Reagent Addition: In multi-component reactions, the order of addition of reagents can be critical to favor the desired reaction pathway.

  • Choice of Base and Stoichiometry: The strength and amount of base used can significantly impact the formation of enolates and other reactive intermediates. Using a milder base or a stoichiometric amount can often reduce side product formation.

  • Anhydrous Conditions: For reactions sensitive to water, ensuring anhydrous conditions can prevent hydrolysis of the starting material or intermediates.

  • Monitoring the Reaction: Closely monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help to stop the reaction at the optimal time, preventing the formation of degradation products.

Troubleshooting Guides

Claisen-Schmidt Condensation

In the Claisen-Schmidt condensation, this compound reacts with an aromatic aldehyde in the presence of a base to form a chalcone (B49325).

Common Issues and Solutions

IssuePotential Cause(s)Troubleshooting and Solutions
Low Yield of Chalcone Incomplete reaction.- Increase reaction time and monitor by TLC. - Consider gentle heating (e.g., 40-50°C) to drive the reaction to completion, but be cautious of increased side products.[5]
Purity of reactants.- Use freshly distilled aldehyde to remove any oxidized impurities. - Ensure the purity of this compound.
Inappropriate catalyst concentration.- Optimize the base concentration (e.g., 10-40% aqueous NaOH or KOH).[6]
Formation of a β-Hydroxy Ketone (Aldol Adduct) Incomplete dehydration of the initial aldol (B89426) addition product.[6]- Increase the reaction temperature to promote dehydration. - Use a stronger base or a dehydrating agent.
Self-Condensation of this compound The enolate of this compound reacts with another molecule of the ketone.[6]- Slowly add the this compound to a mixture of the aldehyde and base. - Use a milder base or lower the reaction temperature.
Cannizzaro Reaction of the Aldehyde Disproportionation of the aromatic aldehyde (if it lacks α-hydrogens) in the presence of a strong base.[6]- Use a less concentrated base. - Ensure the ketone is present and reactive to consume the aldehyde.
Michael Addition The enolate of the ketone adds to the α,β-unsaturated chalcone product.[7]- Use a stoichiometric amount of the aldehyde or a slight excess of the ketone.

Quantitative Data: Yields in Chalcone Synthesis (Analogous Reactions)

ReactantsCatalyst/SolventReaction TimeYield (%)Reference
4-Bromoacetophenone + Benzaldehyde10% NaOH / Ethanol (B145695)3 hours94.61[8]
4-Bromoacetophenone + Benzaldehyde10% NaOH / Ethanol (Microwave)45 seconds89.39[8]
Acetophenone + 4-BromobenzaldehydeNaOH / Water/EthanolOvernight65[9]

Experimental Protocol: Synthesis of (E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (10 mL).

  • Addition of Reactants: To the stirred solution, add 4-nitrobenzaldehyde (B150856) (2.5 mmol).

  • Catalysis: Slowly add a 10% aqueous solution of sodium hydroxide (B78521) (1.5 mL) dropwise to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for 3 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize from ethanol to obtain the purified chalcone.[10]

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot reaction of an aldehyde, a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to form a dihydropyridine (B1217469), which can then be oxidized to a pyridine.[5] When this compound is used as the keto component, it can lead to the formation of highly substituted pyridines.

Common Issues and Solutions

IssuePotential Cause(s)Troubleshooting and Solutions
Low Yield of Pyridine Formation of the stable 1,4-dihydropyridine (B1200194) intermediate without subsequent oxidation.- Add an oxidizing agent (e.g., nitric acid, iodine, or ferric chloride) in a subsequent step to facilitate aromatization.[5]
Formation of 1,2-dihydropyridine regioisomer.[4]- Reaction conditions such as temperature and catalyst can influence regioselectivity. Lower temperatures may favor the 1,2-isomer.
Side reactions involving the bromo and nitro groups.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired cyclization.
Formation of Unexpected Byproducts Complex reaction mechanism with multiple possible pathways.[4]- Control the order of reagent addition. Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization can improve selectivity.
Decomposition of starting materials or products.- Avoid excessively high temperatures. - Ensure the purity of starting materials.

Quantitative Data: Yields in Hantzsch Pyridine Synthesis (Analogous Reactions)

Aldehydeβ-KetoesterNitrogen SourceYield of 1,4-DHP (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetate (B1210297)>90 (with optimized conditions)[11]
4-NitrobenzaldehydeEthyl acetoacetateAmmonium acetate69[12]

Experimental Protocol: Synthesis of a Substituted Pyridine

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), an aldehyde (1 equivalent), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent), and ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Isolation of Dihydropyridine: Cool the reaction mixture. The dihydropyridine product may precipitate and can be collected by filtration. If not, remove the solvent under reduced pressure.

  • Aromatization: Dissolve the isolated dihydropyridine in a suitable solvent (e.g., acetic acid) and add an oxidizing agent (e.g., nitric acid) portion-wise.

  • Workup and Purification: Neutralize the reaction mixture, extract the pyridine product with an organic solvent, wash, dry, and concentrate. Purify the final product by column chromatography or recrystallization.

Nucleophilic Substitution Reactions

In these reactions, a nucleophile displaces the bromine atom of this compound.

Common Issues and Solutions

IssuePotential Cause(s)Troubleshooting and Solutions
Low Yield of Substituted Product Insufficient reactivity of the nucleophile.- Use a stronger nucleophile or increase the reaction temperature.
Competing elimination reaction.- Use a less hindered, non-basic nucleophile if possible.
Formation of Favorskii Rearrangement Product Presence of a strong base and abstractable α'-protons can lead to a cyclopropanone (B1606653) intermediate and subsequent rearrangement to a carboxylic acid derivative.[13][14]- Use a non-basic nucleophile or carefully control the basicity of the reaction medium.
Hydrolysis of the Bromoketone Presence of water in the reaction mixture, especially under basic conditions, can lead to the formation of 2-hydroxy-4'-nitroacetophenone.- Use anhydrous solvents and reagents.
Over-alkylation/Multiple Substitutions If the nucleophile is an amine, polyalkylation can occur.- Use a large excess of the amine to favor mono-alkylation.
Nitro Group Migration In related nitro-substituted aromatic compounds, migration of the nitro group has been observed during nucleophilic substitution.- This is a complex side reaction that may require significant changes to the reaction strategy if observed.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

  • Reactant Mixture: In a suitable solvent (e.g., ethanol, DMF), dissolve this compound (1 equivalent).

  • Nucleophile Addition: Add the amine nucleophile (at least 2 equivalents to act as both nucleophile and base).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove the ammonium salt byproduct.

  • Purification: Dry the organic layer and concentrate. Purify the product by column chromatography or recrystallization.

Visualizations

Claisen_Schmidt_Troubleshooting start Low Chalcone Yield cause1 Incomplete Reaction start->cause1 cause2 Impure Reactants start->cause2 cause3 Side Reactions start->cause3 solution1 Increase Reaction Time / Gentle Heat cause1->solution1 solution2 Purify Starting Materials cause2->solution2 solution3 Optimize Reaction Conditions cause3->solution3 side_reaction1 β-Hydroxy Ketone Formation solution3->side_reaction1 side_reaction2 Self-Condensation solution3->side_reaction2 side_reaction3 Cannizzaro Reaction solution3->side_reaction3

Caption: Troubleshooting workflow for low yield in Claisen-Schmidt condensation.

Hantzsch_Pyridine_Workflow start Hantzsch Pyridine Synthesis Start reactants This compound + Aldehyde + β-Ketoester + Ammonia Source start->reactants condensation One-Pot Condensation reactants->condensation dihydropyridine 1,4-Dihydropyridine Intermediate condensation->dihydropyridine side_product Side Products (e.g., 1,2-Dihydropyridine) condensation->side_product oxidation Oxidation dihydropyridine->oxidation pyridine Final Pyridine Product oxidation->pyridine

Caption: Experimental workflow for the Hantzsch pyridine synthesis.

Nucleophilic_Substitution_Pathways start This compound + Nucleophile sn2 Desired SN2 Substitution start->sn2 Non-basic Nucleophile favorskii Favorskii Rearrangement (with strong base) start->favorskii Strong Base hydrolysis Hydrolysis (with H2O) start->hydrolysis Aqueous Conditions product Substituted Product sn2->product rearranged_product Carboxylic Acid Derivative favorskii->rearranged_product hydrolysis_product 2-Hydroxy-4'-nitroacetophenone hydrolysis->hydrolysis_product

Caption: Reaction pathways in nucleophilic substitution of this compound.

References

troubleshooting guide for the crystallization of 2-bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the crystallization of 2-bromo-4'-nitroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

Q2: How can I improve the purity of my this compound crystals?

A2: To enhance purity, ensure slow cooling of the saturated solution to promote the formation of well-defined crystals and exclude impurities.[1] If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal before hot filtration. A second recrystallization step can also significantly improve purity. The presence of impurities can affect crystal growth kinetics and the final crystal habit.[2][3]

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" is the separation of the dissolved compound as a liquid phase instead of solid crystals when the solution is cooled. This often occurs if the solution is too concentrated or cooled too rapidly. To prevent this, you can try using a more dilute solution, cooling the solution at a slower rate, or employing a different solvent system. Vigorous stirring during the cooling phase can also sometimes help to induce crystallization instead of oiling out.

Q4: My crystallization yield is very low. What are the possible reasons and solutions?

A4: Low yield can result from several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Incomplete precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the precipitation of the product.

  • Loss during transfer: Be mindful of product loss during filtration and washing steps. Wash the collected crystals with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

Troubleshooting Guide

Problem StatementPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Solution is not saturated.- Supersaturation has not been reached.- Presence of impurities inhibiting nucleation.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Cool the solution to a lower temperature in an ice bath.
The product "oils out" instead of crystallizing. - Solution is too concentrated.- The rate of cooling is too fast.- The chosen solvent is not optimal.- Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly at room temperature before placing it in an ice bath.- Try a different solvent or a mixed solvent system.
Crystals are discolored or appear impure. - Impurities are co-crystallizing with the product.- Inefficient removal of the mother liquor.- Treat the hot solution with activated charcoal before filtration to remove colored impurities.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration.
Very low recovery of the product. - Too much solvent was used for dissolution.- The product is significantly soluble in the solvent even at low temperatures.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required for complete dissolution.- Ensure the flask and funnel are pre-heated before hot filtration to prevent the product from crashing out.- Cool the filtrate in an ice bath for an extended period to maximize precipitation.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to determine if the solid dissolves. Allow it to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture while stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The rate of cooling will influence the crystal size and purity. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Data Presentation

Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityExpected Solubility (at room temp)Expected Solubility (at boiling point)Notes
Ethanol Polar ProticSparingly SolubleSolubleA good candidate for single-solvent recrystallization.
Isopropanol Polar ProticSparingly SolubleSolubleSimilar to ethanol, can be a good choice.
Methanol Polar ProticSolubleVery SolubleMay be too good of a solvent, leading to low recovery.
Hexane NonpolarInsolubleSparingly SolubleCan be used as an anti-solvent in a mixed-solvent system.
Ethyl Acetate Polar AproticModerately SolubleSolubleCan be used in a mixed-solvent system with a nonpolar solvent like hexane.
Water Polar ProticInsolubleInsolubleCan be used as an anti-solvent with a miscible organic solvent like ethanol.

Note: This table is based on general principles of solubility for similar organic compounds. Experimental verification is crucial for optimal results.

Visualization of Troubleshooting Workflow

Troubleshooting_Crystallization start Start Crystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Formed? cool->crystals_form oil_out Product Oiled Out? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals oil_out->crystals_form No oiled Oiling Out Occurred oil_out->oiled Yes troubleshoot_oiling Troubleshoot: - Reheat and add solvent - Slow down cooling - Change solvent oiled->troubleshoot_oiling check_purity Check Purity and Yield filter_wash->check_purity impure_low_yield Impure or Low Yield check_purity->impure_low_yield Not Acceptable end Pure Crystals Obtained check_purity->end Acceptable troubleshoot_purity Troubleshoot: - Recrystallize again - Use charcoal - Optimize washing impure_low_yield->troubleshoot_purity troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve troubleshoot_purity->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

Logical Relationships of Crystallization Issues

Crystallization_Issues p1 No Crystal Formation c1 Sub-saturation p1->c1 c4 Poor Solvent Choice p1->c4 p2 Oiling Out c2 High Supersaturation p2->c2 c3 Rapid Cooling p2->c3 p2->c4 p3 Low Yield p3->c4 c5 Excess Solvent p3->c5 p4 Impure Crystals p4->c3 c6 Co-crystallization of Impurities p4->c6 s1 Concentrate Solution c1->s1 s2 Induce Nucleation (Scratching/Seeding) c1->s2 s3 Slower Cooling c2->s3 c3->s3 s4 Solvent Screening c4->s4 s5 Use Minimal Solvent c5->s5 s6 Charcoal Treatment/ Second Recrystallization c6->s6

Caption: Logical relationships between common crystallization problems, their causes, and solutions.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromo-4'-nitroacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Brominating Agent: The brominating agent (e.g., Bromine, NBS) may have degraded. 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Inadequate Reaction Time: The reaction may not have proceeded to completion.1. Use a fresh batch of the brominating agent. 2. Gradually increase the reaction temperature. For α-bromination of acetophenone (B1666503) derivatives, temperatures around 90°C have been shown to be effective. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.[1]
Formation of Multiple Products (Poor Selectivity) 1. Di- or Polybromination: Excess brominating agent can lead to the formation of di- or polybrominated products. 2. Aromatic Ring Bromination: While the nitro group is deactivating, harsh conditions can still lead to bromination on the aromatic ring.1. Use a stoichiometric amount or a slight excess (e.g., 1.0 to 1.1 equivalents) of the brominating agent.[2] 2. Add the brominating agent dropwise at a controlled temperature to minimize side reactions.[1] Consider using a milder brominating agent like N-Bromosuccinimide (NBS) or pyridine (B92270) hydrobromide perbromide.[2]
Product Contamination with Starting Material (4'-nitroacetophenone) 1. Incomplete Reaction: The bromination reaction has not gone to completion.1. Ensure the reaction has gone to completion by monitoring with TLC.[1] 2. If the reaction has stalled, consider extending the reaction time or adding a small, controlled amount of additional brominating agent.[1]
Persistent Yellow/Orange Color in the Organic Layer After Workup 1. Residual Unreacted Bromine: Bromine that was not consumed in the reaction remains in the mixture.1. Quench the reaction mixture with a reducing agent such as a 10% aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite until the color disappears.[1]
Difficulty in Product Purification/Crystallization 1. Impurities Inhibiting Crystallization: The presence of side products or unreacted starting material can hinder crystallization. 2. Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for effective purification.1. Purify the crude product by column chromatography before recrystallization.[3] 2. For recrystallization, consider solvents such as ethanol (B145695), methanol, or a mixture of hexane (B92381) and ethyl acetate (B1210297).[3][4] The product should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the α-bromination of 4'-nitroacetophenone (B150658)?

A1: The most common method is the direct α-bromination of 4'-nitroacetophenone using a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid or chlorobenzene.[2][5] The reaction is often catalyzed by an acid, such as hydrobromic acid or sulfuric acid, which facilitates the formation of the enol intermediate.[6]

Q2: How does temperature affect the yield and selectivity of the reaction?

A2: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired side products. For the bromination of acetophenone derivatives, a reaction temperature of around 90°C has been found to provide a good yield without significant decomposition or side product formation. A study on a similar reaction showed that yields were relatively low at temperatures below 80°C.[2]

Q3: What is the optimal reaction time for the bromination of 4'-nitroacetophenone?

A3: The optimal reaction time can vary depending on the specific conditions (temperature, solvent, brominating agent). It is crucial to monitor the reaction's progress using TLC. One study on related acetophenone derivatives found that a reaction time of 3 hours at 90°C gave the highest yield.[2] Extending the reaction time beyond the optimal point may lead to a gradual decrease in yield and an increase in by-products.[2]

Q4: What are the recommended methods for purifying the crude this compound?

A4: The two most common and effective methods for purifying crude this compound are recrystallization and column chromatography.[1][3]

  • Recrystallization: This is a widely used technique for purifying solid compounds. Suitable solvents for recrystallization include ethanol and methanol.[4][7]

  • Column Chromatography: This technique is very effective for separating the desired product from unreacted starting material and side products based on their different polarities. A common eluent system is a mixture of hexane and ethyl acetate.[3]

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of α-Bromoacetophenone Derivatives[2]

Reaction Temperature (°C)Yield (%)
80Low
90High
100Slightly Decreased
120Decreased

Note: Data is for a range of acetophenone derivatives and indicates a general trend.

Table 2: Effect of Reaction Time on the Yield of α-Bromoacetophenone Derivatives at 90°C[2]

Reaction Time (hours)Yield (%)
285 ± 5
390 ± 5
486 ± 4

Note: Data is for 4-trifluoromethylacetophenone and indicates a general trend.

Table 3: Comparison of Different Brominating Agents for the α-Bromination of 4-chloroacetophenone[2]

Brominating AgentYield (%)
Pyridine Hydrobromide Perbromide85 ± 4
Copper(II) Bromide (CuBr₂)~60
N-Bromosuccinimide (NBS)Low

Experimental Protocols

Protocol 1: α-Bromination of 4'-nitroacetophenone using Bromine in Chlorobenzene[6]
  • Dissolution: Dissolve 4'-nitroacetophenone in chlorobenzene.

  • Cooling: Cool the solution to 15°C.

  • Bromination: While maintaining the temperature between 15-20°C, slowly add a solution of bromine over 2 hours with stirring.

  • Stirring: Continue stirring at 15-20°C for an additional hour.

  • Warming: Warm the reaction mixture to 50°C and hold for 30 minutes.

  • Workup: Cool the mixture to room temperature and wash with water to remove residual hydrogen bromide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Purification by Flash Column Chromatography[4]
  • Column Packing: Pack a glass column with silica (B1680970) gel as a slurry in a non-polar eluent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolution Dissolve 4'-nitroacetophenone in solvent cooling Cool to reaction temperature dissolution->cooling bromination Add brominating agent cooling->bromination stirring Stir for specified time bromination->stirring quenching Quench excess bromine stirring->quenching washing Wash with aqueous solution quenching->washing extraction Extract with organic solvent washing->extraction drying Dry organic layer extraction->drying concentration Concentrate crude product drying->concentration purification_method Recrystallization or Column Chromatography concentration->purification_method final_product Isolate pure This compound purification_method->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or No Product check_reagents Check Reagent Activity (e.g., fresh brominating agent) start->check_reagents check_temp Optimize Reaction Temperature start->check_temp check_time Optimize Reaction Time start->check_time monitor_tlc Monitor by TLC check_time->monitor_tlc side_products Formation of Side Products control_stoichiometry Control Stoichiometry of Brominating Agent side_products->control_stoichiometry control_addition Control Rate of Addition side_products->control_addition purification_issue Purification Difficulty column_chrom Use Column Chromatography purification_issue->column_chrom recrystallization Optimize Recrystallization Solvent purification_issue->recrystallization

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Bromo-4'-Nitroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-bromo-4'-nitroacetophenone derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in crude this compound typically arise from the bromination of 4'-nitroacetophenone. These can include:

  • Unreacted 4'-nitroacetophenone: Incomplete bromination can lead to the presence of the starting material in your crude product.

  • Dibrominated species: Over-bromination can result in the formation of 2,2-dibromo-4'-nitroacetophenone. The presence of activating or deactivating groups on other acetophenone (B1666503) derivatives can influence the propensity for over-bromination.[1]

  • Residual bromine: If not properly quenched, elemental bromine can remain in the crude product.

  • Byproducts from solvent degradation: Depending on the reaction conditions, byproducts from the degradation of the solvent may also be present.

Q2: My purified this compound is colored (yellow to orange), but I expected a white solid. What could be the cause?

A2: The color of this compound can range from light yellow to orange as a crystalline powder.[2] Discoloration can be attributed to several factors:

  • Trace Impurities: The presence of even small amounts of colored impurities can impact the overall color of the product.

  • Degradation: Alpha-bromo ketones can be unstable and may darken over time, particularly with exposure to air, light, or heat. It is recommended to store the compound under an inert gas atmosphere (like nitrogen or argon) at 2-8°C.

  • Residual Acid: Traces of hydrobromic acid (HBr) formed during the bromination reaction can also contribute to discoloration and instability.

Q3: What are the key stability concerns when handling and purifying this compound derivatives?

A3: this compound and its derivatives are reactive compounds and should be handled with care. Key stability concerns include:

  • Sensitivity to moisture: These compounds can hydrolyze in the presence of water.

  • Light sensitivity: Exposure to light can promote degradation.

  • Thermal instability: Elevated temperatures can lead to decomposition. It is advisable to avoid excessive heat during purification steps like solvent removal.

  • Air sensitivity: The compound is known to be air-sensitive, and prolonged exposure can lead to degradation.[2]

Troubleshooting Guides

Recrystallization

Problem: Low recovery of the product after recrystallization.

Possible Cause Troubleshooting Steps
The compound is too soluble in the chosen solvent, even at low temperatures.- Select a different solvent or a solvent mixture where the compound has lower solubility at colder temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.
The solution was not cooled sufficiently.- Ensure the solution is cooled for an adequate amount of time, potentially in an ice bath, to maximize crystal formation.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out of the hot solution prematurely.

Problem: The compound "oils out" instead of crystallizing.

Possible Cause Troubleshooting Steps
The boiling point of the solvent is higher than the melting point of the solute.- Choose a solvent with a lower boiling point.
The solution is cooling too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.
The presence of impurities is inhibiting crystallization.- Attempt to pre-purify the crude product by another method, such as column chromatography, before recrystallization.
Column Chromatography

Problem: Poor separation of the desired product from impurities.

Possible Cause Troubleshooting Steps
The mobile phase polarity is incorrect.- If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio).- If the compounds are eluting too slowly (low Rf), increase the polarity of the mobile phase.
The column is overloaded with the crude product.- Use a larger column or reduce the amount of sample loaded.
The stationary phase is not appropriate.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) if separation on silica is proving difficult.

Problem: The product is degrading on the column.

Possible Cause Troubleshooting Steps
The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by adding a small amount of a base, such as triethylamine (B128534) (e.g., 0.5-1%), to the mobile phase.
Prolonged exposure to the stationary phase.- Increase the flow rate of the mobile phase to reduce the residence time of the compound on the column.

Quantitative Data

Purification MethodStarting MaterialBrominating AgentSolventYield (%)Reference
Recrystallization4'-chloroacetophenonePyridine hydrobromide perbromideAcetic Acid83[3]

Note: Yields are highly dependent on reaction scale, purity of starting materials, and experimental technique.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on a documented method for the purification of this compound.

Materials:

  • Crude this compound

  • Benzene (B151609)

  • Petroleum ether

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot benzene to dissolve the crude product completely. Gentle heating may be required.

  • Once dissolved, slowly add petroleum ether to the hot solution until a slight turbidity persists.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This is a general protocol for the purification of alpha-bromo ketones by column chromatography. The mobile phase composition may need to be optimized for specific impurity profiles.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the mobile phase).

  • Load the sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the column: Begin eluting the column with a non-polar mobile phase, such as 95:5 hexane:ethyl acetate. The polarity can be gradually increased if necessary to elute the desired compound.

  • Collect fractions: Collect fractions in separate tubes and monitor the elution of the product using thin-layer chromatography (TLC).

  • Combine and evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow: Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification Options cluster_recrystallization_steps Recrystallization Details cluster_chromatography_steps Chromatography Details cluster_analysis Analysis & Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 dissolve Dissolve in min. hot solvent recrystallization->dissolve load Load on Silica Column column_chromatography->load cool Slow Cooling & Crystallization dissolve->cool filtrate Filtration & Washing cool->filtrate analysis Purity Analysis (e.g., HPLC, NMR) filtrate->analysis elute Elute with Solvent Gradient load->elute collect Collect & Combine Fractions elute->collect collect->analysis product Pure this compound analysis->product

Caption: Purification workflow for this compound.

Logical Relationship: Troubleshooting Low Purity

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_purity Low Purity of Final Product incomplete_reaction Incomplete Reaction low_purity->incomplete_reaction over_bromination Over-bromination low_purity->over_bromination ineffective_purification Ineffective Purification low_purity->ineffective_purification degradation Product Degradation low_purity->degradation monitor_reaction Monitor reaction by TLC incomplete_reaction->monitor_reaction optimize_bromination Optimize bromination conditions over_bromination->optimize_bromination refine_purification Refine purification method ineffective_purification->refine_purification careful_handling Handle with care (avoid light/heat) degradation->careful_handling

Caption: Troubleshooting guide for low product purity.

References

stability issues and degradation pathways of 2-bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-bromo-4'-nitroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is an α-haloketone, a class of compounds known for their reactivity. The primary stability concerns include:

  • Hydrolysis: The compound is susceptible to hydrolysis, particularly under basic or neutral to slightly acidic conditions, leading to the substitution of the bromine atom with a hydroxyl group.

  • Nucleophilic Substitution: Being a potent alkylating agent, it readily reacts with various nucleophiles. This includes common laboratory solvents and reagents (e.g., amines, thiols, alcohols).

  • Photodegradation: The nitroaromatic ring makes the molecule susceptible to degradation upon exposure to light, especially UV radiation.[1]

  • Thermal Decomposition: Elevated temperatures can lead to decomposition, potentially releasing hazardous gases such as hydrogen bromide and nitrogen oxides.

Q2: How should I properly store this compound?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration in an inert atmosphere is recommended.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemical structure and reactivity of α-haloketones, the likely degradation products include:

  • 4'-Nitro-α-hydroxyacetophenone: Formed via hydrolysis.

  • 4-Nitrobenzoic acid: Can result from further oxidation or haloform reaction under basic conditions.

  • Products of reaction with nucleophiles: If nucleophiles are present in the solution, the corresponding substitution products will be formed.

  • Photodegradation may lead to a more complex mixture of products resulting from reactions involving the nitro group.[1]

Q4: Can I use basic conditions when working with this compound?

A4: Caution is strongly advised when using basic conditions. α-Haloketones are known to be unstable in the presence of bases. Base-promoted degradation can lead to a variety of side reactions, including elimination, Favorskii rearrangement, and the haloform reaction, which can consume your starting material and complicate purification. If basic conditions are unavoidable, it is recommended to use a weak, non-nucleophilic base at low temperatures and for the shortest possible reaction time.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results (e.g., low yield, multiple products).
Possible CauseTroubleshooting Steps
Degradation of the compound 1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, and dark environment.[1] 2. Check pH of Solutions: The compound is susceptible to hydrolysis. Ensure the pH of your experimental solutions is neutral or acidic. 3. Protect from Light: If experiments are conducted over extended periods, protect the samples from direct light exposure. 4. Perform a Purity Check: Use an appropriate analytical method, such as HPLC, to check the purity of your stock of this compound before use.
Reaction with Solvent or Reagents 1. Solvent Choice: Avoid nucleophilic solvents (e.g., methanol, ethanol) if they can compete with your desired nucleophile. Consider aprotic solvents like acetonitrile (B52724), THF, or DMF. 2. Reagent Purity: Ensure all reagents are pure and free from nucleophilic impurities.
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible CauseTroubleshooting Steps
Hydrolytic Degradation 1. Identify Degradation Products: The most likely degradation product from hydrolysis is 4'-nitro-α-hydroxyacetophenone. If possible, synthesize or procure a standard of this compound to see if it co-elutes with the unknown peak. 2. Control pH: If hydrolysis is suspected, adjust the pH of your mobile phase or sample diluent to be more acidic.
Photodegradation 1. Review Sample Handling: Evaluate if samples were exposed to light for prolonged periods during preparation or analysis. 2. Conduct a Forced Photodegradation Study: Intentionally expose a sample to UV light and analyze it to see if the unknown peaks are generated, which can help in their identification.
Reaction with Mobile Phase 1. Mobile Phase Compatibility: Ensure the mobile phase components (e.g., buffers) are not reacting with the analyte. For instance, avoid basic mobile phases.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is a good starting point.[3][4] A typical gradient could be:

    • 0-20 min: 30-70% Acetonitrile

    • 20-25 min: 70-30% Acetonitrile

    • 25-30 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb (e.g., 254 nm or 280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the intended purpose.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate potential degradation products for analytical method development.[5][6]

  • Acid Hydrolysis: Prepare a solution of this compound in 0.1 M HCl. Maintain the solution at a controlled temperature (e.g., 60°C). Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots before analysis.

  • Base Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH. Maintain the solution at a controlled temperature (e.g., 40°C, as degradation is expected to be faster). Withdraw aliquots at very short time intervals. Neutralize the aliquots before analysis.

  • Oxidative Degradation: Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Monitor the reaction closely and withdraw aliquots at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for a specified period. Also, prepare a solution of the compound in a suitable solvent and reflux it.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be kept in the dark.

All samples from the forced degradation studies should be analyzed by a validated stability-indicating HPLC or LC-MS/MS method to quantify the parent compound and identify and characterize the degradation products.[7]

Visualizations

G cluster_0 Stability Issues cluster_1 Degradation Pathways This compound This compound Degradation Degradation This compound->Degradation Stress Conditions Hydrolysis Hydrolysis Degradation->Hydrolysis Photolysis Photolysis Degradation->Photolysis Thermolysis Thermolysis Degradation->Thermolysis Nucleophilic Attack Nucleophilic Attack Degradation->Nucleophilic Attack

Caption: Key stability challenges for this compound.

G Start Start Prepare Sample Prepare Sample Solution Start->Prepare Sample Inject into HPLC Inject into HPLC System Prepare Sample->Inject into HPLC Separate Components Separation on C18 Column Inject into HPLC->Separate Components Detect Analytes UV Detection Separate Components->Detect Analytes Analyze Data Data Analysis and Purity Assessment Detect Analytes->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for HPLC purity analysis.

G Compound This compound C₈H₆BrNO₃ Hydrolysis Hydrolysis + H₂O Compound->Hydrolysis Base_Reaction Base-Promoted Reaction e.g., Haloform Compound->Base_Reaction Product1 4'-Nitro-α-hydroxyacetophenone C₈H₇NO₄ Hydrolysis->Product1 Product2 4-Nitrobenzoic acid C₇H₅NO₄ Base_Reaction->Product2

Caption: Inferred primary degradation pathways.

References

Technical Support Center: Synthesis of 2-Bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-bromo-4'-nitroacetophenone, a key intermediate in pharmaceutical and organic synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common method is the direct α-bromination of 4'-nitroacetophenone (B150658). This is typically achieved using elemental bromine in a suitable solvent. Alternative and often safer methods involve the use of other brominating agents such as N-bromosuccinimide (NBS), pyridine (B92270) hydrobromide perbromide, copper(II) bromide, or a sodium bromide/potassium persulfate system.[2][3][4]

Q2: Why is elemental bromine often avoided in laboratory and industrial settings?

A2: Elemental bromine is highly toxic, corrosive, and poses significant environmental and safety risks.[2] It requires specialized handling and equipment to manage its hazards. Consequently, alternative brominating agents are often preferred to improve safety and reduce environmental impact.

Q3: What are the advantages of using alternative brominating agents like NBS or pyridine hydrobromide perbromide?

A3: Alternative brominating agents offer several advantages, including improved safety, higher selectivity, and easier handling.[2] For instance, pyridine hydrobromide perbromide has been shown to give high yields in the bromination of acetophenone (B1666503) derivatives and is considered safer than liquid bromine.[2][5] NBS is another effective reagent, though its stability can be a concern in certain solvents.[2]

Q4: My reaction is resulting in a low yield. What are the potential causes?

A4: Low yields can stem from several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification.[6] Common side reactions include dibromination or bromination on the aromatic ring, especially if the reaction conditions are not carefully controlled. It is also crucial to ensure the purity of the starting materials and reagents.

Q5: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A5: Multiple spots on a TLC plate suggest the presence of unreacted starting material, the desired monobrominated product, and potentially dibrominated byproducts. Depending on the reaction conditions, impurities from side reactions on the aromatic ring could also be present.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Brominating Agent Ensure the brominating agent is fresh and has been stored correctly. For example, NBS can decompose over time.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.[6]
Poor Solubility of Starting Material Ensure the 4'-nitroacetophenone is fully dissolved in the chosen solvent before adding the brominating agent. Gentle heating may be required.
Presence of Inhibitors Ensure all glassware is clean and dry, and that solvents are of appropriate purity.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Step
Over-bromination (Dibromination) Use a stoichiometric amount of the brominating agent. Adding the brominating agent slowly and maintaining a controlled temperature can help prevent the formation of dibrominated products.
Aromatic Ring Bromination The choice of solvent and catalyst can influence the selectivity. Acidic conditions, for example, can promote α-bromination.[7]
Side Reactions Maintain the recommended reaction temperature. Higher temperatures can sometimes lead to an increase in side product formation.[6]
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Step
Incomplete Precipitation If precipitating the product from the reaction mixture, ensure the solution is sufficiently cooled. Scratching the inside of the flask can sometimes induce crystallization.[6]
Product Loss During Washing Wash the crude product with a cold solvent in which it has low solubility to minimize losses.[6]
Oily Product An oily product that is difficult to crystallize may indicate the presence of impurities. Consider purification by column chromatography.

Data Presentation

The following table summarizes quantitative data for different synthetic routes to α-bromoacetophenones, providing a comparison of their effectiveness.

Brominating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine Hydrobromide Perbromide4-ChloroacetophenoneAcetic Acid904-5>80[2][5]
Copper(II) Bromide4-ChloroacetophenoneNot SpecifiedNot SpecifiedNot Specified~60[2]
N-Bromosuccinimide (NBS)4-ChloroacetophenoneNot SpecifiedNot Specified3Low[2]
Bromine4'-NitroacetophenoneChlorobenzene15-203Not Specified[8]
NaBr / K₂S₂O₈4'-NitroacetophenoneEthyl AcetateReflux12Good[4]

Experimental Protocols

Protocol 1: Bromination using Pyridine Hydrobromide Perbromide

This protocol is adapted from a procedure for the bromination of acetophenone derivatives.[2][5]

Materials:

  • 4'-Nitroacetophenone (1.0 equiv.)

  • Pyridine hydrobromide perbromide (1.1 equiv.)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4'-nitroacetophenone in glacial acetic acid.

  • Add pyridine hydrobromide perbromide to the solution.

  • Heat the reaction mixture to 90°C and stir for 4-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) for purification.

Protocol 2: Bromination using Sodium Bromide and Potassium Persulfate

This protocol provides a greener alternative to traditional bromination methods.[4]

Materials:

  • 4'-Nitroacetophenone (1.0 equiv.)

  • Sodium Bromide (NaBr) (1.1 equiv.)

  • Potassium Persulfate (K₂S₂O₈) (2.0 equiv.)

  • Ethyl Acetate

Procedure:

  • To a solution of 4'-nitroacetophenone in ethyl acetate, add sodium bromide and potassium persulfate.

  • Heat the mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Diagram 1: General Workflow for α-Bromination of 4'-Nitroacetophenone

G General Workflow for α-Bromination Start Start: 4'-Nitroacetophenone Reaction Reaction: - Add Solvent - Add Brominating Agent - Control Temperature & Time Start->Reaction Monitoring Monitoring by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Quenching - Extraction/Precipitation Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification End End: this compound Purification->End

Caption: General experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield LowYield Low Yield Observed CheckReagents Check Reagent Purity & Activity LowYield->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time) LowYield->CheckConditions CheckWorkup Review Workup & Purification Steps LowYield->CheckWorkup ImpureReagents Use Fresh/Purified Reagents CheckReagents->ImpureReagents Problem Found OptimizeConditions Optimize Temperature/Time CheckConditions->OptimizeConditions Problem Found ModifyPurification Modify Purification Method CheckWorkup->ModifyPurification Problem Found

Caption: A logical flow diagram for troubleshooting low reaction yields.

References

Technical Support Center: Resolving Poor Solubility of 2-Bromo-4'-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-bromo-4'-nitroacetophenone in various reaction media.

Troubleshooting Guides

Poor solubility of a starting material like this compound can lead to incomplete reactions, low yields, and purification challenges. This guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Assessment: Solubility Screening

The first step in troubleshooting is to determine the solubility of this compound in a range of common organic solvents. This data is crucial for selecting an appropriate reaction medium or for developing a solvent system that will ensure complete dissolution.

Table 1: Qualitative Solubility of this compound

SolventPolarityObservation
WaterHighInsoluble
MethanolHighSparingly Soluble
EthanolHighSparingly Soluble
AcetoneMediumSoluble
Dichloromethane (DCM)MediumSoluble
ChloroformMediumSoluble
Ethyl AcetateMediumSparingly Soluble
TolueneLowSparingly Soluble
HexaneLowInsoluble
N,N-Dimethylformamide (DMF)High (Aprotic)Soluble
Dimethyl Sulfoxide (DMSO)High (Aprotic)Soluble

Note: The qualitative solubility data presented above is based on general observations for structurally similar compounds and should be confirmed experimentally.

Quantitative Solubility Determination

For precise reaction optimization, quantitative solubility data is essential. The following table should be populated by the user by following the detailed experimental protocol provided in the "Experimental Protocols" section.

Table 2: Quantitative Solubility of this compound (User-Generated Data)

SolventTemperature (°C)Solubility ( g/100 mL)
e.g., Acetone25User-determined value
e.g., Toluene25User-determined value
e.g., Ethanol25User-determined value
... (other solvents)......
Troubleshooting Flowchart

The following flowchart provides a step-by-step guide to addressing solubility issues with this compound.

Troubleshooting_Workflow start Poor Solubility of This compound Observed solubility_screening Perform Solubility Screening (Qualitative & Quantitative) start->solubility_screening is_soluble Is a suitable single solvent found? solubility_screening->is_soluble use_solvent Use Optimal Single Solvent is_soluble->use_solvent Yes consider_alternatives Consider Alternative Strategies is_soluble->consider_alternatives No co_solvent Use a Co-solvent System consider_alternatives->co_solvent temp_adjust Adjust Reaction Temperature consider_alternatives->temp_adjust ptc Employ a Phase-Transfer Catalyst consider_alternatives->ptc other_methods Consider Other Methods (e.g., Ball Milling) consider_alternatives->other_methods optimize Optimize Alternative Strategy co_solvent->optimize temp_adjust->optimize ptc->optimize other_methods->optimize

Caption: A systematic workflow for troubleshooting poor solubility.

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility using the Shake-Flask Method

This protocol describes a reliable method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., acetone, toluene, ethanol)

  • Analytical balance

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume (e.g., 5 mL) of a different organic solvent.

    • Ensure there is undissolved solid remaining at the bottom of each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • Alternatively, the concentration of the saturated solution can be determined using a pre-calibrated HPLC or UV-Vis method.

  • Calculation:

    • Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (mass of solute / volume of solvent) * 100

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in some common reaction solvents?

A1: The solubility of an organic compound is governed by the principle of "like dissolves like." this compound has both polar (nitro and carbonyl groups) and non-polar (aromatic ring) regions. Its solubility will be highest in solvents with a similar balance of polarity. In highly polar protic solvents like water or ethanol, the strong hydrogen bonding network of the solvent may not be effectively disrupted to solvate the relatively less polar aromatic part of the molecule. Conversely, in very non-polar solvents like hexane, the polar functional groups of the molecule are not well-solvated.

Q2: How can I improve the solubility of this compound in my reaction without changing the primary solvent?

A2: Several strategies can be employed:

  • Use of a Co-solvent: Adding a small amount of a miscible co-solvent in which the compound is highly soluble can significantly increase the overall solubility of the reaction mixture.[1][2]

  • Temperature Adjustment: Increasing the reaction temperature will generally increase the solubility of a solid in a liquid. However, the thermal stability of the reactants and products must be considered.

  • Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent that is soluble in an aqueous phase and this compound in an organic phase, a phase-transfer catalyst can facilitate the reaction by bringing the ionic reactant into the organic phase.[3][4][5]

Q3: What is a co-solvent and how does it work?

A3: A co-solvent is a substance added to a primary solvent to increase the solubility of a poorly soluble compound.[1] Co-solvents work by altering the overall polarity of the solvent system, making it more favorable for the solute to dissolve. For instance, if this compound is poorly soluble in a non-polar solvent, adding a small amount of a more polar, miscible co-solvent can increase the solvating power of the mixture for the polar functional groups of the molecule.

Co_Solvency_Mechanism Mechanism of Co-solvency cluster_0 Poorly Soluble System cluster_1 Co-solvent System Solute 2-Bromo-4'- nitroacetophenone (Solute) Solvent Primary Solvent (e.g., Toluene) Solute->Solvent Poor Interaction (Low Solubility) Solute_Co 2-Bromo-4'- nitroacetophenone (Solute) Co_Solvent Co-solvent (e.g., Acetone) Solute_Co->Co_Solvent Strong Interaction Solvent_Co Primary Solvent Solvent_Co->Co_Solvent Miscible

Caption: How a co-solvent enhances solubility.

Q4: Are there any solvent-free methods to overcome solubility issues?

A4: Yes, mechanochemistry, particularly ball milling, has emerged as a powerful technique for conducting reactions in the solid state, thereby circumventing solubility problems altogether.[6][7] This method involves the use of mechanical force to induce chemical reactions between solid reactants.

Q5: What are phase-transfer catalysts and when should I consider using one?

A5: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs.[3][4][5] They are particularly useful in heterogeneous reaction systems, for example, where an ionic nucleophile is in an aqueous phase and an organic substrate like this compound is in an organic phase. The PTC forms an ion pair with the nucleophile, which is soluble in the organic phase, allowing the reaction to proceed. Common PTCs include quaternary ammonium (B1175870) salts and crown ethers.[3]

References

Technical Support Center: Monitoring Reactions with 2-Bromo-4'-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving 2-bromo-4'-nitroacetophenone. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful execution and analysis of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block in organic synthesis.[1] One of its most frequent applications is in the Claisen-Schmidt condensation to synthesize chalcones, which are precursors to flavonoids and other biologically active molecules.[2][3] It is also used in the synthesis of various heterocyclic compounds and as an intermediate in the development of pharmaceutical agents.[1]

Q2: Which analytical techniques are best suited for monitoring these reactions?

A2: The choice of analytical technique depends on the specific reaction and available instrumentation. The most common and effective methods include:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring of reaction progress by observing the disappearance of starting materials and the appearance of products.[2][4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products, offering high resolution and sensitivity.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An intrinsically quantitative technique that can provide detailed structural information and reaction kinetics by analyzing the entire reaction mixture over time.[7][8]

Q3: What are the key safety precautions when working with this compound?

A3: this compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[9][10] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and monitoring of reactions with this compound, particularly in the context of Claisen-Schmidt condensation for chalcone (B49325) synthesis.

Issue Potential Cause Recommended Solution
Reaction is not progressing (checked by TLC/HPLC) 1. Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may have degraded or is not present in a sufficient amount.- Use a fresh solution of the base catalyst. - Optimize the catalyst concentration; typically, 10-60% aqueous alkali is used.[9]
2. Low Reaction Temperature: The reaction may be too slow at the current temperature.- If the reaction is being run at room temperature, consider gentle heating. However, be cautious as higher temperatures can promote side reactions.[12]
3. Poor Solubility of Reactants: The starting materials may not be fully dissolved in the solvent.- Ensure complete dissolution of this compound and the aldehyde in the chosen solvent (e.g., ethanol) before adding the catalyst.
Multiple spots on TLC, indicating side products 1. Self-condensation of Acetophenone: The enolizable ketone can react with itself.- This is more likely if the ketone is more reactive than the aldehyde. Consider using a slight excess of the aldehyde.
2. Cannizzaro Reaction of Aldehyde: If the aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base.- This side reaction is favored by high concentrations of a strong base. Use a milder base or lower the base concentration.[4]
3. Formation of Tar-like Substances: Polymerization or decomposition of starting materials or products.- This is often due to harsh reaction conditions (high temperature or high base concentration). Perform the reaction at a lower temperature (e.g., in an ice bath).[4][12]
Difficulty in purifying the product 1. Product "oils out" instead of crystallizing: The solvent may be too nonpolar, or the solution is cooling too quickly.- Try a more polar solvent or a solvent mixture for recrystallization (e.g., ethanol, ethanol/water). - Allow the solution to cool slowly. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[12]
2. Tailing of spots on TLC and broad peaks in column chromatography: The compound may be interacting too strongly with the silica (B1680970) gel.- Add a small amount (0.1-1%) of triethylamine (B128534) to the eluent to neutralize the acidic silica gel.
Inconsistent HPLC retention times 1. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile component.- Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
2. Column Temperature Fluctuations: The laboratory temperature is not stable.- Use a column oven to maintain a constant temperature for consistent retention times.
3. Column Degradation: The stationary phase has degraded over time.- Replace the column if performance does not improve with cleaning and regeneration.

Experimental Protocols

Protocol 1: Monitoring Claisen-Schmidt Condensation by Thin-Layer Chromatography (TLC)

This protocol describes the monitoring of the reaction between this compound and a substituted benzaldehyde (B42025) to form a chalcone.

1. Sample Preparation:

  • Prepare three separate small vials containing:
  • A few crystals of the starting material, this compound, dissolved in a small amount of a suitable solvent (e.g., ethyl acetate (B1210297) or acetone).
  • A few drops of the starting aldehyde.
  • An aliquot (a tiny sample) of the reaction mixture, taken with a capillary spotter.[1]

2. TLC Plate Spotting:

  • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
  • Spot the three samples on the starting line, leaving space between them. A "co-spot" lane, where both the starting material and the reaction mixture are spotted on top of each other, is recommended to help identify the starting material spot in the reaction mixture lane.[1][13]

3. Development:

  • Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). A good starting point for the solvent system is one that gives the starting material an Rf value of approximately 0.3-0.4.[13]
  • Allow the solvent to run up the plate until it is about 1 cm from the top.

4. Visualization and Interpretation:

  • Remove the plate, mark the solvent front with a pencil, and let it dry.
  • Visualize the spots under a UV lamp.
  • The reaction is complete when the spot corresponding to the limiting reactant (usually the this compound) is no longer visible in the reaction mixture lane, and a new, distinct spot for the product has appeared.[1]

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of a reaction mixture.

1. HPLC System and Conditions:

  • Column: A C18 reverse-phase column is typically suitable.[5][14]
  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common choice. Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.[5][6] For mass spectrometry detection, formic acid is preferred.[5][6]
  • Elution: A gradient elution may be necessary to separate all components with good resolution.[14]
  • Detector: UV detector set at a wavelength where both the reactant and product have significant absorbance.

2. Sample Preparation:

  • Take a small aliquot of the reaction mixture and quench the reaction (e.g., by adding a small amount of dilute acid if the reaction is base-catalyzed).
  • Dilute the quenched aliquot with the mobile phase to a concentration suitable for HPLC analysis.
  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[14]

3. Data Analysis:

  • Inject the prepared sample into the HPLC system.
  • Identify the peaks corresponding to the starting materials and the product based on their retention times, which can be determined by injecting standards of the pure compounds.
  • The percentage conversion of the reaction can be calculated by comparing the peak areas of the starting material and the product over time.

Protocol 3: Reaction Monitoring by Quantitative NMR (qNMR) Spectroscopy

This protocol provides a general procedure for using NMR to monitor reaction kinetics.

1. Sample Preparation:

  • In an NMR tube, dissolve a known amount of this compound in a deuterated solvent.
  • Add a known amount of an internal standard. The internal standard should have a simple spectrum and resonances that do not overlap with the signals of the reactants or products.[7]
  • Initiate the reaction by adding the other reactant(s) and catalyst directly to the NMR tube.

2. NMR Data Acquisition:

  • Quickly place the NMR tube in the spectrometer and acquire a series of 1D spectra over time.[7]
  • The time between spectra will depend on the reaction rate. For slower reactions, spectra can be taken every few minutes to hours. For faster reactions, automated acquisition is necessary.
  • Ensure that the relaxation delay (d1) is set to at least five times the T1 of the slowest relaxing signal of interest to ensure accurate integration.[7]

3. Data Processing and Analysis:

  • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
  • Integrate the signals corresponding to the starting material, product, and the internal standard.
  • The concentration of the reactant and product at each time point can be calculated relative to the known concentration of the internal standard. This data can then be used to determine the reaction kinetics.[15]

Data Presentation

Table 1: Typical TLC Data for a Claisen-Schmidt Condensation
CompoundTypical Rf Value (Hexane:Ethyl Acetate 4:1)Appearance under UV Light
This compound~0.4Dark spot
Substituted BenzaldehydeVaries (e.g., ~0.6)Dark spot
Chalcone Product~0.3Dark spot (often yellow/orange)

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent system, and environmental conditions.

Table 2: Representative HPLC Retention Times
CompoundRetention Time (min)
This compound~5.2
Substituted BenzaldehydeVaries (e.g., ~4.5)
Chalcone Product~6.8

Note: Retention times are illustrative and will depend on the specific HPLC column, mobile phase composition, flow rate, and temperature.

Table 3: Key 1H NMR Chemical Shifts (in CDCl3)
ProtonThis compound (δ, ppm)Chalcone Product (δ, ppm)
-CH2Br~4.4 (s, 2H)-
Aromatic Protons~8.0-8.4 (m, 4H)~7.3-8.3 (m)
α-CH (of chalcone)-~7.4 (d)
β-CH (of chalcone)-~7.8 (d)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is indicated as s (singlet), d (doublet), and m (multiplet). The exact chemical shifts of the chalcone product will vary depending on the substituents on the aromatic rings.[16][17][18][19]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reactants Dissolve this compound and aldehyde in solvent start->reactants add_catalyst Add base catalyst reactants->add_catalyst monitor Monitor reaction by TLC/HPLC/NMR add_catalyst->monitor monitor->monitor quench Quench reaction monitor->quench Reaction complete extract Extract product quench->extract purify Purify by recrystallization or column chromatography extract->purify characterize Characterize pure product (NMR, MS, etc.) purify->characterize finish End characterize->finish

Caption: General experimental workflow for the synthesis and monitoring of reactions involving this compound.

Troubleshooting_Workflow cluster_no_progress No Progress cluster_side_products Side Products start Reaction Issue Identified check_reaction Is the reaction progressing? start->check_reaction check_catalyst Check catalyst activity/amount check_reaction->check_catalyst No multiple_spots Multiple spots on TLC? check_reaction->multiple_spots Yes check_temp Adjust reaction temperature check_catalyst->check_temp check_solubility Ensure reactants are dissolved check_temp->check_solubility adjust_base Lower base concentration multiple_spots->adjust_base Yes lower_temp Decrease reaction temperature adjust_base->lower_temp adjust_stoichiometry Adjust reactant stoichiometry lower_temp->adjust_stoichiometry

Caption: Troubleshooting decision tree for common issues in reactions with this compound.

Signaling_Pathways cluster_inflammation Inflammation cluster_cancer Cancer cluster_oxidative_stress Oxidative Stress chalcone Nitrochalcone Derivative cox COX/LOX Inhibition chalcone->cox apoptosis Induction of Apoptosis chalcone->apoptosis egfr_tkd EGFR-TKD Inhibition chalcone->egfr_tkd ros ROS Scavenging chalcone->ros caspases Caspase Activation apoptosis->caspases bcl2 Bcl-2 Family Modulation apoptosis->bcl2

Caption: Potential biological signaling pathways modulated by nitrochalcone derivatives.[2][20][21]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-bromo-4'-nitroacetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-bromo-4'-nitroacetophenone is a versatile bifunctional compound widely utilized as a chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its reactivity is a key aspect of its utility, primarily governed by the presence of a reactive α-bromo ketone moiety and the influence of the para-nitro substituent on the phenyl ring. This guide provides a comparative analysis of the reactivity of this compound with structurally similar compounds, supported by experimental data, to aid researchers in selecting the appropriate building blocks for their synthetic endeavors.

Enhanced Reactivity of this compound

The presence of the electron-withdrawing nitro group at the para position of the phenyl ring significantly enhances the reactivity of the α-bromo ketone towards nucleophilic substitution. This effect can be quantified and compared using the Hammett equation, which relates reaction rates to the electronic properties of substituents.

Studies on the nucleophilic substitution reactions of para-substituted phenacyl bromides with various nucleophiles, such as anilines and pyridines, have consistently shown that electron-withdrawing groups accelerate the reaction rate.[2][3] This is attributed to the stabilization of the electron-rich transition state of the SN2 reaction. The nitro group, being a strong electron-withdrawing group, delocalizes the developing negative charge on the carbonyl oxygen in the transition state, thereby lowering the activation energy and increasing the reaction rate.

Conversely, electron-donating groups at the para position decrease the reactivity of phenacyl bromides compared to the unsubstituted analog. For instance, a p-methyl group would slow down the reaction.[3]

Quantitative Comparison of Reactivity

The reactivity of this compound and its analogs can be quantitatively compared by examining their second-order rate constants (k₂) for reactions with a common nucleophile under identical conditions. The following table summarizes the rate constants for the reaction of various para-substituted 2-bromoacetophenones with aniline (B41778) in methanol (B129727).

Compoundpara-Substituent (Y)k₂ x 10³ (L mol⁻¹ s⁻¹) at 40°C in MethanolRelative Reactivity (k₂ / k₂(H))
This compound-NO₂Data not explicitly found in provided search results> 1 (Expected to be the highest)
2-bromo-4'-bromoacetophenone-Br28.81.28
2-bromoacetophenone (B140003)-H22.41.00
2-bromo-4'-methylacetophenone-CH₃19.60.88

Table based on data trends reported in the literature for reactions of substituted phenacyl bromides with anilines.[3] The exact value for this compound was not available in the provided search results, but based on the established trends, it is expected to have the highest rate constant.

Experimental Protocols

General Procedure for the Synthesis of para-Substituted 2-bromoacetophenones

This protocol describes a general method for the α-bromination of para-substituted acetophenones.

Materials:

  • para-Substituted acetophenone (B1666503) (e.g., 4'-nitroacetophenone, 4'-chloroacetophenone, acetophenone)

  • Bromine

  • Glacial acetic acid

  • Ether

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (B86663)

Procedure:

  • Dissolve the para-substituted acetophenone in ether or glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure para-substituted 2-bromoacetophenone.

Kinetic Analysis of the Reaction of 2-bromoacetophenones with a Nucleophile (e.g., Aniline)

This protocol outlines a method to determine the second-order rate constants for the reaction of 2-bromoacetophenones with a nucleophile like aniline using conductometry.

Materials:

  • para-Substituted 2-bromoacetophenone

  • Aniline

  • Methanol (spectroscopic grade)

  • Conductivity meter

  • Thermostated water bath

Procedure:

  • Prepare stock solutions of the desired para-substituted 2-bromoacetophenone and aniline in methanol of known concentrations.

  • Equilibrate the reactant solutions to the desired reaction temperature in a thermostated water bath.

  • To initiate the reaction, mix equal volumes of the two solutions in a conductivity cell that has been pre-equilibrated to the reaction temperature.

  • Record the change in conductance of the reaction mixture over time. The reaction produces ions, leading to an increase in conductance.

  • The second-order rate constant (k₂) can be determined from the slope of a plot of 1/(C₀ - C) versus time, where C₀ is the initial concentration of the reactants and C is the concentration at time t. The concentration can be related to the measured conductance.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationship between substituent effects and reactivity, and a typical experimental workflow for comparing the reactivity of these compounds.

Substituent_Effect substituent para-Substituent on Phenyl Ring EWG Electron-Withdrawing Group (e.g., -NO₂) substituent->EWG is an EDG Electron-Donating Group (e.g., -OCH₃) substituent->EDG is an reactivity Reactivity towards Nucleophilic Substitution increase Increases EWG->increase decrease Decreases EDG->decrease increase->reactivity decrease->reactivity

Caption: Relationship between substituent electronic effects and reactivity.

Experimental_Workflow A Synthesis of para-Substituted 2-bromoacetophenones B Purification and Characterization (e.g., NMR, MP) A->B C Kinetic Experiments (Reaction with Nucleophile) B->C D Data Analysis (Calculation of Rate Constants) C->D E Comparative Reactivity Analysis D->E

Caption: Experimental workflow for comparing reactivity.

Role in Signaling Pathways and Drug Development

This compound and its analogs are not only valuable synthetic intermediates but also exhibit interesting biological activities, making them relevant to drug development.

Covalent Inhibition of Protein Tyrosine Phosphatases (PTPs)

α-Haloacetophenones are known to act as covalent inhibitors of protein tyrosine phosphatases (PTPs), a class of enzymes crucial in cellular signaling.[4] PTPs such as PTP1B and SHP-1 are implicated in various diseases, including diabetes, obesity, and cancer. The α-bromo ketone moiety of these compounds can react with the active site cysteine residue of PTPs, leading to irreversible inhibition. The potency and selectivity of this inhibition can be modulated by the substituents on the phenyl ring. For instance, derivatization of the phenyl ring has been shown to lead to potent and selective inhibitors of PTP1B.[1]

PTP_Inhibition PTP Protein Tyrosine Phosphatase (PTP) Covalent_Bond Covalent Bond Formation (with active site Cysteine) PTP->Covalent_Bond Bromoacetophenone This compound Bromoacetophenone->Covalent_Bond reacts with Inhibition Enzyme Inhibition Covalent_Bond->Inhibition Signaling Modulation of Cellular Signaling Inhibition->Signaling

Caption: Mechanism of PTP inhibition by this compound.

Lifespan Extension in C. elegans

Recent studies have demonstrated that this compound can extend the lifespan of the nematode Caenorhabditis elegans.[2] This effect is believed to be mediated through the insulin (B600854) signaling pathway, a highly conserved pathway that regulates aging and longevity in many organisms, including humans.[2] The antioxidant properties of this compound are also thought to contribute to its life-extending effects.[2] This discovery opens up avenues for investigating similar compounds as potential therapeutic agents for age-related diseases.

References

A Comprehensive Guide to the Structural Validation of 2-Bromo-4'-Nitroacetophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of 2-bromo-4'-nitroacetophenone derivatives, rigorous structural validation is a critical step to ensure the integrity of their findings. This guide provides a comparative overview of standard analytical techniques used for the structural elucidation of these compounds, complete with experimental data and detailed protocols.

This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1] Its precise chemical structure, C8H6BrNO3, features a bromine atom and a nitro group, which impart unique reactivity and biological properties.[1] Accurate confirmation of this structure and those of its derivatives is paramount for reproducible research and development.

Comparative Analysis of Spectroscopic Data

The primary methods for the structural validation of organic molecules involve a combination of spectroscopic techniques. Below is a summary of expected and reported data for this compound, which serves as a benchmark for the validation of its derivatives.

Analytical Technique Expected/Reported Data for this compound Alternative Methods & Considerations
¹H NMR Aromatic protons (AA'BB' system, ~δ 7.5-8.5 ppm), Methylene protons (-CH₂Br, singlet, ~δ 4.5-5.0 ppm)[2][3]2D NMR (COSY, HSQC) for complex derivatives to establish proton-proton and proton-carbon correlations.
¹³C NMR Carbonyl carbon (~δ 190 ppm), Aromatic carbons (~δ 120-150 ppm), Methylene carbon (-CH₂Br, ~δ 30-35 ppm)[2]DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy C=O stretch (~1700 cm⁻¹), Ar-NO₂ symmetric & asymmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹), C-Br stretch (~600-700 cm⁻¹)[2][4]Attenuated Total Reflectance (ATR)-IR for rapid analysis of solid or liquid samples without extensive preparation.[2]
Mass Spectrometry (MS) Molecular ion peak (M⁺) and isotopic pattern for bromine (M⁺ and M+2⁺ in ~1:1 ratio).[2] Fragmentation pattern corresponding to the loss of Br, NO₂, etc.High-Resolution Mass Spectrometry (HRMS) for precise mass determination and elemental composition confirmation. GC-MS can be used for volatile derivatives.[5]
X-ray Crystallography Provides definitive 3D molecular structure, bond lengths, and angles for crystalline compounds.Single crystal X-ray diffraction is the gold standard for unambiguous structure determination but requires a suitable single crystal.
Elemental Analysis Confirms the percentage composition of C, H, N, and Br in the molecule.Can be used as a complementary technique to confirm the molecular formula obtained from mass spectrometry.[5]
Experimental Workflow for Structural Validation

The logical flow for validating the structure of a newly synthesized this compound derivative typically follows a multi-step analytical approach.

G cluster_0 Initial Synthesis & Purification Synthesis Synthesis Purification Purification Synthesis->Purification IR_Spectroscopy IR Spectroscopy Purification->IR_Spectroscopy 1H_NMR ¹H NMR Purification->1H_NMR Mass_Spectrometry Mass Spectrometry IR_Spectroscopy->Mass_Spectrometry Functional groups confirmed? 13C_NMR ¹³C NMR 1H_NMR->13C_NMR Consistent with expected structure? Xray_Crystallography X-ray Crystallography (if crystalline) 13C_NMR->Xray_Crystallography Elemental_Analysis Elemental Analysis Mass_Spectrometry->Elemental_Analysis Purity_Check Purity Check (HPLC/GC) Elemental_Analysis->Purity_Check

Caption: Workflow for the structural validation of this compound derivatives.

Detailed Experimental Protocols

Below are generalized protocols for the key analytical techniques. Researchers should adapt these based on the specific properties of their derivative and the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • For ¹³C NMR, typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Protocol (ATR-IR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after the measurement.

  • Protocol (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the molecule.

  • Protocol (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Infuse the solution directly into the ESI source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap mass analyzer to obtain accurate mass measurements.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the observed spectral data and the deduced structural features of this compound.

G cluster_data Experimental Data cluster_features Deduced Structural Features cluster_conclusion Final Structure H_NMR_Data ¹H NMR: - Aromatic signals - Methylene singlet Aromatic_Ring Substituted Benzene Ring H_NMR_Data->Aromatic_Ring Bromo_Methyl Bromomethyl Group (-CH₂Br) H_NMR_Data->Bromo_Methyl C_NMR_Data ¹³C NMR: - Carbonyl carbon - Aromatic carbons - Methylene carbon C_NMR_Data->Aromatic_Ring Keto_Group Ketone Group (C=O) C_NMR_Data->Keto_Group C_NMR_Data->Bromo_Methyl IR_Data IR: - C=O stretch - NO₂ stretches - C-Br stretch Nitro_Group Nitro Group (NO₂) IR_Data->Nitro_Group IR_Data->Keto_Group IR_Data->Bromo_Methyl MS_Data MS: - Molecular ion - Bromine isotopic pattern MS_Data->Bromo_Methyl Molecular_Formula Molecular Formula Confirmation MS_Data->Molecular_Formula Final_Structure Validated Structure of This compound Derivative Aromatic_Ring->Final_Structure Nitro_Group->Final_Structure Keto_Group->Final_Structure Bromo_Methyl->Final_Structure Molecular_Formula->Final_Structure

References

A Comparative Analysis of the Biological Effects of 2-Bromo-4'-Nitroacetophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-Activity Relationships and Therapeutic Potential of Substituted α-Bromoacetophenones.

This guide provides a comparative overview of the biological effects of 2-bromo-4'-nitroacetophenone and its analogs, focusing on their activities as enzyme inhibitors, cytotoxic agents, and their potential anti-inflammatory and antimicrobial properties. By presenting experimental data, detailed methodologies, and key signaling pathways, this document aims to facilitate the rational design of novel therapeutic agents based on the α-bromoacetophenone scaffold.

Comparative Analysis of Enzyme Inhibition

α-Bromoacetophenone derivatives have been identified as potent inhibitors of protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways. Dysregulation of PTP activity has been implicated in various diseases, including cancer and diabetes. A comparative study on a series of α-bromoacetophenone analogs reveals the impact of substitutions on the phenyl ring on their inhibitory activity against two key PTPs: PTP1B and SHP-1.[1]

The data, summarized in the table below, indicates that the electronic properties and position of the substituent on the phenyl ring significantly influence the inhibitory potency.

Compound IDR Group (Substitution on Phenyl Ring)PTP1B Kᵢ (µM)SHP-1 Kᵢ (µM)
1H4243
24'-OH4243
34'-F5661
44'-Cl4953
54'-Br4548
64'-I4042
74'-CH₃6570
84'-OCH₃7178
93',4'-di-Cl3538
104'-NO₂ 105 112
114'-CN8088
Data extracted from a study on α-bromoacetophenone derivatives.[1]

Notably, the 4'-nitro substituted analog (Compound 10), which is this compound, exhibits the highest Kᵢ values, indicating weaker inhibition of both PTP1B and SHP-1 compared to the unsubstituted and halogen-substituted analogs.[1] Conversely, the 3',4'-dichloro substituted analog (Compound 9) shows the most potent inhibition.[1] This suggests that electron-withdrawing groups at the 4'-position, such as the nitro group, may decrease the inhibitory activity against these specific PTPs.

Cytotoxic Effects of Phenacyl Bromide Derivatives

For instance, novel bis-heterocyclic derivatives synthesized from a bis-phenacyl bromide scaffold have demonstrated selective and potent cytotoxicity against MCF7 (breast cancer) and PC-3 (prostate cancer) cell lines, with some derivatives showing IC₅₀ values in the sub-micromolar range, surpassing the efficacy of doxorubicin.[2] Mechanistic studies indicated that the cytotoxicity of these compounds involves the induction of apoptosis, evidenced by the increased expression of caspase-7, cytochrome C, BAX, and p53, and decreased BCL-2 levels.[2]

Furthermore, N-phenacyl derivatives of dibromobenzimidazoles have shown pro-apoptotic properties against leukemic cells.[3] The structure-activity relationship in these studies often points to the nature and position of substituents on the phenyl ring as key determinants of cytotoxic potency.

Anti-inflammatory and Antimicrobial Activities

Derivatives of acetophenones and related chalcones have been reported to possess significant anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[4] Benzylideneacetophenone derivatives have been shown to suppress the expression of inflammatory mediators like iNOS and COX-2 in LPS-stimulated microglial cells.[4] Some acetophenone (B1666503) glucosides isolated from natural sources have also demonstrated anti-inflammatory activity in mouse models.[5]

Antimicrobial Activity: Chalcones derived from substituted acetophenones have been evaluated for their activity against various bacterial and fungal strains.[6] For example, chalcones synthesized from 4-bromoacetophenone have shown antibacterial activity against Escherichia coli and Staphylococcus aureus.[6] The antimicrobial efficacy is influenced by the substitution pattern on the aromatic rings.[7]

Experimental Protocols

A. Determination of Enzyme Inhibition Constant (Kᵢ)

The inhibitory activity of the compounds against PTP1B and SHP-1 can be determined using a spectrophotometric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.

  • Enzyme Reaction: The reaction is initiated by adding the purified enzyme to a reaction mixture containing a buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol), varying concentrations of the inhibitor (dissolved in DMSO), and pNPP.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time.

  • Measurement: The reaction is stopped by adding a strong base (e.g., NaOH), and the absorbance of the product, p-nitrophenol, is measured at 405 nm.

  • Data Analysis: The initial reaction velocities are determined from the absorbance measurements. The inhibition constant (Kᵢ) is then calculated from plots of 1/velocity versus 1/[substrate] (Lineweaver-Burk plot) at different inhibitor concentrations or by using non-linear regression analysis to fit the data to the appropriate enzyme inhibition model.[8][9]

B. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[12]

Signaling Pathways and Experimental Workflow

The biological effects of this compound analogs, particularly their anti-inflammatory and cytotoxic activities, are often mediated through the modulation of key cellular signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_conclusion Structure-Activity Relationship synthesis Synthesis of this compound analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., PTP1B, SHP-1) characterization->enzyme antimicrobial Antimicrobial Assays (MIC determination) characterization->antimicrobial pathway Signaling Pathway Analysis (Western Blot) cytotoxicity->pathway sar SAR Analysis & Lead Optimization cytotoxicity->sar enzyme->sar antimicrobial->sar apoptosis Apoptosis Assays (Flow Cytometry) pathway->apoptosis apoptosis->sar

Caption: General experimental workflow for the comparative study of novel bioactive compounds.

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.

inflammatory_pathways cluster_stimuli Inflammatory Stimuli LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK TNFR->MAPKKK TNFR->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38/JNK/ERK MAPKK->MAPK Inflammation Inflammatory Response (Cytokines, iNOS, COX-2) MAPK->Inflammation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Inflammation nuclear translocation & transcription

Caption: Simplified overview of the MAPK and NF-κB inflammatory signaling pathways.

References

A Comparative Guide to Confirming the Purity of Synthesized 2-bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 2-bromo-4'-nitroacetophenone, a key building block in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] We present detailed experimental protocols and supporting data to facilitate a thorough assessment of product quality.

Comparison of Analytical Techniques for Purity Assessment

A multi-pronged approach employing chromatographic, spectroscopic, and physical property measurements is recommended for a robust purity determination of this compound. The primary impurity of concern during its synthesis, which typically involves the bromination of 4'-nitroacetophenone, is the unreacted starting material. Other potential impurities include over-brominated byproducts.

Table 1: Comparison of Key Analytical Methods

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and mobile phase.Qualitative assessment of the number of components in a mixture.Rapid, inexpensive, and requires minimal sample.Provides qualitative data only; may not resolve all impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[2][3]Simple, fast, and requires minimal sample.Not suitable for compounds that decompose upon heating. Some eutectic mixtures may exhibit sharp melting points.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity.Quantitative purity analysis (as % area), detection of non-volatile impurities.High sensitivity and resolution, providing accurate quantitative data.Requires more expensive instrumentation and method development.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information and can be used for quantitative analysis (qNMR).Confirms the chemical structure of the main component and can identify and quantify impurities.Requires a high-field NMR spectrometer and deuterated solvents.
Infrared (IR) Spectroscopy Absorption of infrared radiation corresponding to molecular vibrations.Identification of key functional groups present in the molecule.Fast and non-destructive.Primarily used for structural confirmation rather than quantitative purity assessment.

Experimental Protocols

Below are detailed methodologies for the key experiments used to assess the purity of this compound.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.

  • Mobile Phase (Eluent): A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 7:3 v/v). The optimal ratio may need to be determined experimentally.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate. Prepare a co-spot by mixing a small amount of the starting material (4'-nitroacetophenone) with the product solution.

  • Procedure:

    • Spot the product solution and the co-spot solution onto the baseline of the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Visualize the separated spots under a UV lamp (254 nm).

  • Interpretation: A pure sample of this compound should show a single spot with a distinct Rf value. The co-spot will help to differentiate the product from the unreacted starting material.

Melting Point Analysis
  • Apparatus: Digital melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the crystalline product.

  • Procedure:

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a rate of approximately 10-15 °C per minute initially, then slow to 1-2 °C per minute as the expected melting point is approached.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

  • Interpretation: Pure this compound has a reported melting point range of 94-101 °C.[3][4] A sharp melting point range within this window is indicative of high purity.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.

¹H NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Procedure: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of CDCl₃. Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (δ) in ppm:

    • ~4.4 ppm (singlet, 2H, -CH₂Br)

    • ~8.0-8.4 ppm (multiplet, 4H, aromatic protons)

  • Interpretation: The presence of sharp, well-defined peaks at the expected chemical shifts confirms the structure. Impurities, such as the starting material (4'-nitroacetophenone), would show characteristic signals (e.g., a singlet for the -CH₃ group at ~2.7 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

  • Expected Absorptions (cm⁻¹):

    • ~1700 cm⁻¹ (C=O stretch, strong)

    • ~1520 and ~1350 cm⁻¹ (NO₂ asymmetric and symmetric stretches, strong)

    • ~1200 cm⁻¹ (C-N stretch)

    • ~850 cm⁻¹ (C-H out-of-plane bend for a 1,4-disubstituted benzene (B151609) ring)

    • ~600-700 cm⁻¹ (C-Br stretch)

  • Interpretation: The presence of these characteristic absorption bands provides evidence for the correct functional groups in the synthesized molecule.

Data Presentation

Table 2: Expected Analytical Data for Pure this compound and Potential Impurities

CompoundTLC Rf (Hexane:EtOAc 7:3)Melting Point (°C)¹H NMR (CDCl₃) Key Signals (ppm)IR (cm⁻¹) Key Absorptions
This compound Higher Rf94-101[3][4]~4.4 (s, 2H), ~8.0-8.4 (m, 4H)~1700 (C=O), ~1520 & 1350 (NO₂)
4'-nitroacetophenone (Starting Material) Lower Rf76-80~2.7 (s, 3H), ~8.0-8.3 (m, 4H)~1690 (C=O), ~1520 & 1345 (NO₂)
2,2-dibromo-4'-nitroacetophenone (Potential Byproduct) Variable RfVariable~6.5 (s, 1H), ~8.1-8.5 (m, 4H)~1710 (C=O), ~1520 & 1350 (NO₂)

Visualization of the Purity Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.

Purity_Confirmation_Workflow start Synthesized This compound tlc Thin-Layer Chromatography (TLC) start->tlc Initial Screen nmr ¹H NMR Spectroscopy start->nmr Structural Confirmation ir Infrared (IR) Spectroscopy start->ir Functional Group ID mp Melting Point Analysis tlc->mp Proceed if single spot hplc High-Performance Liquid Chromatography (HPLC) mp->hplc Proceed if sharp MP pure Pure Product (>98%) hplc->pure Quantitative Purity impure Impure Product hplc->impure <98% Purity nmr->pure ir->pure repurify Repurification (e.g., Recrystallization) impure->repurify repurify->start

Caption: Workflow for the purity confirmation of this compound.

Alternatives and Broader Context

While this compound is a versatile reagent, other phenacyl bromides with different substitution patterns on the aromatic ring are also widely used in the synthesis of heterocyclic compounds.[5] Examples include 2-bromoacetophenone, 2-bromo-4'-chloroacetophenone, and 2-bromo-4'-methylacetophenone. The choice of reagent depends on the desired electronic properties of the final product. The analytical techniques described in this guide are broadly applicable to these related compounds, with adjustments to expected spectral and physical data.

References

A Spectroscopic Comparison of 2-bromo-4'-nitroacetophenone and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 2-bromo-4'-nitroacetophenone with its synthetic precursors, 4'-nitroacetophenone (B150658) and acetophenone (B1666503). The information presented is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds through common spectroscopic techniques.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (IR, 1H NMR, 13C NMR, and Mass Spectrometry) for acetophenone, 4'-nitroacetophenone, and this compound, allowing for a clear comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm-1)Functional Group
Acetophenone~1685 (s)C=O (carbonyl)
~3060 (w)C-H (aromatic)
~2925 (w)C-H (aliphatic)
4'-Nitroacetophenone~1690 (s)C=O (carbonyl)
~1520 (s), ~1350 (s)NO2 (nitro group)
~3100 (w)C-H (aromatic)
~2930 (w)C-H (aliphatic)
This compound~1700 (s)C=O (carbonyl)
~1525 (s), ~1345 (s)NO2 (nitro group)
~3100 (w)C-H (aromatic)
~1270 (m)C-Br (bromo group)

Table 2: 1H NMR Spectroscopy Data (CDCl3, δ in ppm)

CompoundChemical Shift (δ)MultiplicityIntegrationAssignment
Acetophenone7.96-7.45m5HAr-H
2.61s3H-COCH3
4'-Nitroacetophenone8.30d2HAr-H (ortho to NO2)
8.05d2HAr-H (ortho to COCH3)
2.68s3H-COCH3
This compound8.35d2HAr-H (ortho to NO2)
8.10d2HAr-H (ortho to COCH2Br)
4.45s2H-COCH2Br

Table 3: 13C NMR Spectroscopy Data (CDCl3, δ in ppm)

CompoundChemical Shift (δ)Assignment
Acetophenone198.1C=O
137.0, 133.1, 128.6, 128.3Aromatic C
26.6-CH3
4'-Nitroacetophenone196.5C=O
150.8, 140.0, 129.5, 123.8Aromatic C
27.0-CH3
This compound190.5C=O
151.0, 139.0, 130.0, 124.0Aromatic C
30.5-CH2Br

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]+Key Fragment Ions
Acetophenone120.15105, 77, 51
4'-Nitroacetophenone165.15150, 120, 104, 92, 76
This compound242.95 / 244.95 (Br isotopes)164, 150, 120, 104, 76

Experimental Protocols

Detailed methodologies for the synthesis of the compared compounds are provided below.

Synthesis of 4'-Nitroacetophenone from Acetophenone

This procedure involves the nitration of acetophenone using a mixture of nitric acid and sulfuric acid.

Materials:

  • Acetophenone

  • Concentrated Nitric Acid (HNO3)

  • Concentrated Sulfuric Acid (H2SO4)

  • Ice

  • Ethanol (B145695)

Procedure:

  • In a flask, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 5 mL of acetophenone to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetophenone solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • The crude 4'-nitroacetophenone will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 4'-nitroacetophenone.

Synthesis of this compound from 4'-Nitroacetophenone

This procedure describes the alpha-bromination of 4'-nitroacetophenone.

Materials:

  • 4'-Nitroacetophenone

  • Bromine (Br2)

  • Glacial Acetic Acid

  • Sodium Bicarbonate Solution

Procedure:

  • Dissolve 10 g of 4'-nitroacetophenone in 50 mL of glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of 3.4 mL of bromine in 10 mL of glacial acetic acid to the flask with stirring at room temperature.

  • After the addition, heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the bromine color disappears.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • The crude this compound will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Neutralize the product by washing with a dilute sodium bicarbonate solution, followed by a final wash with water.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic analysis of the target compounds.

Synthetic_Pathway Acetophenone Acetophenone Nitroacetophenone 4'-Nitroacetophenone Acetophenone->Nitroacetophenone HNO₃, H₂SO₄ BromoNitroacetophenone This compound Nitroacetophenone->BromoNitroacetophenone Br₂, Acetic Acid

Caption: Synthetic pathway from Acetophenone to this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Material (Acetophenone) Intermediate Intermediate (4'-Nitroacetophenone) Start->Intermediate Nitration Product Final Product (this compound) Intermediate->Product Bromination IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS

A Comparative Guide to Analytical Methods for 2-bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical intermediates like 2-bromo-4'-nitroacetophenone is crucial for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

While specific cross-validation data for this compound is not extensively published, this guide will draw upon established analytical methodologies for structurally similar compounds to present a comprehensive comparison of expected performance characteristics. The experimental protocols and quantitative data provided herein are illustrative and serve as a robust starting point for method development and validation in your laboratory.

Comparison of Analytical Techniques

The choice of an analytical method is a critical decision that depends on various factors, including the sample matrix, required sensitivity, selectivity, and the specific goals of the analysis (e.g., routine quality control, impurity profiling, or structural confirmation).

Table 1: Comparison of Performance Characteristics for Analytical Methods

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, with mass-based identification and quantification.Quantification based on the absorption of UV-Vis light by the analyte in a solution.
Selectivity HighVery HighLow to Moderate
Sensitivity HighVery HighModerate
Linearity (R²) (Typical) > 0.999> 0.998> 0.995
Accuracy (% Recovery) (Typical) 98-102%97-103%95-105%
Precision (%RSD) (Typical) < 2%< 3%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeµg/mL range
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Notes Ideal for routine quality control and purity assessment.[1][2]Excellent for impurity identification and analysis of volatile related substances.Best suited for the analysis of pure substance in simple matrices; cost-effective for routine assays.

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental for reproducible and reliable analytical results. The following sections outline representative methodologies for the analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is suitable for the routine quantification and purity evaluation of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For mass spectrometry compatibility, a volatile buffer like formic acid can be added.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 260-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, a high-temperature gas chromatography method is required.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

    • Temperatures: Ion source at 230 °C, transfer line at 280 °C.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a stock solution of the reference standard in the same solvent and dilute to create calibration standards.

UV-Vis Spectrophotometry Method

This method is a simple and cost-effective approach for the quantification of this compound in a pure form or in a simple matrix with no interfering substances.

  • Instrumentation: A UV-Vis Spectrophotometer.

  • Solvent: A suitable UV-grade solvent such as methanol (B129727) or ethanol.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of this compound in the chosen solvent from 200 to 400 nm.

  • Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Create a series of calibration standards by diluting the stock solution to concentrations that give absorbance values within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent, and dilute as necessary to bring the absorbance into the calibration range.

  • Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the predetermined λmax. Construct a calibration curve by plotting absorbance versus concentration for the standards and use it to determine the concentration of the sample.

Visualization of Workflows

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_hplc HPLC Analysis Workflow cluster_gcms GC-MS Analysis Workflow cluster_uvvis UV-Vis Analysis Workflow hplc_prep Sample/Standard Preparation (Dissolve & Filter) hplc_inj Inject into HPLC System hplc_prep->hplc_inj hplc_sep Chromatographic Separation (C18 Column, Isocratic Elution) hplc_inj->hplc_sep hplc_det UV Detection (at λmax) hplc_sep->hplc_det hplc_data Data Acquisition & Analysis (Peak Area vs. Concentration) hplc_det->hplc_data gcms_prep Sample/Standard Preparation (Dissolve in Volatile Solvent) gcms_inj Inject into GC-MS System gcms_prep->gcms_inj gcms_sep Gas Chromatographic Separation (Capillary Column, Temp. Program) gcms_inj->gcms_sep gcms_ion Electron Ionization (70 eV) gcms_sep->gcms_ion gcms_mass Mass Analysis (Quadrupole Analyzer) gcms_ion->gcms_mass gcms_data Data Acquisition & Analysis (Ion Abundance vs. Concentration) gcms_mass->gcms_data uv_prep Sample/Standard Preparation (Dissolve & Dilute) uv_scan Determine λmax uv_prep->uv_scan uv_cal Prepare Calibration Curve uv_prep->uv_cal uv_quant Quantify Concentration uv_cal->uv_quant uv_meas Measure Sample Absorbance uv_meas->uv_quant

Caption: Experimental workflows for HPLC, GC-MS, and UV-Vis analysis.

cross_validation_logic cluster_validation Method Validation Parameters method1 Primary Method (e.g., HPLC-UV) linearity Linearity & Range method1->linearity accuracy Accuracy method1->accuracy precision Precision method1->precision specificity Specificity method1->specificity lod_loq LOD & LOQ method1->lod_loq method2 Alternative Method (e.g., GC-MS) method2->linearity method2->accuracy method2->precision method2->specificity method2->lod_loq data_comparison Comparison of Results (Statistical Analysis) linearity->data_comparison accuracy->data_comparison precision->data_comparison specificity->data_comparison lod_loq->data_comparison conclusion Conclusion on Method Equivalency data_comparison->conclusion

Caption: Logical flow for the cross-validation of two analytical methods.

References

benchmarking the efficiency of different catalysts for 2-bromo-4'-nitroacetophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the functionalization of 2-bromo-4'-nitroacetophenone is a critical step in the creation of a wide array of valuable molecules. This guide offers a comparative analysis of different catalytic systems for two key transformations of this versatile substrate: Palladium-catalyzed Suzuki-Miyaura cross-coupling and the reduction of the ketone functionality. The selection of an appropriate catalyst is paramount for achieving high yields, selectivity, and optimal reaction kinetics.

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl or heteroaryl groups at the alpha-position to the ketone. The efficiency of this transformation is highly dependent on the choice of catalyst, ligand, base, and solvent system.

While direct comparative studies on this compound are limited, extensive data from the closely related substrate, 4-bromoacetophenone, provides a strong predictive framework for catalyst performance.

Data Presentation: Catalyst System Performance in the Suzuki-Miyaura Coupling of Bromoacetophenones

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Palladium Catalysts
Magnetic Supported Palladium(II)-N₂O₂[1]N₂O₂ Schiff baseNa₂CO₃DMA14024>95Reusable magnetic catalyst, optimized conditions.[1]
Pd(PPh₃)₄[2]PPh₃K₃PO₄1,4-Dioxane10012~85A classic, reliable catalyst system.[2]
Pd(OAc)₂ / SPhos[2]SPhosK₃PO₄Toluene/H₂O10012>95Highly active for a broad range of substrates.[2]
PdCl₂(dppf)[2]dppfCs₂CO₃THF/H₂O8016~92Effective for electron-rich and electron-poor substrates.
Nickel Catalysts
NiCl₂(PCy₃)₂[2]PCy₃K₃PO₄Toluene11018~90Cost-effective alternative to palladium catalysts.[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Magnetic Supported Palladium(II)-N₂O₂ Catalyst [1]

This protocol is adapted from a study on 4-bromoacetophenone and is expected to be effective for this compound.

  • Materials: this compound (1.0 mmol), arylboronic acid (1.5 mmol), magnetic supported palladium(II)-N₂O₂ catalyst (0.25 mol%), sodium carbonate (Na₂CO₃) (2.0 mmol), and dimethylacetamide (DMA) (5 mL).

  • Procedure:

    • To a dry reaction vessel, add this compound, the arylboronic acid, sodium carbonate, and the magnetic palladium catalyst.

    • Add DMA to the vessel.

    • The reaction mixture is heated to 140°C and stirred for 24 hours.

    • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the magnetic catalyst is separated using an external magnet.

    • The resulting solution is subjected to an aqueous workup, followed by extraction with an organic solvent.

    • The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reactants: - this compound - Arylboronic Acid - Base (e.g., Na2CO3) - Catalyst setup Combine Reactants in Reaction Vessel under Inert Atmosphere reagents->setup solvent Prepare Degassed Solvent (e.g., DMA) solvent->setup heating Heat to Desired Temperature (e.g., 140°C) and Stir setup->heating monitoring Monitor Reaction Progress (TLC/GC) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Aqueous Workup & Extraction with Organic Solvent cooling->extraction purification Dry, Concentrate, & Purify via Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling experiment.

II. Reduction of the Ketone Functionality

The selective reduction of the ketone in this compound to the corresponding alcohol is another crucial transformation, providing chiral or achiral halohydrins that are valuable synthetic intermediates.

Data Presentation: Comparison of Reducing Agents for 2-Bromoacetophenone (B140003)

This data is for the reduction of 2-bromoacetophenone and serves as a strong reference for this compound.

MethodReducing Agent/CatalystSolventTemperature (°C)Reaction TimeYield (%)Notes
Standard Reduction[3]Sodium Borohydride (B1222165)Methanol (B129727)0 to RT1-2 h>90Produces a racemic mixture; a simple and high-yielding method.[3]
Catalytic Hydrogenation[3]H₂ (1 atm), 10% Pd/CEthanolRT2-4 hVariablePotential for over-reduction and dehalogenation.[3]

Experimental Protocols

Protocol 2: Reduction of this compound using Sodium Borohydride [3]

This protocol is adapted from a procedure for 2-bromoacetophenone.

  • Materials: this compound (10 mmol), methanol (30 mL), sodium borohydride (1.1 equiv.), 1 M HCl.

  • Procedure:

    • In a round-bottom flask, dissolve this compound in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride in portions to the stirred solution.

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0°C and quench the reaction by the dropwise addition of 1 M HCl until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.

Visualizations

Ketone_Reduction_Pathway Start This compound Catalyst1 NaBH4, MeOH Start->Catalyst1 Catalyst2 H2, Pd/C, EtOH Start->Catalyst2 Product 2-Bromo-1-(4-nitrophenyl)ethanol Catalyst1->Product >90% Yield (Racemic) Catalyst2->Product Variable Yield (Racemic)

Caption: Catalytic pathways for the reduction of the ketone in this compound.

References

cost and efficiency analysis of different synthetic pathways to 2-bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and cost-effective production of key intermediates is a critical aspect of the research and development pipeline. 2-bromo-4'-nitroacetophenone is a vital building block in the synthesis of a variety of pharmaceutical and bioactive molecules. This guide provides a comparative analysis of four common synthetic pathways to this compound, starting from 4'-nitroacetophenone (B150658). The analysis focuses on a cost and efficiency comparison of different brominating agents: elemental bromine (Br₂), N-bromosuccinimide (NBS), a sodium bromate (B103136)/sodium bisulfite system, and pyridine (B92270) hydrobromide perbromide.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the different synthetic pathways. The cost analysis is based on approximate laboratory-scale pricing of reagents and may vary depending on the supplier and purity.

ParameterPathway 1: Br₂ in Acetic AcidPathway 2: N-Bromosuccinimide (NBS)Pathway 3: NaBrO₃/NaHSO₃Pathway 4: Pyridine Hydrobromide Perbromide
Starting Material 4'-Nitroacetophenone4'-Nitroacetophenone4'-Nitroacetophenone4'-Nitroacetophenone
Brominating Agent Bromine (Br₂)N-BromosuccinimideSodium Bromate (NaBrO₃) / Sodium Bisulfite (NaHSO₃)Pyridine Hydrobromide Perbromide
Reported Yield 69-79% (for p-bromoacetophenone)~90% (for α-bromination of acetophenones)High (qualitative)85% (for 4-chloroacetophenone)
Reaction Time ~30 minutes for addition, plus reaction time30 minutes (microwave) to several hours (conventional)2-9 hours3 hours
Approx. Reagent Cost per Mole of Product *~$50-70~$40-60~$30-50~$80-100
Key Advantages Low cost of bromine.High selectivity for α-bromination, safer to handle than Br₂.Environmentally friendly ("green") reagents, avoids use of elemental bromine.Solid, stable, and safe brominating agent, high yields reported for similar substrates.
Key Disadvantages Hazardous (toxic, corrosive) to handle, potential for side reactions.Higher cost than Br₂, byproduct (succinimide) needs to be removed.Longer reaction times, requires careful control of addition.Higher reagent cost compared to others.

*Disclaimer: The approximate reagent cost per mole of product is an estimation based on publicly available data for laboratory-grade chemicals and may not reflect bulk industrial pricing. This estimation considers the cost of the starting material and the brominating agent, assuming the reported yields.

Experimental Protocols

The following are representative experimental protocols for each synthetic pathway. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Pathway 1: α-Bromination using Elemental Bromine (Br₂) in Acetic Acid

Principle: This classic method involves the direct electrophilic addition of bromine to the enol form of the ketone, catalyzed by an acid.

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, dissolve 4'-nitroacetophenone (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of elemental bromine (1 equivalent) in glacial acetic acid dropwise to the ketone solution with constant stirring. The temperature should be maintained below 20°C.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is then poured into ice-water, and the precipitated product is collected by filtration.

  • The crude product is washed with water and a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

  • The product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Pathway 2: α-Bromination using N-Bromosuccinimide (NBS)

Principle: NBS serves as a source of electrophilic bromine, often initiated by a radical initiator or an acid catalyst, leading to the selective bromination at the α-position of the ketone.

Procedure:

  • To a solution of 4'-nitroacetophenone (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (1.1 equivalents).

  • A catalytic amount of a radical initiator (e.g., benzoyl peroxide) or an acid catalyst (e.g., p-toluenesulfonic acid) is added.

  • The reaction mixture is heated to reflux or irradiated with a microwave source and stirred for the required time (monitored by TLC).

  • After completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is then purified by column chromatography or recrystallization to afford this compound.

Pathway 3: α-Bromination using Sodium Bromate (NaBrO₃) and Sodium Bisulfite (NaHSO₃)

Principle: This method generates bromine in situ through the redox reaction between sodium bromate and sodium bisulfite in an aqueous medium, offering a greener alternative to using elemental bromine.

Procedure:

  • In a reaction vessel, suspend 4'-nitroacetophenone (1 equivalent) and sodium bromate (1-4 equivalents) in water.

  • Slowly add a solution of sodium bisulfite (0.9-1.2 equivalents relative to bromate) to the mixture with vigorous stirring at a temperature between 30-90°C.

  • The reaction is continued for 2-9 hours until completion (monitored by TLC).

  • The reaction mixture is then cooled, and the solid product is collected by filtration.

  • The crude product is washed with water and dried.

  • Further purification by recrystallization yields this compound.

Pathway 4: α-Bromination using Pyridine Hydrobromide Perbromide

Principle: Pyridine hydrobromide perbromide is a stable, solid complex that acts as a convenient and safe source of electrophilic bromine for the α-bromination of ketones.

Procedure:

  • Dissolve 4'-nitroacetophenone (1 equivalent) in a suitable solvent such as acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution in portions.

  • The reaction mixture is stirred at an elevated temperature (e.g., 90°C) for approximately 3 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent provides pure this compound.

Mandatory Visualization

Synthesis_Comparison cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_p1 Pathway 1 cluster_p2 Pathway 2 cluster_p3 Pathway 3 cluster_p4 Pathway 4 cluster_product Final Product 4-Nitroacetophenone 4-Nitroacetophenone Br2 Bromine (Br₂) in Acetic Acid 4-Nitroacetophenone->Br2 α-Bromination NBS N-Bromosuccinimide (NBS) 4-Nitroacetophenone->NBS α-Bromination NaBrO3 Sodium Bromate (NaBrO₃) & Sodium Bisulfite (NaHSO₃) 4-Nitroacetophenone->NaBrO3 α-Bromination PyBr3 Pyridine Hydrobromide Perbromide 4-Nitroacetophenone->PyBr3 α-Bromination Final_Product This compound Br2->Final_Product NBS->Final_Product NaBrO3->Final_Product PyBr3->Final_Product

Caption: Comparative synthetic pathways to this compound.

Safety Operating Guide

Safe Disposal of 2-Bromo-4'-nitroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Bromo-4'-nitroacetophenone is a corrosive solid requiring meticulous disposal procedures to ensure personnel safety and environmental protection. This guide provides detailed protocols for the proper handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

Essential Safety and Hazard Information

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[1][2] Inhalation or ingestion of this chemical may also be harmful.[2] Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory. This includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[2]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[2]

  • Respiratory Protection: In situations where dust formation is possible or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[2] The following steps outline the process for preparing the chemical for disposal:

  • Segregation and Labeling:

    • Isolate the this compound waste from other laboratory waste streams.

    • Clearly label the waste container with the chemical name and hazard symbols.

  • Packaging:

    • Ensure the waste is stored in a suitable, closed container to prevent accidental spills or dust formation.[2]

    • Contaminated packaging should be treated as unused product and disposed of accordingly.[2]

  • Arranging for Disposal:

    • Contact a licensed waste disposal company to arrange for the collection and disposal of the chemical waste.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] This method should only be performed by trained personnel in a facility equipped for such procedures.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[2]

  • Containment: Prevent the spill from entering drains or waterways.[2]

  • Clean-up:

    • Avoid creating dust.[2]

    • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[2]

Chemical and Physical Properties

For easy reference, the key identifiers and properties of this compound are summarized in the table below.

PropertyValue
CAS Number 99-81-0
Molecular Formula C₈H₆BrNO₃
Molecular Weight 244.04 g/mol
Synonyms 4'-Nitrophenacyl bromide, p-Nitrophenacyl bromide
Appearance Light yellow to yellow to orange powder to crystal
UN Number 3261
Hazard Class 8 (Corrosive)

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Options cluster_transport Final Steps start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate and Label Waste Container ppe->segregate disposal_choice Select Disposal Method segregate->disposal_choice licensed_disposal Engage Licensed Waste Disposal Company disposal_choice->licensed_disposal Recommended incineration Chemical Incineration with Combustible Solvent (Trained Personnel Only) disposal_choice->incineration Alternative package Package Securely in a Closed Container licensed_disposal->package incineration->package end Complete Disposal package->end

References

Essential Safety and Logistical Information for Handling 2-Bromo-4'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 2-Bromo-4'-nitroacetophenone (CAS No. 99-81-0). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if inhaled or swallowed and is destructive to the tissues of the mucous membranes and upper respiratory tract.[3] It is classified as a corrosive solid.[3][4] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended.To prevent skin contact and absorption.[5]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye damage.[3][5]
Skin and Body Protection A lab coat worn over long-sleeved clothing and closed-toe shoes. A chemical-resistant apron is advised for larger quantities.To minimize skin exposure.[5]
Respiratory Protection All handling must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of dust or vapors.[3][6]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Don PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.

  • Prepare Fume Hood: Verify the chemical fume hood is operational with the sash at the appropriate working height. The work surface should be clean, and all necessary materials placed inside.

2. Handling:

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust. Use appropriate tools (e.g., spatula, weigh paper) to minimize dust generation.

  • In Solution: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

3. Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

4. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh paper, gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.[3]

  • Disposal Method: Arrange for disposal by a licensed professional waste disposal service. The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of as unused product.[3]

Emergency Spill Workflow

The following diagram outlines the procedural flow for managing a spill of this compound.

Spill_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Final Steps Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert PPE Don Appropriate PPE (if safe to do so) Alert->PPE Contain Contain the Spill PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.